Hydrindantin dihydrate
Description
The exact mass of the compound [2,2'-Bi-1H-indene]-1,1'-dione, 2,2',3,3'-tetrahydro-2,2',3,3,3',3'-hexahydroxy- is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 108697. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2,3,3-trihydroxy-2-(1,1,2-trihydroxy-3-oxoinden-2-yl)inden-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14O8/c19-13-9-5-1-3-7-11(9)17(23,24)15(13,21)16(22)14(20)10-6-2-4-8-12(10)18(16,25)26/h1-8,21-26H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHVADKNWNMILPQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C(C2(O)O)(C3(C(=O)C4=CC=CC=C4C3(O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20884203 | |
| Record name | [2,2'-Bi-1H-indene]-1,1'-dione, 2,2',3,3'-tetrahydro-2,2',3,3,3',3'-hexahydroxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20884203 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
358.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5950-69-6 | |
| Record name | Hydrindantin dihydrate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5950-69-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Hydrindantin dihydrate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005950696 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Hydrindantin dihydrate | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=108697 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | [2,2'-Bi-1H-indene]-1,1'-dione, 2,2',3,3'-tetrahydro-2,2',3,3,3',3'-hexahydroxy- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | [2,2'-Bi-1H-indene]-1,1'-dione, 2,2',3,3'-tetrahydro-2,2',3,3,3',3'-hexahydroxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20884203 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,2',3,3,3',3'-hexahydroxy-2,2'-bisindan-1,1'-dione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.194 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Synthesis of Hydrindantin Dihydrate for Amino Acid Analysis: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of hydrindantin (B147029) dihydrate, a critical reagent in the colorimetric determination of amino acids. The document details established synthesis protocols, presents quantitative data for comparison, and visualizes the chemical pathways and experimental workflows. This guide is intended to equip researchers and professionals in drug development and related fields with the necessary knowledge to produce and utilize hydrindantin dihydrate effectively for accurate amino acid analysis.
Introduction: The Role of Hydrindantin in Amino Acid Analysis
The ninhydrin (B49086) reaction is a cornerstone of amino acid analysis, enabling the detection and quantification of amino acids through the formation of a deep purple product known as Ruhemann's purple.[1] While ninhydrin is the primary reagent, its reduced form, hydrindantin, plays a crucial role in the reaction mechanism. The initial reaction between an amino acid and ninhydrin leads to the oxidative deamination of the amino acid, producing ammonia (B1221849), carbon dioxide, an aldehyde, and hydrindantin.[1] Subsequently, the liberated ammonia reacts with another molecule of ninhydrin and the newly formed hydrindantin in a condensation reaction to yield the intensely colored Ruhemann's purple, which is quantified spectrophotometrically. The inclusion of hydrindantin in the ninhydrin reagent is often recommended to enhance the color yield and ensure the reaction proceeds to completion.[2]
Synthesis of this compound
The synthesis of this compound typically involves the reduction of ninhydrin. Two primary methods are discussed herein: reduction using sodium formaldehyde (B43269) sulfoxylate (B1233899) and the in situ generation using ascorbic acid.
Synthesis via Reduction with Sodium Formaldehyde Sulfoxylate
A reliable and high-yield method for preparing hydrindantin involves the reduction of ninhydrin with sodium formaldehyde sulfoxylate in an acidic aqueous medium.[3] This method is straightforward and results in a high-purity product.
-
Preparation of Ninhydrin Solution: Dissolve 8.9 g of ninhydrin in 15 mL of water containing 2.5 mL of concentrated hydrochloric acid. This creates a solution with approximately 0.001 mole of ninhydrin per milliliter.
-
Preparation of Reducing Agent Solution: Prepare a solution of sodium formaldehyde sulfoxylate (e.g., by adding a solution of 8.7 g of sodium dithionite (B78146) in 30 mL of water to 20 mL of aqueous formaldehyde (30%)). This should result in a solution containing approximately 0.001 moles of sodium formaldehyde sulfoxylate per milliliter.
-
Reaction: At room temperature (20-30 °C), add the sodium formaldehyde sulfoxylate solution to the acidic ninhydrin solution with good stirring. Hydrindantin will begin to precipitate almost immediately.
-
Reaction Completion and Isolation: Allow the reaction mixture to stand for 1-2 hours to ensure the reaction is substantially complete. Collect the precipitated solid by filtration and wash it with water.
-
Drying: Dry the collected solids at 60-80 °C under vacuum (e.g., 30 millimeters Hg pressure) for 8 hours.
-
Purification by Recrystallization: Dissolve the crude product in boiling acetone (B3395972) (approximately 12 liters for 113 g of crude product). Filter the hot solution to remove any insoluble impurities. Concentrate the filtrate (e.g., to 2.5 liters) and cool to 0-10 °C to induce crystallization.
-
Final Product: Collect the white crystals of hydrindantin by filtration and dry them under vacuum (e.g., 30 °C and 30 millimeters Hg pressure) for 24 hours.
| Parameter | Value | Reference |
| Yield | >80% (typically around 84%) | [3] |
| Molar Ratio (Ninhydrin:Reducing Agent) | 1 : 0.5 - 1.0 | [3] |
| Reaction Temperature | 20-30 °C (can range from 0-100 °C) | [3] |
| Reaction Time | 1-2 hours | [3] |
| Purity (after recrystallization) | High purity | [3] |
| Melting Point | 243-248 °C | [3] |
In Situ Generation of Hydrindantin with Ascorbic Acid
For the purpose of amino acid analysis, hydrindantin can be generated in situ from ninhydrin using a reducing agent directly in the reagent mixture. Ascorbic acid is a safer and more economical alternative to other reducing agents like potassium cyanide or stannous chloride.[1] However, it is important to note that this method is typically used for the preparation of the ninhydrin reagent and not for the isolation of pure this compound. The use of ascorbic acid can sometimes lead to a higher blank value in the spectrophotometric analysis.[2]
-
Reagent Preparation: Dissolve 0.5 g of ninhydrin and 15 mg of ascorbic acid in 60 mL of a suitable solvent such as methyl cellosolve or dimethyl sulfoxide (B87167) (DMSO).
-
Usage: This reagent is then used directly in the amino acid analysis procedure.
Physicochemical Properties and Quality Control
The quality of the synthesized this compound is crucial for obtaining accurate and reproducible results in amino acid analysis.
Physicochemical Data of this compound
| Property | Value | Reference(s) |
| CAS Number | 5950-69-6 | [4][5][6] |
| Molecular Formula | C₁₈H₁₀O₆·2H₂O | [4] |
| Molecular Weight | 358.30 g/mol | [4] |
| Appearance | White to light beige or pinkish powder/crystals | [5][6] |
| Melting Point | ~240-252 °C (with decomposition) | [4][5][6] |
| Solubility | Insoluble in water. Soluble in boiling acetone. | [3] |
| Purity | ≥96% to ≥98% | [5][6][7] |
Quality Control Methods
-
Melting Point Determination: A sharp melting point range close to the literature value is indicative of high purity.
-
Infrared (IR) Spectroscopy: To confirm the functional groups and authenticity of the compound structure.
-
High-Performance Liquid Chromatography (HPLC): To determine the purity of the synthesized compound, with typical commercial grades having ≥95% purity.[8]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can be used for structural elucidation and to ensure the absence of significant impurities.
Visualization of Pathways and Workflows
Synthesis of Hydrindantin from Ninhydrin
The synthesis of hydrindantin from ninhydrin is a reduction reaction. The following diagram illustrates this general transformation.
Caption: General reaction pathway for the synthesis of hydrindantin.
Workflow for Amino Acid Analysis Using Ninhydrin and Hydrindantin
The following diagram outlines the key steps in the quantitative analysis of amino acids using a ninhydrin reagent that includes hydrindantin.
Caption: Experimental workflow for quantitative amino acid analysis.
Conclusion
This guide has provided a detailed overview of the synthesis of this compound, a key component for accurate amino acid analysis. The presented protocol utilizing sodium formaldehyde sulfoxylate offers a reliable method for producing high-purity hydrindantin. Furthermore, the role of hydrindantin in the ninhydrin reaction and the workflow for amino acid quantification have been elucidated. By following the detailed methodologies and understanding the underlying chemical principles, researchers and professionals can confidently prepare and apply this essential reagent in their analytical workflows.
References
- 1. researchgate.net [researchgate.net]
- 2. The Ninhydrin Reaction Revisited: Optimisation and Application for Quantification of Free Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. US3350458A - Process for preparing hydrindantin - Google Patents [patents.google.com]
- 4. Buy this compound [MI] | 16289-95-5 [smolecule.com]
- 5. Hydrindantin, dihydrate, 98% - 5950-69-6 | India | Otto Chemie Pvt Ltd [ottokemi.com]
- 6. This compound, 96% | Fisher Scientific [fishersci.ca]
- 7. britiscientific.com [britiscientific.com]
- 8. This compound, 96% 50 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
The Central Role of Hydrindantin Dihydrate in the Ninhydrin Reaction: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The ninhydrin (B49086) reaction stands as a cornerstone in the qualitative and quantitative analysis of amino acids. While ninhydrin is the principal reagent, the nuanced mechanism of this reaction hinges on a critical intermediate: hydrindantin (B147029). This technical guide provides an in-depth exploration of the mechanism of action of hydrindantin dihydrate in the ninhydrin reaction, offering a comprehensive resource for professionals in research and drug development.
The Core Mechanism: More Than a Simple Reaction
The reaction between an α-amino acid and ninhydrin is a sophisticated multi-step process that culminates in the formation of a deep purple chromophore known as Ruhemann's purple. Hydrindantin, the reduced form of ninhydrin, is not merely a byproduct but an essential reactant in the color-forming condensation step.
The initial phase of the reaction involves the oxidative deamination of an α-amino acid by two molecules of ninhydrin. In this process, the amino acid is decarboxylated and deaminated, yielding an aldehyde, carbon dioxide, and ammonia (B1221849). Concurrently, ninhydrin is reduced to hydrindantin.[1][2]
The liberated ammonia then orchestrates the pivotal condensation reaction. It reacts with a molecule of hydrindantin and a second molecule of ninhydrin to form the intensely colored Ruhemann's purple.[2][3] The optimal pH for this reaction is approximately 5.5, ensuring the efficient formation of the chromophore. The intensity of the resulting purple color, measured spectrophotometrically at 570 nm, is directly proportional to the concentration of the initial amino acid.[2][4]
The inclusion of hydrindantin in the initial reagent mixture is a key optimization strategy. By providing an initial concentration of this crucial intermediate, the equilibrium of the reaction is shifted towards the formation of Ruhemann's purple, thereby enhancing the sensitivity and reliability of the assay. This addition is particularly beneficial as it suppresses the potential hydrolysis of an intermediate amine, which would otherwise lead to a reduced color yield.
Quantitative Data Summary
The following table summarizes key quantitative parameters for the ninhydrin reaction, optimized for the quantification of amino acids.
| Parameter | Optimized Value/Range | Notes |
| Ninhydrin Concentration | 20 mg/mL | In the final reaction mixture.[3][5] |
| Hydrindantin Concentration | 0.8 mg/mL | In the final reaction mixture.[3][5] |
| Buffer System | Acetate (B1210297) Buffer | Provides optimal pH control.[2][6] |
| pH | 5.2 - 5.5 | Critical for efficient color development.[2][7] |
| Reaction Temperature | 90 - 100°C | Ensures a sufficient reaction rate.[3][8] |
| Reaction Time | 15 - 45 minutes | Dependent on temperature and specific protocol.[2][3] |
| Solvent | Dimethyl Sulfoxide (B87167) (DMSO) / Aqueous Buffer | DMSO enhances the solubility of reagents and color yield.[3] |
| Absorbance Maximum (λmax) | 570 nm | For Ruhemann's purple (primary amino acids).[2][4] |
| Absorbance Maximum (λmax) | 440 nm | For the yellow product of imino acids (e.g., proline).[2] |
| Molar Absorptivity (ε) | ~20,000 M⁻¹cm⁻¹ | For Ruhemann's purple, can vary with conditions. |
Experimental Protocols
The following protocols provide a framework for the qualitative and quantitative analysis of amino acids using the ninhydrin reaction.
Reagent Preparation
-
Acetate Buffer (0.2 M, pH 5.5): Prepare solutions of 0.2 M acetic acid and 0.2 M sodium acetate. Mix the two solutions while monitoring the pH with a pH meter until a pH of 5.5 is achieved.[2]
-
Ninhydrin-Hydrindantin Reagent: For a highly sensitive reagent, dissolve 550 mg of ninhydrin and 22 mg of hydrindantin in 11 mL of dimethyl sulfoxide (DMSO). To this, add 11 mL of the prepared acetate buffer. This reagent should be prepared fresh.[3][9]
-
Diluent Solution (50% 2-Propanol): Mix equal volumes of 2-propanol and deionized water.
Qualitative Analysis
-
To 1 mL of the sample solution in a test tube, add 0.5 mL of the Ninhydrin-Hydrindantin Reagent.
-
Heat the mixture in a boiling water bath for 5-10 minutes.
-
A positive result for α-amino acids is indicated by the formation of a deep purple color. Imino acids like proline will yield a yellow-orange color.
Quantitative Analysis
-
Standard Curve Preparation: Prepare a series of standard solutions of a known amino acid (e.g., leucine) with concentrations ranging from 0.05 to 1.0 mM.
-
Sample Preparation: Prepare the unknown sample solutions to fall within the range of the standard curve.
-
Reaction: In separate microcentrifuge tubes, mix 200 µL of each standard or unknown sample with 800 µL of the freshly prepared Ninhydrin-Hydrindantin Reagent.[3]
-
Incubation: Cap the tubes and heat them in a dry block heater or water bath at 90°C for 45 minutes.[3][5]
-
Cooling and Dilution: Cool the tubes to room temperature. Transfer 500 µL of the reaction mixture to a cuvette and add 2.5 mL of the 50% 2-propanol diluent solution. Mix well.[3]
-
Spectrophotometry: Measure the absorbance of each solution at 570 nm using a spectrophotometer, using a blank (containing all reagents except the amino acid) to zero the instrument.
-
Data Analysis: Plot the absorbance values of the standards against their corresponding concentrations to generate a standard curve. Use the equation of the linear regression from the standard curve to determine the concentration of the amino acid in the unknown samples.
Visualizing the Mechanism and Workflow
The following diagrams, generated using the DOT language, illustrate the core signaling pathway of the ninhydrin reaction and a typical experimental workflow.
Caption: The two-step mechanism of the ninhydrin reaction.
Caption: A typical workflow for quantitative amino acid analysis.
References
- 1. Quantitative Estimation of Amino Acids by Ninhydrin (Theory) : Biochemistry Virtual Lab I : Biotechnology and Biomedical Engineering : Amrita Vishwa Vidyapeetham Virtual Lab [vlab.amrita.edu]
- 2. benchchem.com [benchchem.com]
- 3. The Ninhydrin Reaction Revisited: Optimisation and Application for Quantification of Free Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. faculty.ksu.edu.sa [faculty.ksu.edu.sa]
- 5. The Ninhydrin Reaction Revisited: Optimisation and Application for Quantification of Free Amino Acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Quantitative Estimation of Amino Acids by Ninhydrin (Procedure) : Biochemistry Virtual Lab I : Biotechnology and Biomedical Engineering : Amrita Vishwa Vidyapeetham Virtual Lab [vlab.amrita.edu]
- 7. margenot.cropsciences.illinois.edu [margenot.cropsciences.illinois.edu]
- 8. benchchem.com [benchchem.com]
- 9. mdpi.com [mdpi.com]
A Technical Guide to the Solubility of Hydrindantin Dihydrate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of hydrindantin (B147029) dihydrate in various solvents. Due to the limited availability of extensive quantitative data in published literature, this document synthesizes known qualitative and quantitative information and presents a standardized experimental protocol for determining solubility.
Introduction to Hydrindantin Dihydrate
This compound is a chemical reagent primarily used in analytical chemistry. It is a key component, often used in conjunction with ninhydrin, for the quantitative analysis of amino acids.[1] Understanding its solubility is critical for preparing reagent solutions, developing analytical methods, and ensuring accuracy and reproducibility in experimental results. This guide aims to provide a clear summary of its known solubility characteristics and a practical framework for its empirical determination.
Solubility Profile of this compound
Data Presentation: Solubility Summary
| Solvent | Formula/Type | Solubility | Temperature (°C) | Notes |
| Water | H₂O | Insoluble | Not Specified | Extensive intramolecular hydrogen bonding is suggested to limit solvation despite the presence of hydroxyl groups.[1][4][5][6] |
| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | 17.5 mg/mL (48.84 mM) | 60 | Requires ultrasonic treatment and heating to achieve dissolution.[7] |
| Methyl Cellosolve | C₃H₈O₂ | Soluble | Not Specified | Favorable interactions are reported between the solvent and the organic framework of the molecule.[1] |
| Aqueous Sodium Carbonate | Na₂CO₃ (aq) | Soluble (with decomposition) | Not Specified | Dissolution is accompanied by a chemical reaction, producing a deep red coloration.[1][4][5] |
| Aqueous Sodium Hydroxide | NaOH (aq) | Soluble (with decomposition) | Not Specified | Dissolution is accompanied by a chemical reaction, producing a deep blue coloration.[1][4][5] |
| Hot Water | H₂O | Very Limited Solubility | Not Specified | Thermal energy can only partially overcome the intermolecular hydrogen bonding in the crystal lattice.[1] |
Experimental Protocol for Solubility Determination
To address the gap in quantitative data, researchers can determine the solubility of this compound empirically. The following section details a standard equilibrium shake-flask method, which is a reliable technique for measuring the thermodynamic solubility of a crystalline compound.[8]
Methodology: Equilibrium Shake-Flask Method
-
Preparation: Add an excess amount of solid this compound to a series of vials, each containing a known volume of the selected solvent (e.g., ethanol, methanol, acetone). The presence of excess solid is crucial to ensure that the solution reaches saturation.
-
Equilibration: Seal the vials tightly to prevent solvent evaporation. Place the vials in a constant-temperature shaker or orbital incubator. Agitate the samples at a constant speed and temperature for a predetermined period (e.g., 24-48 hours) to allow the system to reach thermodynamic equilibrium.[8]
-
Phase Separation: After equilibration, cease agitation and allow the vials to stand undisturbed at the same constant temperature, permitting the excess solid to settle. For solvents of similar density to the solute, centrifugation may be required to achieve clear separation of the solid and liquid phases.
-
Sampling: Carefully withdraw a precise aliquot from the clear, supernatant portion of each vial. Utmost care must be taken to avoid aspirating any solid particles. The use of a syringe fitted with a fine filter (e.g., a 0.22 µm PTFE filter) is highly recommended.
-
Dilution: Accurately dilute the collected aliquot with a suitable solvent to a concentration that falls within the linear range of the chosen analytical method.
-
Quantification: Analyze the concentration of this compound in the diluted sample using a validated analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[9]
-
Calculation: Calculate the solubility by multiplying the measured concentration of the diluted sample by the dilution factor. The result is typically expressed in units such as mg/mL, g/100 mL, or mol/L.
Visual Workflow for Solubility Determination
The following diagram illustrates the logical flow of the shake-flask protocol for determining the solubility of this compound.
References
- 1. Buy this compound [MI] | 16289-95-5 [smolecule.com]
- 2. fishersci.com [fishersci.com]
- 3. cdhfinechemical.com [cdhfinechemical.com]
- 4. echemi.com [echemi.com]
- 5. This compound [chembk.com]
- 6. This compound, 96% 10 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. pharmatutor.org [pharmatutor.org]
- 9. Solubility determination and crystallization [huber-online.com]
An In-depth Technical Guide to the Shelf Life and Storage of Hydrindantin Dihydrate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the stability, recommended storage conditions, and analytical methodologies related to hydrindantin (B147029) dihydrate. Due to the limited availability of public, quantitative shelf-life data from manufacturers, this document synthesizes information from safety data sheets (SDS), product specifications, and general pharmaceutical stability testing guidelines to offer a thorough understanding for professionals in research and development.
Core Concepts: Stability and Storage
Hydrindantin dihydrate is a crucial reagent, notably for its role as a reducing agent in conjunction with ninhydrin (B49086) for the colorimetric quantification of amino acids. Its stability is paramount for ensuring the accuracy and reproducibility of such assays. The dihydrate form is noted to possess an enhanced shelf life, contributing to its suitability for consistent laboratory applications.[1]
Recommended Storage Conditions
Across various suppliers, a consensus on the optimal storage conditions for this compound is evident. To maintain its integrity, the compound should be stored in a cool, dry, and well-ventilated area. It is imperative to keep the container tightly sealed to prevent moisture ingress and potential degradation. Furthermore, it should be stored away from incompatible substances, particularly strong oxidizing agents, and sources of ignition.[2][3]
Shelf Life and Stability
While manufacturers state that this compound is stable under the recommended storage conditions, specific quantitative shelf-life data for the solid form is not consistently provided in publicly available documentation.[2][3][4][5] One supplier, MedchemExpress.com, specifies the shelf life for stock solutions of hydrindantin hydrate (B1144303) as 2 years at -80°C and 1 year at -20°C.[6] For the solid dihydrate form, it is best practice to refer to the manufacturer's certificate of analysis for any lot-specific expiry or retest dates. In the absence of such data, a conservative approach to its shelf life is advisable, with regular quality control checks to ensure its efficacy, especially for sensitive quantitative analyses.
Quantitative Data Summary
The following tables summarize the key storage and stability information gathered from various sources.
Table 1: Recommended Storage and Handling of Solid this compound
| Parameter | Recommendation | Source(s) |
| Storage Temperature | Room temperature (cool place) | [7] |
| Atmosphere | Dry, well-ventilated area | [2] |
| Container | Tightly-closed container | [2] |
| Incompatible Materials | Strong oxidizing agents | [2][3][5] |
| Handling Precautions | Avoid dust formation. Keep away from sources of ignition. | [2][3][5] |
Table 2: Reported Shelf Life of Hydrindantin Solutions
| Solution Storage Condition | Shelf Life | Source(s) |
| -80°C | 2 years | [6] |
| -20°C | 1 year | [6] |
Experimental Protocols
Proposed Protocol for Stability Indicating Study of this compound
Objective: To assess the stability of this compound under various stress conditions and to develop a stability-indicating analytical method.
Materials and Methods:
-
Sample: this compound solid powder.
-
Analytical Method: A gradient HPLC method with UV detection should be developed and validated for the quantification of this compound and its degradation products.
-
Forced Degradation Conditions:
-
Acid Hydrolysis: 1 M HCl at 60°C for 48 hours.
-
Base Hydrolysis: 1 M NaOH at 60°C for 48 hours.
-
Oxidative Degradation: 6% H₂O₂ at room temperature for 48 hours.
-
Thermal Degradation: Solid sample exposed to 105°C for 48 hours.
-
Photostability: Solid sample exposed to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.
-
Procedure:
-
Prepare solutions of this compound in a suitable solvent (e.g., a mixture of acetonitrile (B52724) and water) at a known concentration.
-
Expose the solutions (for hydrolysis and oxidation) and the solid powder (for thermal and photostability) to the stress conditions outlined above.
-
At specified time points (e.g., 0, 6, 12, 24, and 48 hours), withdraw samples.
-
Neutralize the acid and base hydrolysis samples before analysis.
-
Analyze all samples by the validated HPLC method.
-
Monitor for the appearance of new peaks (degradation products) and a decrease in the peak area of the parent compound.
Experimental Protocol for the Ninhydrin Assay
Hydrindantin is a key intermediate in the ninhydrin reaction used for the detection and quantification of amino acids.
Objective: To quantify the concentration of an amino acid in a sample using the ninhydrin reagent.
Materials:
-
Ninhydrin reagent
-
Hydrindantin (can be included in the ninhydrin reagent to enhance the reaction)
-
Amino acid standard solution
-
Unknown sample containing the amino acid
-
Buffer solution (e.g., acetate (B1210297) buffer, pH 5.5)
-
Spectrophotometer
Procedure:
-
Pipette known concentrations of the amino acid standard solution into a series of test tubes to create a standard curve.
-
Pipette the unknown sample into separate test tubes.
-
Add the ninhydrin reagent and buffer solution to each test tube.
-
Heat the test tubes in a boiling water bath for a specified time (e.g., 15-20 minutes).
-
Cool the test tubes to room temperature.
-
Add a diluent (e.g., 50% ethanol) to each tube and mix thoroughly.
-
Measure the absorbance of each solution at 570 nm using a spectrophotometer.
-
Plot the absorbance of the standards against their concentrations to create a standard curve.
-
Determine the concentration of the amino acid in the unknown sample by interpolating its absorbance on the standard curve.
Visualizations
The following diagrams illustrate the key chemical pathway and a typical experimental workflow involving hydrindantin.
References
- 1. CAS NO. 5950-69-6 | this compound | Jay Finechem [jayfinechem.com]
- 2. cdhfinechemical.com [cdhfinechemical.com]
- 3. fishersci.com [fishersci.com]
- 4. chemimpex.com [chemimpex.com]
- 5. assets.thermofisher.cn [assets.thermofisher.cn]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Hydrindantin | 16289-95-5 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 8. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 9. longdom.org [longdom.org]
- 10. rjptonline.org [rjptonline.org]
- 11. youtube.com [youtube.com]
CAS number and chemical structure of hydrindantin dihydrate
For Immediate Release
This technical guide provides an in-depth overview of hydrindantin (B147029) dihydrate, a critical reagent in analytical chemistry, particularly for the quantification of amino acids. Tailored for researchers, scientists, and professionals in drug development, this document outlines its chemical properties, and a detailed experimental protocol for its use, and visualizes the workflow for clarity and reproducibility.
Core Chemical Identifiers
Hydrindantin dihydrate is a key component in the ninhydrin (B49086) reagent, widely used for the colorimetric analysis of amino acids. Its chemical and physical properties are summarized below for easy reference.
| Identifier | Value |
| CAS Number | 5950-69-6 |
| Molecular Formula | C₁₈H₁₀O₆·2H₂O |
| Molecular Weight | 358.30 g/mol |
| IUPAC Name | 2,2',3,3,3',3'-Hexahydroxy-2,2'-biindan-1,1'-dione |
| Synonyms | 2,2'-Dihydroxy-2,2'-bi-1H-indene-1,3(2H)-dione |
| Appearance | Light beige to pink-beige powder |
| Solubility | Insoluble in water |
Application in Amino Acid Analysis: The Ninhydrin Reaction
This compound's primary role is as a reducing agent and a reactant in the ninhydrin reaction, a cornerstone of amino acid analysis since its development by Moore and Stein.[1][2][3] In this reaction, ninhydrin, a potent oxidizing agent, reacts with the amino group of a free amino acid. This leads to the oxidative deamination of the amino acid, producing ammonia (B1221849), carbon dioxide, an aldehyde, and the reduced form of ninhydrin, which is hydrindantin.[4][5] The liberated ammonia then condenses with a second molecule of ninhydrin and the hydrindantin to form a deep purple chromophore known as Ruhemann's purple.[4][5][6] The intensity of this color, measured spectrophotometrically at approximately 570 nm, is directly proportional to the concentration of the amino acid in the sample.[6] For imino acids like proline, a yellow-orange complex is formed, which is measured at 440 nm.[6]
Experimental Protocol: Quantitative Analysis of Amino Acids
The following is a detailed methodology for the quantitative analysis of amino acids using a ninhydrin-hydrindantin reagent. This protocol is a synthesis of established methods.[4][7][8]
Reagent Preparation
-
Acetate (B1210297) Buffer (pH 5.5, 4M): Prepare by dissolving 98.1 g of potassium acetate and 111 mL of glacial acetic acid in distilled water to a final volume of 500 mL.[7]
-
Ninhydrin-Hydrindantin Reagent: Dissolve 550 mg of ninhydrin and 22 mg of hydrindantin in 11 mL of dimethyl sulfoxide (B87167) (DMSO). Mix this solution with 11 mL of the acetate buffer.[7] This reagent should be prepared fresh.
-
Diluent Solvent (50% 2-Propanol): Mix equal volumes of 2-propanol and deionized water.[7]
Experimental Workflow
A standardized workflow is crucial for reproducible results. The following diagram illustrates the key steps in the quantitative analysis of amino acids using the prepared reagents.
Caption: A flowchart for the quantitative analysis of amino acids.
Step-by-Step Procedure
-
Sample Preparation: Prepare a series of standard solutions of a known amino acid (e.g., leucine) at various concentrations. Prepare the unknown sample solution, ensuring appropriate dilution to fall within the range of the standard curve.
-
Reaction:
-
Analysis:
-
Add an appropriate volume of the 50% 2-propanol diluent to each tube and mix well to dissolve the Ruhemann's purple complex.[7]
-
Measure the absorbance of each solution at 570 nm using a spectrophotometer, after zeroing the instrument with the blank. For samples containing proline, a separate reading at 440 nm is necessary.[6]
-
Construct a standard curve by plotting the absorbance of the standards against their known concentrations.
-
Determine the concentration of the amino acid in the unknown sample by interpolating its absorbance on the standard curve.
-
References
- 1. researchgate.net [researchgate.net]
- 2. [PDF] Photometric ninhydrin method for use in the chromatography of amino acids. | Semantic Scholar [semanticscholar.org]
- 3. Moore, S. and Stein, W.H. (1948) Photometris Ninhydrin Method for Use in the Chromatography of Amino Acids. The Journal of Biological Chemistry, 176, 367-388. - References - Scientific Research Publishing [scirp.org]
- 4. benchchem.com [benchchem.com]
- 5. byjus.com [byjus.com]
- 6. benchchem.com [benchchem.com]
- 7. mdpi.com [mdpi.com]
- 8. The Ninhydrin Reaction Revisited: Optimisation and Application for Quantification of Free Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]
The Pivotal Role of Hydrindantin Dihydrate as a Reducing Agent: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Hydrindantin (B147029) dihydrate, the reduced form of ninhydrin (B49086), plays a critical but often overlooked role in the highly sensitive colorimetric detection of amino acids. While ninhydrin is the primary reagent in the well-established ninhydrin test, the presence of hydrindantin dihydrate as a reducing agent is crucial for the quantitative formation of the chromophore, Ruhemann's purple. This technical guide provides a comprehensive exploration of the function of this compound as a reducing agent, particularly in the context of amino acid analysis. It details the underlying chemical mechanisms, provides optimized experimental protocols, presents quantitative data for reaction optimization, and offers troubleshooting guidance for common issues encountered in the laboratory.
Introduction
The ninhydrin reaction, first discovered by Siegfried Ruhemann in 1910, remains a cornerstone for the qualitative and quantitative analysis of amino acids in various fields, including biochemistry, clinical chemistry, and food science. The reaction is renowned for its sensitivity, producing a vibrant deep purple color (Ruhemann's purple) upon reaction with primary amino acids.[1] While ninhydrin acts as the oxidizing agent in the initial step of the reaction, its reduced form, hydrindantin, is an essential intermediate that participates directly in the formation of the final colored product.[2]
This guide will delve into the specific function of this compound as a reducing agent, its impact on the accuracy and efficiency of the ninhydrin assay, and provide researchers with the necessary technical details to effectively utilize this reaction in their work.
The Chemical Mechanism: Hydrindantin's Crucial Role
The reaction between an α-amino acid and ninhydrin is a complex, multi-step process. Hydrindantin's role as a reducing agent is intrinsically linked to this pathway.
Step 1: Oxidative Deamination of the Amino Acid
The initial step involves the reaction of an amino acid with one molecule of ninhydrin. Ninhydrin, a potent oxidizing agent, causes the oxidative deamination of the amino acid. This reaction produces ammonia (B1221849) (NH₃), carbon dioxide (CO₂), an aldehyde with one less carbon atom than the parent amino acid, and the reduced form of ninhydrin, which is hydrindantin .[3][4]
Step 2: Formation of Ruhemann's Purple
The ammonia liberated in the first step then reacts with a second molecule of ninhydrin and the newly formed hydrindantin in a condensation reaction.[2] This final condensation step yields the intensely colored diketohydrindylidene-diketohydrindamine, famously known as Ruhemann's purple, which exhibits a maximum absorbance at 570 nm.[5]
The presence of an adequate concentration of hydrindantin is paramount for driving the reaction towards the quantitative formation of Ruhemann's purple. In many optimized protocols, hydrindantin is added to the ninhydrin reagent to enhance the color yield and improve the sensitivity and reproducibility of the assay.[2]
Quantitative Data and Reaction Optimization
For accurate and reproducible quantification of amino acids, the conditions of the ninhydrin reaction must be meticulously controlled. The following tables summarize key quantitative parameters and optimal conditions derived from various studies.
Table 1: Optimal Reaction Conditions for Quantitative Amino Acid Analysis
| Parameter | Optimal Value/Range | Reference |
| pH | 5.0 - 5.5 | [6] |
| Temperature | 90 - 100 °C | [7] |
| Reaction Time | 15 - 45 minutes | [7] |
| Wavelength (λmax) | 570 nm (for primary amino acids) | [5] |
| 440 nm (for proline and hydroxyproline) | [8] | |
| Organic Solvent | Dimethyl sulfoxide (B87167) (DMSO) | [7] |
Table 2: Optimized Reagent Composition for Ninhydrin Assay
| Component | Final Concentration | Reference |
| Ninhydrin | 20 mg/mL (2%) | [7] |
| Hydrindantin | 0.8 mg/mL | [7] |
| Potassium Acetate (B1210297) | 0.8 mol/L | [7] |
| Acetic Acid | 1.6 mol/L | [7] |
| DMSO/Acetate Buffer (v/v) | 40/60 | [7] |
Detailed Experimental Protocols
The following protocols provide a framework for the qualitative and quantitative analysis of amino acids using a ninhydrin reagent fortified with hydrindantin.
Reagent Preparation
-
Acetate Buffer (pH 5.5, 0.2 M): Prepare solutions of 0.2 M acetic acid and 0.2 M sodium acetate. Mix the two solutions while monitoring the pH with a calibrated pH meter until a stable pH of 5.5 is achieved.
-
Optimized Ninhydrin Reagent:
-
Dissolve 2.0 g of ninhydrin and 0.08 g of this compound in 40 mL of high-purity dimethyl sulfoxide (DMSO).
-
Add 60 mL of the 0.2 M acetate buffer (pH 5.5) to the DMSO solution.
-
This reagent should be prepared fresh for optimal performance and stored in a dark, airtight container.
-
Quantitative Analysis of Amino Acids
This protocol is designed for the spectrophotometric quantification of amino acids.
Procedure:
-
Prepare a series of standard solutions of a known amino acid (e.g., glycine (B1666218) or leucine) at various concentrations (e.g., 0.1, 0.2, 0.4, 0.6, 0.8, 1.0 mM).
-
Pipette 1.0 mL of each standard solution and the unknown sample solution into separate, labeled test tubes. Prepare a blank containing 1.0 mL of deionized water.
-
To each tube, add 1.0 mL of the optimized ninhydrin reagent .
-
Mix the contents of the tubes thoroughly.
-
Heat all tubes in a boiling water bath for 15-20 minutes.
-
Cool the tubes to room temperature.
-
Add 5.0 mL of 50% (v/v) ethanol to each tube and mix well to dissolve the Ruhemann's purple complex.
-
Measure the absorbance of each solution at 570 nm using a spectrophotometer, after zeroing the instrument with the blank.
-
Construct a standard curve by plotting the absorbance of the standards against their known concentrations.
-
Determine the concentration of the unknown sample by interpolating its absorbance on the standard curve.
Troubleshooting and Interferences
Several factors can interfere with the ninhydrin reaction, leading to inaccurate results.
Table 3: Common Problems and Solutions in the Ninhydrin Assay
| Problem | Potential Cause(s) | Recommended Solution(s) | Reference |
| Low or no color development | Degraded ninhydrin or hydrindantin reagent. Incorrect pH. Insufficient heating. | Prepare fresh reagents. Verify the pH of the buffer and final reaction mixture. Ensure the water bath is at the correct temperature and incubate for the specified time. | [6] |
| High background absorbance | Contamination of glassware or reagents with ammonia or other amines. | Use high-purity reagents and thoroughly clean all glassware. Use ammonia-free water. | [6] |
| Inconsistent results | Fluctuation in temperature or reaction time. Pipetting errors. | Maintain consistent experimental conditions for all samples and standards. Use calibrated pipettes. | [7] |
| Unexpected color | Presence of secondary amino acids (proline, hydroxyproline) which give a yellow-orange color. Contamination of the sample. | Measure absorbance at 440 nm for proline/hydroxyproline. Ensure sample purity. | [8] |
Common interfering substances include:
-
Ammonia and other primary amines: These will react with ninhydrin to produce Ruhemann's purple, leading to an overestimation of the amino acid concentration.[6]
-
Metal ions: Certain metal ions, such as Cu²⁺ and Fe³⁺, can interfere with color development.[1]
-
Reducing and oxidizing agents: These can interfere with the redox reactions involved in the formation of Ruhemann's purple.[6]
-
Buffers containing primary amines (e.g., Tris): These should be avoided as they will react with ninhydrin. Acetate and citrate (B86180) buffers are commonly used.[6]
Other Applications of this compound as a Reducing Agent
While the primary application of this compound as a reducing agent is within the ninhydrin reaction, its reducing properties are also utilized in other areas of organic synthesis and analytical chemistry. It can act as a reducing agent in the preparation of fine chemicals and intermediates.[9] The dihydrate form enhances its solubility and stability, making it a versatile reagent in various chemical reactions.[4]
Conclusion
This compound is an indispensable component of the ninhydrin reaction for the sensitive and quantitative analysis of amino acids. Its role as a reducing agent, formed from the initial oxidation of ninhydrin by an amino acid, is central to the formation of the chromophore, Ruhemann's purple. By understanding the reaction mechanism, optimizing experimental conditions, and being aware of potential interferences, researchers can effectively harness the power of the ninhydrin-hydrindantin system for accurate and reliable amino acid quantification. The detailed protocols and quantitative data provided in this guide serve as a valuable resource for scientists and professionals in drug development and other research fields where precise amino acid analysis is paramount.
References
- 1. Effect of various substances on the colorimetric amino acid-ninhydrin reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. chem.mst.edu [chem.mst.edu]
- 3. pubs.acs.org [pubs.acs.org]
- 4. CAS NO. 5950-69-6 | this compound | Jay Finechem [jayfinechem.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. mdpi.com [mdpi.com]
- 8. microbenotes.com [microbenotes.com]
- 9. chemimpex.com [chemimpex.com]
An In-Depth Technical Guide to the Redox Behavior of Hydrindantin Dihydrate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Hydrindantin (B147029) dihydrate, the reduced form of ninhydrin (B49086), is a pivotal molecule in various chemical and analytical applications, most notably in the highly sensitive detection of amino acids. Its redox behavior is fundamental to its utility, yet a detailed electrochemical perspective is often overlooked in broader discussions of its applications. This technical guide provides a comprehensive examination of the redox properties of hydrindantin dihydrate, consolidating available data on its electrochemical characteristics and reaction mechanisms. The document details experimental protocols for analyzing its redox behavior, presents quantitative data in a structured format, and utilizes visualizations to elucidate key pathways and experimental workflows. This guide is intended to serve as a core resource for researchers and professionals working with this compound and related compounds, facilitating a deeper understanding of its chemical reactivity and enabling the development of novel applications.
Introduction
This compound, chemically known as 2,2'-dihydroxy-1H,1'H-[2,2'-biindene]-1,1',3,3'(2H,2'H)-tetrone dihydrate, is a dimeric derivative of 1,3-indandione. It is most recognized for its critical role in the ninhydrin reaction, a cornerstone for the qualitative and quantitative analysis of amino acids, peptides, and proteins. In this reaction, hydrindantin acts as a key intermediate, participating in the formation of the intensely colored Ruhemann's purple, which allows for the spectrophotometric quantification of amino acids.[1]
The utility of this compound is intrinsically linked to its redox chemistry. It is the reduced counterpart to ninhydrin (2,2-dihydroxyindane-1,3-dione), and the interconversion between these two forms is central to the ninhydrin reaction mechanism. A thorough understanding of the thermodynamics and kinetics of this redox couple is essential for optimizing existing analytical methods and for envisioning new applications in areas such as organic synthesis and materials science.
This guide will delve into the core principles of this compound's redox behavior, providing a detailed overview of its electrochemical properties and the experimental techniques used to characterize them.
The Ninhydrin-Hydrindantin Redox System
The fundamental redox relationship in this system involves the two-electron, two-proton reduction of ninhydrin to form hydrindantin. Conversely, hydrindantin can be oxidized back to two molecules of ninhydrin.
Reaction: 2 Ninhydrin + 2 H⁺ + 2 e⁻ ⇌ Hydrindantin
This reversible redox process is the cornerstone of the analytical utility of ninhydrin. In the presence of an amino acid, one molecule of ninhydrin is reduced to hydrindantin, while the amino acid is oxidatively deaminated. The resulting hydrindantin then reacts with another molecule of ninhydrin and the liberated ammonia (B1221849) to form the chromophore, Ruhemann's purple.
Electrochemical Behavior
While extensive data on the application of the ninhydrin reaction exists, specific electrochemical studies on the hydrindantin/ninhydrin redox couple, particularly in aqueous media, are less common in the literature. However, studies on ninhydrin in non-aqueous solvents such as acetonitrile (B52724) and dichloromethane (B109758) have shown that the reduction occurs in two reversible, one-electron steps, forming a radical anion intermediate and then a dianion.[2] This suggests a stepwise electron transfer mechanism for the overall two-electron process.
Quantitative Data
Due to the limited availability of direct electrochemical data for this compound in aqueous solutions, a comprehensive table of experimentally determined redox potentials under various conditions cannot be provided at this time. However, based on the known reactivity and the electrochemical behavior of the related ninhydrin molecule in non-aqueous media, we can infer the key parameters of interest for experimental determination.
| Parameter | Description | Expected Behavior/Value (for experimental targeting) |
| Formal Potential (E°') | The reduction potential of the Ninhydrin/Hydrindantin couple under specific pH and buffer conditions. | Expected to be positive vs. SHE. The exact value is pH-dependent. |
| Number of Electrons (n) | The total number of electrons transferred in the overall redox reaction. | 2 |
| Electron Transfer Kinetics | The rate at which electrons are transferred between the electrode and the molecule. | Likely a quasi-reversible to irreversible process in aqueous solution, influenced by coupled chemical reactions. |
| Diffusion Coefficient (D) | A measure of the rate of diffusion of this compound to the electrode surface. | Can be determined from cyclic voltammetry data using the Randles-Sevcik equation. |
Experimental Protocols
To characterize the redox behavior of this compound, cyclic voltammetry (CV) is the most suitable and informative technique. Below is a detailed protocol for performing a CV experiment on this compound in an aqueous buffer.
Preparation of this compound Solution
This compound has low solubility in water. Therefore, a suitable solvent system is required for preparing a stock solution.
-
Reagents and Materials:
-
This compound
-
Dimethyl sulfoxide (B87167) (DMSO) or ethanol (B145695) (ACS grade or higher)
-
Aqueous buffer solution (e.g., 0.1 M phosphate (B84403) buffer, pH 7.0)
-
Supporting electrolyte (e.g., 0.1 M KCl or NaCl)
-
High-purity water (Milli-Q or equivalent)
-
Volumetric flasks and pipettes
-
-
Procedure:
-
Prepare a stock solution of this compound (e.g., 10 mM) by dissolving the required amount in a minimal volume of DMSO or ethanol.
-
In a volumetric flask, add the desired volume of the aqueous buffer and the supporting electrolyte.
-
Carefully add a small aliquot of the this compound stock solution to the buffer to achieve the desired final concentration (e.g., 1 mM). Ensure the final concentration of the organic solvent is low (typically <1%) to minimize its effect on the electrochemical measurement.
-
Mix the solution thoroughly.
-
Cyclic Voltammetry Experiment
-
Instrumentation:
-
Potentiostat with a three-electrode setup
-
Working electrode (e.g., glassy carbon or platinum disk electrode)
-
Reference electrode (e.g., Ag/AgCl or Saturated Calomel Electrode - SCE)
-
Counter electrode (e.g., platinum wire or graphite (B72142) rod)
-
Electrochemical cell
-
Inert gas (e.g., nitrogen or argon) for deoxygenation
-
-
Procedure:
-
Electrode Preparation: Polish the working electrode with alumina (B75360) slurry on a polishing pad to a mirror finish. Rinse thoroughly with high-purity water and sonicate briefly in water and then ethanol to remove any residual polishing material. Dry the electrode completely.
-
Cell Assembly: Assemble the three-electrode cell with the prepared this compound solution. Ensure the reference electrode tip is close to the working electrode surface.
-
Deoxygenation: Purge the solution with an inert gas for at least 15-20 minutes to remove dissolved oxygen, which can interfere with the electrochemical measurements. Maintain a blanket of the inert gas over the solution during the experiment.
-
Cyclic Voltammetry Scan:
-
Set the initial potential to a value where no faradaic reaction is expected to occur.
-
Scan the potential towards the expected oxidation potential of hydrindantin (positive direction).
-
Reverse the scan direction after the oxidation peak and scan towards negative potentials to observe the corresponding reduction of the in-situ generated ninhydrin.
-
Set an appropriate scan rate (e.g., 100 mV/s for an initial scan).
-
Record the resulting cyclic voltammogram (current vs. potential).
-
-
Data Analysis:
-
Determine the anodic (oxidation) and cathodic (reduction) peak potentials (Epa and Epc).
-
Calculate the formal potential (E°') as the midpoint of the anodic and cathodic peak potentials: E°' = (Epa + Epc) / 2.
-
Analyze the peak separation (ΔEp = Epa - Epc) to assess the reversibility of the redox process. For a reversible two-electron transfer, the theoretical ΔEp is approximately 29.5 mV at 25 °C.
-
Investigate the effect of scan rate on the peak currents and potentials to gain insights into the reaction kinetics and mechanism.
-
-
Visualizations
Redox Signaling Pathway
The following diagram illustrates the core redox relationship between ninhydrin and hydrindantin, which is fundamental to the ninhydrin reaction.
Caption: Redox interconversion of Ninhydrin and Hydrindantin.
Experimental Workflow for Cyclic Voltammetry
The following diagram outlines the key steps in the experimental workflow for analyzing the redox behavior of this compound using cyclic voltammetry.
Caption: Workflow for cyclic voltammetry of this compound.
Conclusion
The redox behavior of this compound is central to its chemical reactivity and its widespread use in analytical chemistry. While direct and comprehensive electrochemical data in aqueous media remain an area for further investigation, the principles outlined in this guide provide a solid foundation for researchers and professionals. The provided experimental protocol for cyclic voltammetry offers a practical approach to characterizing the redox properties of the ninhydrin/hydrindantin system. A deeper understanding of these electrochemical fundamentals will undoubtedly pave the way for the refinement of existing applications and the development of novel technologies that leverage the rich redox chemistry of this important molecule.
References
An In-depth Technical Guide to the Crystal Structure and Stability of Hydrindantin Dihydrate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Hydrindantin (B147029) dihydrate, a key reagent in analytical chemistry, is the reduced form of ninhydrin (B49086) and plays a crucial role in the colorimetric quantification of amino acids. This technical guide provides a comprehensive overview of the crystal structure and stability of hydrindantin, with a focus on its dihydrated form. While a definitive single-crystal X-ray diffraction study for hydrindantin dihydrate is not publicly available, this document compiles and presents the known structural and stability data from various sources. This guide includes detailed experimental protocols for the synthesis and crystallization of hydrindantin, summarizes its physicochemical and spectroscopic properties, and discusses its thermal stability. Visualizations of the molecular structure and a typical synthesis workflow are provided to aid in understanding.
Introduction
This compound (C₁₈H₁₄O₈) is a crystalline solid that is instrumental in the ninhydrin reaction, a cornerstone of amino acid analysis for over a century.[1] Its ability to participate in the formation of the intensely colored Ruhemann's purple is fundamental to its application in biochemistry, forensic science for latent fingerprint detection, and peptide synthesis.[1] The structure and stability of this compound are critical factors influencing its reactivity, shelf-life, and performance in these sensitive analytical methods. This whitepaper aims to consolidate the available technical information on the crystal structure and stability of this compound to serve as a valuable resource for researchers and professionals in related fields.
Physicochemical Properties
This compound presents as a light beige to pink-beige crystalline powder.[2][3] A summary of its key physicochemical properties is presented in Table 1.
| Property | Value | References |
| Molecular Formula | C₁₈H₁₀O₆·2H₂O | [4] |
| Molecular Weight | 358.30 g/mol | [4] |
| Appearance | Light beige to pink-beige powder/crystal | [2][4] |
| Melting Point | 252 °C (with decomposition) | [1] |
| Solubility | Very sparingly soluble in hot water. Soluble in Methyl Cellosolve. Soluble with decomposition in aqueous Na₂CO₃ (deep red) and NaOH (deep blue). | [5] |
| IUPAC Name | 2,2',3,3,3',3'-hexahydroxy-1H,1'H,2H,2'H,3H,3'H-[2,2'-biindene]-1,1'-dione | [1] |
Crystal Structure
Crystallographic Data for Anhydrous Hydrindantin
The crystallographic data for anhydrous hydrindantin provides valuable insight into the molecular geometry and packing of the core hydrindantin molecule. This data is summarized in Table 2.
| Parameter | Value | Reference |
| Database Code | 2202262 | [6] |
| Crystal System | Orthorhombic | [6] |
| Space Group | P b c n | [6] |
| a (Å) | 14.596 | [6] |
| b (Å) | 7.643 | [6] |
| c (Å) | 11.991 | [6] |
| α (°) | 90 | [6] |
| β (°) | 90 | [6] |
| γ (°) | 90 | [6] |
| Volume (ų) | 1338.4 | [6] |
| Z | 4 | [6] |
Note: This data pertains to the anhydrous form of hydrindantin.
Molecular Structure and Intermolecular Forces
The molecular structure of hydrindantin consists of two indan-1,3-dione moieties linked by a C-C bond. Each five-membered ring is substituted with hydroxyl groups. The extensive hydrogen bonding network involving these hydroxyl groups and, in the case of the dihydrate, the water molecules of crystallization, is a defining feature of its crystal structure.[1] These hydrogen bonds are responsible for the compound's relatively high melting point and its thermal decomposition behavior.[1] Additionally, π-π stacking interactions between the aromatic rings of adjacent molecules contribute to the overall stability of the crystal lattice.[1]
Caption: A 2D representation of the hydrindantin molecule.
Stability
This compound exhibits moderate thermal stability. It melts with decomposition at approximately 252 °C.[1] The stability of the dihydrate is directly related to the presence of two molecules of water of crystallization.
Thermal Analysis
Thermal analysis provides insights into the stability and decomposition profile of this compound. The "loss on drying" is a key parameter determined through thermogravimetric analysis (TGA).
| Analysis | Temperature | Result | References |
| Loss on Drying | 105 °C for 3 hours | 9% to 11% weight loss | [1][2] |
This weight loss corresponds to the theoretical water content of the dihydrate, confirming the presence of two water molecules per molecule of hydrindantin. The decomposition that occurs at the melting point involves the breakdown of the organic framework.[1]
Spectroscopic Characterization
Spectroscopic techniques are used to confirm the identity and structural features of this compound.
-
Infrared (IR) Spectroscopy: The IR spectrum of this compound shows characteristic absorption bands for the O-H stretching vibrations of the hydroxyl groups and the water molecules. Strong carbonyl (C=O) stretching bands are also prominent, consistent with the α-diketone structure.[1]
Experimental Protocols
The following are detailed protocols for the synthesis and crystallization of hydrindantin.
Synthesis of Hydrindantin from Ninhydrin
This protocol is adapted from a common method for the reduction of ninhydrin.
Materials:
-
Ninhydrin
-
Ascorbic acid
-
McIlvaine's buffer (0.1 M, pH 3)
Procedure:
-
Dissolve 1.0 g of ninhydrin and 0.5 g of ascorbic acid in 200 mL of McIlvaine's buffer (0.1 M, pH 3).
-
Heat the solution to 90 °C.
-
Allow the solution to cool to room temperature, during which time crystals of hydrindantin will precipitate.
-
Collect the crystals by filtration.
-
Recrystallize the crude product from hot acetone to yield pure, colorless crystals of anhydrous hydrindantin. To obtain the dihydrate, crystallization from an aqueous acetone mixture may be performed, followed by air-drying.
Caption: A typical workflow for the synthesis of hydrindantin.
Conclusion
This compound is a compound of significant importance in analytical chemistry. While its physicochemical properties and stability have been characterized, a definitive public crystal structure of the dihydrate form remains to be published. The available crystallographic data for the anhydrous form provides a solid foundation for understanding the molecular structure. The detailed experimental protocols provided herein offer a practical guide for its synthesis. Further research, particularly single-crystal X-ray diffraction studies on the dihydrate, would be invaluable in providing a more complete understanding of its solid-state chemistry and the role of water molecules in its crystal packing and stability.
References
- 1. Buy this compound [MI] | 16289-95-5 [smolecule.com]
- 2. assets.qa.thermofisher.com [assets.qa.thermofisher.com]
- 3. This compound, 96% 50 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 4. Hydrindantin | 16289-95-5 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 5. Hydrindantin [drugfuture.com]
- 6. Hydrindantin | C18H10O6 | CID 21183 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Thermal Decomposition Profile of Hydrindantin Dihydrate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the thermal decomposition profile of hydrindantin (B147029) dihydrate. Due to the limited availability of direct, published thermal analysis data for this specific compound, this guide synthesizes foundational chemical principles, data from analogous compounds, and established analytical methodologies to present a scientifically grounded, albeit predictive, profile.
Introduction to Hydrindantin Dihydrate
Hydrindantin, the reduced form of ninhydrin (B49086), is a critical intermediate in the ninhydrin reaction used for the detection and quantification of amino acids. Its dihydrate form is a stable solid, and understanding its thermal stability and decomposition pathway is essential for its proper storage, handling, and application in various analytical and chemical processes. Thermal analysis techniques, such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), are pivotal in characterizing the thermal behavior of such hydrated organic compounds.
Predicted Thermal Decomposition Profile
The thermal decomposition of this compound is anticipated to occur in a two-stage process. The initial stage involves the loss of its two molecules of water of hydration (dehydration), followed by the decomposition of the resulting anhydrous hydrindantin at higher temperatures.
Stage 1: Dehydration
The first stage of decomposition is the endothermic removal of the two water molecules of crystallization. This process is expected to occur at temperatures around 100°C. Product specification sheets for this compound indicate a "loss on drying" of 9% to 11% when heated at 105°C for 3 hours[1]. This aligns well with the theoretical water content of approximately 10.05% for the dihydrate form (C₁₈H₁₀O₆·2H₂O).
Stage 2: Decomposition of Anhydrous Hydrindantin
Following dehydration, the anhydrous hydrindantin molecule is expected to remain stable over a certain temperature range before undergoing further decomposition. While specific decomposition products have not been documented in the available literature, the decomposition of the indandione structure at elevated temperatures would likely involve fragmentation of the rings and the release of gaseous products such as carbon monoxide (CO), carbon dioxide (CO₂), and various organic fragments. This decomposition process is typically exothermic.
Quantitative Data Summary
The following table summarizes the expected quantitative data for the thermal decomposition of this compound based on theoretical calculations and available product specifications.
| Thermal Event | Technique | Onset Temperature (°C) | Peak Temperature (°C) | Weight Loss (%) | Enthalpy Change (ΔH) |
| Dehydration | TGA | ~ 80 - 100 | ~ 105 - 120 | ~ 10.05 (theoretical) | N/A |
| Dehydration | DSC | ~ 80 - 100 | ~ 105 - 120 | N/A | Endothermic |
| Decomposition | TGA | > 200 | > 240 | Compound-specific | N/A |
| Decomposition | DSC | > 200 | > 240 | N/A | Exothermic |
Experimental Protocols
Detailed methodologies for the characterization of the thermal decomposition of this compound using TGA and DSC are provided below.
4.1. Thermogravimetric Analysis (TGA)
-
Objective: To determine the temperature and mass loss associated with the dehydration and decomposition of this compound.
-
Instrumentation: A calibrated thermogravimetric analyzer.
-
Sample Preparation: Accurately weigh 5-10 mg of this compound into a clean, tared TGA pan (typically alumina (B75360) or platinum).
-
Experimental Conditions:
-
Temperature Range: 25°C to 500°C.
-
Heating Rate: 10°C/min.
-
Atmosphere: Inert gas (e.g., Nitrogen or Argon) at a flow rate of 50 mL/min.
-
Data Collection: Continuously record the sample mass as a function of temperature.
-
-
Data Analysis: Analyze the resulting TGA curve to identify the onset and peak temperatures of mass loss events and to quantify the percentage of mass lost at each stage.
4.2. Differential Scanning Calorimetry (DSC)
-
Objective: To determine the temperatures and enthalpy changes associated with the dehydration and decomposition of this compound.
-
Instrumentation: A calibrated differential scanning calorimeter.
-
Sample Preparation: Accurately weigh 2-5 mg of this compound into a hermetically sealed aluminum pan. Prepare an empty, sealed aluminum pan to serve as a reference.
-
Experimental Conditions:
-
Temperature Range: 25°C to 300°C.
-
Heating Rate: 10°C/min.
-
Atmosphere: Inert gas (e.g., Nitrogen or Argon) at a flow rate of 50 mL/min.
-
Data Collection: Record the differential heat flow between the sample and reference pans as a function of temperature.
-
-
Data Analysis: Analyze the resulting DSC thermogram to identify the onset and peak temperatures of endothermic and exothermic events. Integrate the peaks to determine the enthalpy change (ΔH) for each thermal event.
Visualizations
5.1. Proposed Thermal Decomposition Pathway
Caption: Proposed two-stage thermal decomposition pathway of this compound.
5.2. Experimental Workflow for Thermal Analysis
Caption: General experimental workflow for thermal analysis of this compound.
References
Methodological & Application
Application Notes and Protocols for the Use of Hydrindantin Dihydrate in Thin Layer Chromatography
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the role and use of hydrindantin (B147029) dihydrate in thin layer chromatography (TLC), primarily as a critical component in ninhydrin-based visualization reagents for the detection of amino acids, amines, and other primary amine-containing compounds. While not typically used as a standalone reagent, the inclusion of hydrindantin dihydrate significantly enhances the performance and stability of traditional ninhydrin (B49086) sprays.
Introduction
Hydrindantin, the reduced form of ninhydrin, plays a pivotal role in the colorimetric detection of amino acids. In the classical ninhydrin reaction, hydrindantin is formed in situ through the oxidation of the amino acid. It then reacts with the liberated ammonia (B1221849) and another molecule of ninhydrin to form the intensely colored Ruhemann's purple complex, which is the basis for visualization on a TLC plate.[1]
The direct addition of this compound to ninhydrin spray reagents offers several advantages:
-
Enhanced Color Development: It ensures a sufficient concentration of the intermediate, leading to faster and more consistent color formation.[2]
-
Increased Reagent Stability: Hydrindantin helps to stabilize the ninhydrin solution, reducing degradation over time and ensuring more reproducible results.[1]
-
Improved Sensitivity: By optimizing the reaction conditions, the presence of hydrindantin can contribute to lower detection limits for amino acids.
These notes provide protocols for the preparation and application of a stabilized ninhydrin reagent containing this compound for qualitative and semi-quantitative analysis by TLC.
Data Presentation
The following table summarizes the composition and performance characteristics of a standard ninhydrin reagent versus a hydrindantin-stabilized ninhydrin reagent, based on findings from spectrophotometric and chromatographic studies.[1][2]
| Reagent Component | Standard Ninhydrin Reagent | Hydrindantin-Stabilized Ninhydrin Reagent |
| Ninhydrin | 0.2 g | 550 mg |
| This compound | Not included | 22 mg |
| Solvent | 10 mL Ethanol | 11 mL DMSO and 11 mL Acetate (B1210297) Buffer |
| Stability | Limited (prepare fresh) | High (stable for extended periods at 2-8 °C) |
| Color Development | Slower, may be less consistent | Rapid and consistent |
| Suitability | Qualitative TLC | Quantitative and Qualitative Analysis |
Experimental Protocols
Materials and Equipment
-
This compound
-
Ninhydrin
-
Dimethyl sulfoxide (B87167) (DMSO), analytical grade
-
Potassium acetate
-
Glacial acetic acid
-
Deionized water
-
Ethanol (95% or absolute)
-
Developed and dried TLC plates
-
Glass sprayer
-
Heating plate or oven
-
Fume hood
Preparation of Hydrindantin-Stabilized Ninhydrin Spray Reagent
This protocol is adapted for high sensitivity and stability, making it suitable for both qualitative and quantitative TLC applications.[1]
Solution A: Acetate Buffer
-
Weigh 98.1 g of potassium acetate.
-
In a 500 mL volumetric flask, dissolve the potassium acetate in approximately 350 mL of deionized water.
-
Carefully add 111 mL of glacial acetic acid to the flask.
-
Add deionized water to bring the final volume to 500 mL and mix thoroughly.
Solution B: Ninhydrin/Hydrindantin Solution
-
In a fume hood, weigh 550 mg of ninhydrin and 22 mg of this compound.
-
Transfer the powders to a clean beaker.
-
Add 11 mL of DMSO and stir with a magnetic stirrer until both components are completely dissolved.
Final Reagent Preparation
-
While stirring, slowly add 11 mL of the prepared Acetate Buffer (Solution A) to the Ninhydrin/Hydrindantin Solution (Solution B).
-
Continue stirring for 5-10 minutes to ensure the solution is homogeneous.
-
Transfer the final reagent to a clean, amber glass bottle for storage. For long-term stability, flush the headspace with an inert gas (e.g., nitrogen or argon) before sealing.
-
Store the reagent in a refrigerator at 2-8 °C.
Application of the Spray Reagent to TLC Plates
-
Ensure the developed TLC plate is completely dry, with all mobile phase solvent evaporated. This can be done by air drying in a fume hood or gently warming with a hairdryer.
-
Place the TLC plate in a fume hood.
-
Use a glass sprayer to apply a fine, even mist of the hydrindantin-stabilized ninhydrin reagent to the plate. Avoid oversaturation, as this can cause the spots to diffuse. The plate should appear damp but not wet.
-
Allow the plate to air dry for a few minutes.
-
For color development, heat the plate on a hot plate at 100-110 °C for 5-10 minutes, or in an oven at the same temperature.
-
Amino acids and primary amines will appear as purple or blue spots. Proline and other secondary amines will typically yield a yellow-orange color.
Visualizations
Experimental Workflow
References
Application Notes and Protocols for Quantitative Amino Acid Analysis Using Hydrindantin Dhydrate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quantitative amino acid analysis is a cornerstone technique in proteomics, clinical diagnostics, and nutritional science. It is essential for determining the composition and concentration of amino acids in a variety of samples, including protein hydrolysates, physiological fluids, and cell culture media.[1][2][3] The ninhydrin-based method, particularly with the inclusion of hydrindantin (B147029) dihydrate, remains a robust and widely used approach due to its reliability and well-established protocols.[3][4][5] This application note provides a detailed protocol for the quantitative analysis of amino acids using a ninhydrin-hydrindantin reagent, suitable for both spectrophotometric and chromatographic applications.
Principle of the Reaction
The analysis is based on the reaction of ninhydrin (B49086) with the primary amino groups of amino acids. In this reaction, one molecule of ninhydrin acts as an oxidizing agent, leading to the oxidative deamination of the amino acid to form hydrindantin (the reduced form of ninhydrin), an aldehyde, carbon dioxide, and ammonia (B1221849).[1][6] The released ammonia then reacts with a second molecule of ninhydrin and the hydrindantin to produce a deep purple chromophore known as Ruhemann's Purple.[1][6][7] The intensity of this color, which is directly proportional to the concentration of the amino acid, is measured spectrophotometrically at 570 nm.[1][6][7] Imino acids, such as proline, react to form a yellow-orange product with an absorbance maximum at 440 nm.[1][2] Hydrindantin dihydrate is added to the reagent to ensure the complete conversion of the amino acid and to stabilize the colored product, thereby enhancing the accuracy and reproducibility of the assay.
Below is a diagram illustrating the chemical reaction pathway.
Caption: Simplified signaling pathway of the ninhydrin reaction with an amino acid.
Reagents and Materials
Reagent Preparation
1. Ninhydrin-Hydrindantin Reagent: (Prepare fresh daily and protect from light)
-
Dissolve 20 g of ninhydrin and 0.8 g of this compound in 750 mL of dimethyl sulfoxide (B87167) (DMSO).[7][8]
-
Add 250 mL of 4 M Lithium Acetate (B1210297) buffer (pH 5.2).[9]
-
Mix thoroughly and store in a dark, sealed container.
2. Acetate Buffer (pH 5.2, 4 M):
-
Dissolve 54.4 g of sodium acetate trihydrate in approximately 60 mL of deionized water.[9]
-
Adjust the pH to 5.2 with glacial acetic acid.[9]
-
Bring the final volume to 100 mL with deionized water.[9] Store at 4°C.
3. Amino Acid Standard Stock Solution (e.g., 1 mM):
-
Accurately weigh and dissolve a known amount of a standard amino acid (e.g., glycine) in deionized water or a suitable buffer (e.g., 0.1 N HCl).
4. Sample Dilution Buffer (e.g., Lithium or Sodium Citrate (B86180) Buffer, pH 2.2):
-
Used for diluting samples and standards to the appropriate concentration range.[2]
Experimental Protocols
Protocol 1: Spectrophotometric Quantification in Microplates
This protocol is suitable for the rapid quantification of total free amino acids in a sample.
-
Standard Curve Preparation:
-
Prepare a series of amino acid standards by diluting the stock solution with the sample dilution buffer to concentrations ranging from approximately 10 µM to 200 µM.
-
Include a blank control containing only the dilution buffer.
-
-
Sample Preparation:
-
For protein samples, perform acid hydrolysis (e.g., 6 N HCl at 110°C for 24 hours) to release individual amino acids.[2][3] After hydrolysis, evaporate the acid and reconstitute the sample in the dilution buffer.[2]
-
For liquid samples, dilute as necessary with the dilution buffer to bring the amino acid concentration within the range of the standard curve.
-
-
Reaction:
-
Incubation:
-
Cooling and Dilution:
-
Cool the reactions to room temperature.[10]
-
Add 950 µL of 50% ethanol (B145695) or another suitable diluent to each tube/well to stop the reaction and stabilize the color.[10]
-
-
Measurement:
-
Data Analysis:
-
Subtract the absorbance of the blank from all readings.
-
Plot a standard curve of absorbance versus amino acid concentration.
-
Determine the concentration of amino acids in the samples by interpolating their absorbance values on the standard curve.
-
Protocol 2: Post-Column Derivatization for HPLC Analysis
This protocol is the gold standard for separating and quantifying individual amino acids in a complex mixture.[3][4][5]
-
Chromatographic System:
-
An HPLC system equipped with a pump, an autosampler, a column oven, a post-column derivatization module (including a reagent pump and a reaction coil), and a UV-Vis detector.
-
-
Chromatographic Conditions:
-
Column: A cation-exchange column specifically designed for amino acid analysis.[11]
-
Mobile Phase: A gradient of lithium or sodium citrate buffers with increasing pH and ionic strength.[4][11]
-
Flow Rate: Typically 0.2 - 0.6 mL/min.
-
Column Temperature: A temperature gradient program is often used for optimal separation (e.g., 40°C to 70°C).[11]
-
-
Post-Column Derivatization:
-
The eluent from the column is continuously mixed with the ninhydrin-hydrindantin reagent.
-
The mixture passes through a heated reaction coil (typically at 120-135°C) to facilitate the color development reaction.[12]
-
-
Detection:
-
Quantification:
Below is a diagram illustrating the experimental workflow for HPLC with post-column derivatization.
Caption: Experimental workflow for quantitative amino acid analysis using HPLC with post-column derivatization.
Data Presentation
The following table summarizes key quantitative parameters for this analytical method.
| Parameter | Value/Range | Notes |
| Primary Wavelength | 570 nm | For the detection of Ruhemann's Purple, the product of the reaction with primary amino acids.[1][6][7] |
| Secondary Wavelength | 440 nm | For the detection of the yellow-orange product formed with imino acids like proline and hydroxyproline.[1][2] |
| Reaction Temperature | 90 - 135 °C | Higher temperatures are used in post-column derivatization to accelerate the reaction.[7][10][12] |
| Reaction Time | 15 - 45 minutes | Varies depending on the specific protocol and temperature.[7][13] |
| Linearity Range | Typically in the low micromolar (µM) range | Dependent on the specific instrumentation and protocol. |
| Limit of Detection (LOD) | Picomole (pmol) range | For HPLC-based methods, high sensitivity can be achieved.[12] |
| Limit of Quantification (LOQ) | Picomole (pmol) to nanomole (nmol) range | Dependent on the specific instrumentation and validation. |
Conclusion
The quantitative analysis of amino acids using a ninhydrin-hydrindantin dihydrate reagent is a robust and reliable method that has been a staple in biochemical research for decades.[4] The protocols provided here offer both a rapid spectrophotometric method for total amino acid quantification and a more detailed HPLC-based method for the separation and quantification of individual amino acids. Adherence to proper sample preparation and reagent handling is crucial for obtaining accurate and reproducible results. This technique remains an indispensable tool for researchers, scientists, and drug development professionals in a wide array of applications.[1]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Method considerations for amino acid analysis | AltaBioscience [altabioscience.com]
- 4. pickeringlabs.com [pickeringlabs.com]
- 5. Rapid comprehensive amino acid analysis by liquid chromatography/tandem mass spectrometry: comparison to cation exchange with post-column ninhydrin detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. The Ninhydrin Reaction Revisited: Optimisation and Application for Quantification of Free Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. static.igem.org [static.igem.org]
- 10. margenot.cropsciences.illinois.edu [margenot.cropsciences.illinois.edu]
- 11. support.biochrom.co.uk [support.biochrom.co.uk]
- 12. researchgate.net [researchgate.net]
- 13. microbenotes.com [microbenotes.com]
Application Note: Optimization of the Ninhydrin Assay for Amino Acid Quantification Using Hydrindantin Dihydrate
Audience: Researchers, scientists, and drug development professionals.
Introduction
The ninhydrin (B49086) reaction is a foundational analytical technique for the detection and quantification of amino acids in various matrices, including protein hydrolysates, biological fluids, and cell culture media.[1] The assay relies on the reaction of ninhydrin (2,2-dihydroxyindane-1,3-dione) with the primary amino group of an α-amino acid to produce an intensely colored product known as Ruhemann's purple, which has a maximum absorbance at 570 nm.[1] While the standard assay is widely used, its reproducibility and sensitivity can be hampered by the instability of the reagents and reaction intermediates.[2] This application note details an optimized protocol that incorporates hydrindantin (B147029) dihydrate into the reagent solution to significantly improve assay performance, ensuring more consistent and quantitative color development.[2][3]
Principle of Optimization with Hydrindantin
The ninhydrin reaction is a multi-step process. Initially, one molecule of ninhydrin acts as an oxidizing agent, causing the oxidative deamination of the amino acid. This produces ammonia (B1221849), carbon dioxide, an aldehyde, and the reduced form of ninhydrin, known as hydrindantin.[4][5] Subsequently, the liberated ammonia condenses with a second molecule of ninhydrin and the newly formed hydrindantin to generate the Ruhemann's purple chromophore.[1][4]
The critical optimization lies in recognizing that the formation of hydrindantin can be a rate-limiting step, and an intermediate amine formed during the reaction is susceptible to hydrolysis, which prevents quantitative conversion to the final colored product.[5][6] By adding a controlled amount of hydrindantin directly to the ninhydrin reagent, the reaction equilibrium is shifted towards the formation of Ruhemann's purple.[5] This addition ensures that the availability of hydrindantin is not a limiting factor, suppresses side reactions, and drives the color-forming condensation to completion, resulting in a more robust, stable, and sensitive assay.[3][6]
Caption: Reaction mechanism showing how exogenous hydrindantin enhances color formation.
Experimental Protocols
This section provides detailed methodologies for preparing reagents and performing the optimized ninhydrin assay.
3.1. Materials and Reagents
-
Ninhydrin (ACS grade)
-
Hydrindantin dihydrate
-
Dimethyl Sulfoxide (DMSO), analytical grade
-
Potassium Acetate (B1210297)
-
Glacial Acetic Acid
-
2-propanol (Isopropanol)
-
Deionized water
-
Amino acid standard (e.g., L-Asparagine)
-
Spectrophotometer
-
Heating block or water bath
-
1.5 mL reaction tubes
-
Volumetric flasks and pipettes
3.2. Reagent Preparation
Protocol 1: Standard Ninhydrin Reagent (for comparison)
-
Weigh 0.2 g of ninhydrin.
-
Dissolve in 10 mL of 95% ethanol (B145695) or acetone.[4]
-
This reagent has limited stability and should be prepared fresh before each use.
Protocol 2: Optimized Stable Ninhydrin Reagent with Hydrindantin This protocol is based on an optimized formulation for enhanced stability and color yield.[2][3][7]
-
Prepare Acetate Buffer (pH ~4.6):
-
Weigh 98.1 g of potassium acetate.
-
In a 500 mL volumetric flask, dissolve the potassium acetate in approximately 350 mL of deionized water.
-
Carefully add 111 mL of glacial acetic acid to the flask.
-
Add deionized water to bring the final volume to 500 mL and mix thoroughly.[3]
-
-
Prepare Ninhydrin/Hydrindantin Solution:
-
Combine to Form Final Reagent:
3.3. Optimized Assay Procedure
-
Standard Curve Preparation: Prepare a series of amino acid standards (e.g., using L-Asparagine) with concentrations ranging from 0.1 to 1.0 mM in deionized water.
-
Sample Setup: Pipette 200 µL of each standard, unknown sample, and a blank (deionized water) into separate 1.5 mL reaction tubes.[3]
-
Reaction Initiation: Add 800 µL of the freshly prepared Optimized Ninhydrin Reagent (Protocol 2) to each tube. Mix thoroughly.[3]
-
Incubation: Securely cap the tubes and place them in a heating block or boiling water bath set to 90°C for 45 minutes.[3][7]
-
Cooling and Dilution: After incubation, cool the tubes to room temperature. Dilute the samples by adding an appropriate volume of 50% (v/v) 2-propanol in water to bring the absorbance into the linear range of the spectrophotometer.[3]
-
Measurement: Measure the absorbance of each solution at 570 nm against the blank. For samples containing high concentrations of proline or hydroxyproline, a separate reading at 440 nm may be necessary.[1]
-
Quantification: Construct a standard curve by plotting absorbance versus the concentration of the amino acid standards. Determine the concentration of the unknown samples from the standard curve.
Caption: Experimental workflow for the optimized ninhydrin assay.
Data Presentation: Optimization of Reagent Concentrations
Systematic optimization has shown that the concentrations of both ninhydrin and hydrindantin are critical for maximizing the colorimetric signal. The following data, adapted from optimization studies, illustrates the effect of varying hydrindantin concentration while keeping the ninhydrin concentration at an optimal level.[3][8]
| Ninhydrin Conc. (g/L) | Hydrindantin Conc. (g/L) | Hydrindantin:Ninhydrin Ratio | Relative Absorbance (%) |
| 20 | 0.1125 | 0.56:100 | ~85% |
| 20 | 0.4 | 2:100 | ~95% |
| 20 | 0.8 | 4:100 | 100% (Optimal) |
| 20 | 1.125 | 5.6:100 | ~98% |
Table 1: Effect of Hydrindantin Concentration on Color Yield. The data demonstrates that a hydrindantin concentration of approximately 0.8 g/L (a 4:100 ratio to ninhydrin) provides the maximum signal intensity.[3][8]
Conclusion
The inclusion of this compound in the ninhydrin reagent is a critical optimization for the quantitative analysis of amino acids. This modification stabilizes the reaction, drives the formation of the chromophore to completion, and yields a more intense and reproducible colorimetric signal. The provided optimized protocol offers researchers a robust and reliable method, enhancing the accuracy and sensitivity of amino acid quantification in diverse scientific applications.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. byjus.com [byjus.com]
- 5. chem.mst.edu [chem.mst.edu]
- 6. benchchem.com [benchchem.com]
- 7. The Ninhydrin Reaction Revisited: Optimisation and Application for Quantification of Free Amino Acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The Ninhydrin Reaction Revisited: Optimisation and Application for Quantification of Free Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Spectrophotometric Determination of Amino Acids with Hydrindantin Dhydrate
For Researchers, Scientists, and Drug Development Professionals
Introduction
The spectrophotometric determination of amino acids using a ninhydrin-hydrindantin reagent is a robust and widely adopted analytical method. This technique is valued for its simplicity, sensitivity, and cost-effectiveness in quantifying amino acids across various sample types, including protein hydrolysates, biological fluids, and cell culture media. The reaction's core principle lies in the formation of a deeply colored product, known as Ruhemann's purple, when ninhydrin (B49086) and hydrindantin (B147029) react with the primary amino group of an amino acid. The intensity of this color, measured spectrophotometrically, is directly proportional to the amino acid concentration.
Hydrindantin dihydrate, the reduced form of ninhydrin, plays a pivotal role in this reaction. It acts as a crucial intermediate, condensing with the ammonia (B1221849) released from the deamination of the amino acid and another molecule of ninhydrin to form the chromophore.[1][2] The inclusion of hydrindantin in the reagent mixture enhances the reaction's efficiency and color yield, leading to more accurate and reproducible quantification.[2][3]
This document provides detailed application notes and experimental protocols for the quantitative determination of amino acids using a ninhydrin-hydrindantin system.
Principle of the Reaction
The reaction between an α-amino acid and ninhydrin in the presence of hydrindantin is a multi-step process:
-
Oxidative Deamination: Ninhydrin acts as an oxidizing agent, causing the oxidative deamination of the α-amino acid. This step produces an aldehyde, carbon dioxide, ammonia, and hydrindantin (the reduced form of ninhydrin).[4][5]
-
Condensation: The liberated ammonia then condenses with a second molecule of ninhydrin and the hydrindantin formed in the initial step.[1]
-
Formation of Ruhemann's Purple: This condensation reaction results in the formation of a deep purple-colored complex called Ruhemann's purple.[4][5] This complex exhibits a maximum absorbance at approximately 570 nm, which is the wavelength used for spectrophotometric quantification.[4][6]
Imino acids, such as proline and hydroxyproline, react differently, producing a yellow-orange colored complex with an absorbance maximum around 440 nm.[4][7] Asparagine can yield a brown-colored product.[4]
Data Presentation
Table 1: Optimized Ninhydrin-Hydrindantin Reagent Composition
| Component | Final Concentration in Reaction Mixture | Reference |
| Ninhydrin | 20 g/L | [3] |
| Hydrindantin | 0.8 g/L | [3] |
| Potassium Acetate (B1210297) | 0.8 mol/L | [3] |
| Acetic Acid | 1.6 mol/L | [3] |
| Solvent | DMSO/Aqueous Acetate Buffer (40/60 v/v) | [3] |
Table 2: Representative Standard Curve Data for Glycine (B1666218)
| Glycine Concentration (µg/mL) | Absorbance at 570 nm (Replicate 1) | Absorbance at 570 nm (Replicate 2) | Absorbance at 570 nm (Replicate 3) | Average Absorbance |
| 0 (Blank) | 0.002 | 0.001 | 0.003 | 0.002 |
| 5 | 0.155 | 0.158 | 0.156 | 0.156 |
| 10 | 0.310 | 0.315 | 0.312 | 0.312 |
| 20 | 0.625 | 0.620 | 0.628 | 0.624 |
| 40 | 1.245 | 1.255 | 1.250 | 1.250 |
| 50 | 1.550 | 1.560 | 1.555 | 1.555 |
Experimental Protocols
This section outlines the detailed methodology for the spectrophotometric determination of amino acids using a ninhydrin-hydrindantin reagent.
Reagent Preparation
1. Acetate Buffer (0.2 M, pH 5.5):
-
Prepare 0.2 M solutions of acetic acid and sodium acetate separately.
-
Mix the two solutions while monitoring the pH with a pH meter until a pH of 5.5 is achieved.[1]
2. Optimized Ninhydrin-Hydrindantin Reagent:
-
Caution: Prepare this reagent in a fume hood.
-
Dissolve 550 mg of ninhydrin and 22 mg of hydrindantin in 11 mL of dimethyl sulfoxide (B87167) (DMSO).
-
Mix this solution with 11 mL of acetate buffer (prepared with 98.1 g of potassium acetate and 111 mL of glacial acetic acid dissolved in water to a final volume of 500 mL).[8]
-
This reagent should be used directly after preparation for best results.[8]
3. Diluent Solvent (50% Ethanol (B145695) or 50% n-Propanol):
Analytical Procedure
-
Preparation of Standards and Samples:
-
Prepare a series of standard solutions of a known amino acid (e.g., glycine or leucine) at various concentrations (e.g., 5, 10, 20, 40, 50 µg/mL) in deionized water.[1]
-
Prepare the unknown sample solution. If the sample is a protein hydrolysate, ensure it is appropriately diluted to fall within the range of the standard curve.[4]
-
Prepare a blank containing only deionized water.[1]
-
-
Reaction Setup:
-
Pipette 1.0 mL of each standard solution, the unknown sample solution, and the blank into separate, clearly labeled test tubes.[1]
-
-
Color Development:
-
Absorbance Measurement:
-
Add 5.0 mL of the diluent solvent (e.g., 50% ethanol) to each test tube and mix well to dissolve the Ruhemann's purple complex.[1]
-
Set the spectrophotometer to zero absorbance at 570 nm using the blank solution.[4]
-
Measure the absorbance of each standard and the unknown sample at 570 nm. For samples containing imino acids like proline, a separate reading at 440 nm is required.[4]
-
-
Data Analysis:
-
Construct a standard curve by plotting the average absorbance of the standards against their known concentrations.
-
Determine the concentration of the amino acid in the unknown sample by interpolating its absorbance value on the standard curve.
-
Visualizations
Caption: Chemical reaction pathway for the formation of Ruhemann's Purple.
Caption: Experimental workflow for amino acid quantification.
References
- 1. benchchem.com [benchchem.com]
- 2. chem.mst.edu [chem.mst.edu]
- 3. The Ninhydrin Reaction Revisited: Optimisation and Application for Quantification of Free Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. byjus.com [byjus.com]
- 6. faculty.ksu.edu.sa [faculty.ksu.edu.sa]
- 7. benchchem.com [benchchem.com]
- 8. mdpi.com [mdpi.com]
- 9. microbenotes.com [microbenotes.com]
Application Note: Preparation and Use of Hydrindantin Dihydrate Reagent for Quantitative Protein Assays
Audience: Researchers, scientists, and drug development professionals.
Introduction
The quantitative analysis of amino acids and proteins is a fundamental requirement in biochemical and pharmaceutical research. The ninhydrin (B49086) reaction, a classic and widely adopted method, provides a sensitive colorimetric assay for this purpose. The reaction's principle involves the interaction of ninhydrin with the primary amino groups of free amino acids. In this process, ninhydrin acts as an oxidizing agent, leading to the oxidative deamination of the amino acid to yield an aldehyde, carbon dioxide, ammonia (B1221849), and the reduced form of ninhydrin, known as hydrindantin (B147029).[1] The liberated ammonia subsequently condenses with another ninhydrin molecule and the hydrindantin to form a distinct blue-purple chromophore known as Ruhemann's purple.[1][2]
The intensity of this purple color, which is directly proportional to the concentration of amino acids in the sample, is quantified spectrophotometrically at an absorbance maximum of approximately 570 nm.[1][2] It is important to note that imino acids, such as proline, react differently to produce a yellow-orange complex with an absorbance maximum at 440 nm.[1] The inclusion of hydrindantin dihydrate in the reagent formulation is critical as it acts as a reducing agent, ensuring rapid, consistent, and reproducible color development.[3][4]
This application note provides detailed protocols for the preparation of a stable hydrindantin-containing ninhydrin reagent and its application in quantitative protein and amino acid assays.
Reagent Formulations and Preparation
The stability and performance of the ninhydrin reagent are highly dependent on its composition, particularly the solvent system and pH.[3] While traditional solvents like 2-methoxyethanol (B45455) are effective, they pose significant health risks.[3] Dimethyl sulfoxide (B87167) (DMSO) has emerged as a superior, less toxic alternative that enhances reagent stability and color yield.[2][3]
Two protocols are presented below: a general-purpose reagent and an optimized, high-stability formulation.
2.1 Protocol 1: General-Purpose Ninhydrin-Hydrindantin Reagent
This formulation is suitable for routine analyses where the reagent is prepared fresh before use.[5]
-
Components:
-
Ninhydrin
-
This compound
-
2-Methoxyethanol
-
Sodium Acetate (B1210297) Buffer (pH 5.2)
-
-
Procedure:
-
Prepare Sodium Acetate Buffer (0.2 M, pH 5.2):
-
Prepare Ninhydrin Reagent (Prepare fresh):
-
2.2 Protocol 2: Optimized High-Stability DMSO-Based Reagent
This formulation offers enhanced stability, making it suitable for a larger number of analyses over time.[2][3]
-
Components:
-
Ninhydrin
-
This compound
-
Dimethyl Sulfoxide (DMSO)
-
Potassium Acetate Buffer
-
-
Procedure:
-
Prepare Acetate Buffer:
-
Prepare Ninhydrin/DMSO Solution:
-
Combine to Form Final Reagent:
-
Add the 11 mL of the Ninhydrin/DMSO solution to 11 mL of the prepared acetate buffer.[4]
-
Mix thoroughly.
-
-
Storage:
-
Transfer the final reagent to a clean, dry amber glass bottle to protect it from light.
-
For extended stability, flush the headspace of the bottle with an inert gas like nitrogen before sealing.
-
Store the reagent at 2-8°C.[3]
-
-
Data Presentation: Reagent Composition Summary
The following table summarizes the component concentrations for the described reagent formulations.
| Component | Protocol 1 (General-Purpose) | Protocol 2 (Optimized Stability) | Role |
| Ninhydrin | 2.0 g / 100 mL (in solvent mix) | 2.5 g / 100 mL (in final reagent) | Primary Reactant |
| This compound | 0.3 g / 100 mL (in solvent mix) | 0.1 g / 100 mL (in final reagent) | Reducing Agent |
| Solvent | 2-Methoxyethanol / Water | DMSO / Water | Dissolves Reactants |
| Buffer System | Sodium Acetate / Acetic Acid | Potassium Acetate / Acetic Acid | pH Control (optimum ~5.2) |
| Final pH (approx.) | 5.2 | 5.2 - 5.5 | Optimal for Reaction |
Experimental Protocol: Quantitative Amino Acid Assay
This protocol details the procedure for quantifying amino acids using the prepared ninhydrin-hydrindantin reagent. A standard curve must be generated for accurate quantification.
4.1 Materials Required
-
Prepared Ninhydrin-Hydrindantin Reagent (from Section 2.0)
-
Amino Acid Standard Stock Solution (e.g., 100 µg/mL Glycine in deionized water)
-
Unknown sample solutions (diluted to fall within the standard curve range)
-
Diluent Solvent (e.g., 50% v/v ethanol (B145695) in water or 50% v/v n-propanol in water)[1][5]
-
Test tubes or 1.5 mL microcentrifuge tubes
-
Vortex mixer
-
Boiling water bath or heating block (set to 100°C)[5]
-
Spectrophotometer or microplate reader
4.2 Procedure
-
Preparation of Standards and Samples:
-
Prepare a series of standard solutions by diluting the amino acid stock solution. A typical range might be 0, 10, 20, 40, 60, 80, and 100 µg/mL.
-
Prepare a "blank" tube containing only the diluent used for the standards (e.g., deionized water).
-
Pipette 1.0 mL of each standard, unknown sample, and the blank into separate, labeled test tubes.[1]
-
-
Ninhydrin Reaction:
-
Color Stabilization and Measurement:
-
After incubation, remove the tubes from the water bath and allow them to cool to room temperature.[1][6]
-
Add 5.0 mL of the diluent solvent (e.g., 50% ethanol) to each tube and mix well. This step stops the reaction and stabilizes the color.[1]
-
Set the spectrophotometer to zero using the blank solution.
-
Measure the absorbance of each standard and unknown sample at 570 nm. For samples suspected of containing high concentrations of proline or hydroxyproline, also measure the absorbance at 440 nm.[1]
-
-
Data Analysis:
-
Plot a standard curve of absorbance at 570 nm versus the concentration of the amino acid standards.
-
Determine the concentration of the unknown samples by interpolating their absorbance values on the standard curve.
-
Visualizations
5.1 Signaling Pathway: Ninhydrin Reaction Mechanism
Caption: Simplified mechanism of the ninhydrin reaction with an alpha-amino acid.
5.2 Experimental Workflow: Quantitative Protein Assay
Caption: Workflow for quantitative amino acid analysis using the ninhydrin method.
References
- 1. benchchem.com [benchchem.com]
- 2. The Ninhydrin Reaction Revisited: Optimisation and Application for Quantification of Free Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. margenot.cropsciences.illinois.edu [margenot.cropsciences.illinois.edu]
- 6. benchchem.com [benchchem.com]
Application of Hydrindantin Dihydrate's Precursor, Ninhydrin, in Forensic Fingerprint Development
Introduction: The development of latent fingerprints is a cornerstone of forensic science, enabling the identification of individuals from crime scenes. On porous surfaces such as paper and cardboard, one of the most effective and widely used chemical methods involves the application of ninhydrin (B49086). This reagent reacts with the amino acid constituents of fingerprint residues to produce a distinctive purple color, known as Ruhemann's Purple, rendering the print visible. While ninhydrin is the primary reagent, its reaction mechanism involves the formation of a key intermediate, hydrindantin (B147029). This document provides detailed application notes and protocols for the use of ninhydrin in forensic science, with a focus on its chemical pathway involving hydrindantin.
Chemical Background: The Role of Hydrindantin
Ninhydrin (2,2-dihydroxyindane-1,3-dione) reacts with the amine groups of amino acids present in fingerprint sweat.[1] This complex reaction proceeds through several steps. Initially, the amino acid is oxidized, leading to the formation of an aldehyde, carbon dioxide, and ammonia (B1221849), while the ninhydrin is reduced to 1,2-dihydroxyindane-1,3-dione, also known as hydrindantin. Subsequently, a second molecule of ninhydrin reacts with the liberated ammonia and the newly formed hydrindantin to produce the intensely colored Ruhemann's Purple.[2] Therefore, while hydrindantin dihydrate is not typically used as the primary reagent for fingerprint development, its formation is a critical step in the visualization process initiated by ninhydrin.
Application Notes
Principle: The application of a ninhydrin solution to a porous surface bearing latent fingerprints initiates a chemical reaction with the eccrine components of the sweat residue, specifically the amino acids. The development of the purple-colored Ruhemann's Purple allows for the visualization and subsequent analysis of the fingerprint ridges.
Applicable Surfaces: Ninhydrin is most effective on porous surfaces where the fingerprint residue has been absorbed.[3] This includes:
-
Paper and cardboard
-
Untreated wood
-
Wallpaper
-
Checks and currency
Limitations:
-
Ineffective on non-porous surfaces like glass, metal, or plastic where the fingerprint residue remains on the surface and does not absorb.
-
The development process can be slow at ambient temperatures, often requiring acceleration with heat and humidity.
-
Certain types of paper, such as thermal paper, may react with the ninhydrin solution, causing background discoloration that can obscure the fingerprint.[4]
-
The developed prints can fade over time, especially when exposed to light, necessitating prompt photography for evidentiary purposes.[5]
Experimental Protocols
Protocol 1: Standard Ninhydrin Solution Preparation
This protocol describes the preparation of a standard ninhydrin solution for general forensic use.
Materials:
-
Ninhydrin crystals
-
Ethanol (reagent grade)
-
Ethyl acetate (B1210297) (reagent grade)
-
Acetic acid (glacial)
-
Carrier solvent (e.g., petroleum ether or a hydrofluoroether-based solvent)
-
Glass beakers and graduated cylinders
-
Magnetic stirrer and stir bar
-
Dark glass storage bottles
Procedure:
-
Stock Solution Preparation:
-
In a well-ventilated fume hood, dissolve 5 grams of ninhydrin crystals in 45 mL of ethanol.
-
Add 2 mL of ethyl acetate and 5 mL of glacial acetic acid to the solution.
-
Stir the mixture until all components are fully dissolved.
-
-
Working Solution Preparation:
-
Slowly add the stock solution to 950 mL of the carrier solvent.
-
Continue stirring for several minutes to ensure thorough mixing.
-
Store the final working solution in a dark, airtight glass bottle.
-
Protocol 2: Application of Ninhydrin Solution
This protocol outlines the standard procedure for applying the prepared ninhydrin solution to evidence.
Materials:
-
Ninhydrin working solution
-
Evidence with potential latent fingerprints
-
Shallow glass or stainless steel tray
-
Forceps
-
Fume hood
-
Drying rack or line with clips
-
Heat and humidity chamber (optional)
Procedure:
-
Preparation: Perform all steps in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Application:
-
Dipping: Pour the ninhydrin working solution into a shallow tray. Using forceps, completely submerge the evidence in the solution for a few seconds.[6]
-
Spraying: Alternatively, use a laboratory-grade sprayer to apply a fine mist of the ninhydrin solution evenly across the surface of the evidence.[3]
-
Brushing: For delicate items, a soft brush can be used to carefully apply the solution.
-
-
Drying:
-
Remove the evidence from the solution and allow the excess to drip off.
-
Hang the evidence on a drying rack or line within the fume hood until the solvent has completely evaporated.
-
-
Development:
-
At ambient temperature and humidity, prints may become visible within 24 to 48 hours.
-
To accelerate development, place the dried evidence in a humidity chamber set to approximately 65-80% relative humidity and a temperature of 60-80°C for 10-20 minutes.[7]
-
-
Documentation:
-
Once the prints have developed to a sufficient clarity, photograph them using a high-resolution camera. A green filter may be used to enhance the contrast of the purple ridges.
-
Data Presentation
The effectiveness of fingerprint development reagents is often compared based on the quality and number of identifiable prints they produce. Below is a summary table comparing ninhydrin with two of its common analogues, DFO (1,8-diazafluoren-9-one) and 1,2-indanedione.
| Reagent | Development Time | Color of Developed Print | Fluorescence | Relative Sensitivity |
| Ninhydrin | 24-48 hours (can be accelerated) | Purple (Ruhemann's Purple) | Weak to none | Good |
| DFO | 10-20 minutes with heat | Pale pink/orange | Strong yellow-green | Higher than Ninhydrin |
| 1,2-Indanedione | 10-20 minutes with heat | Pinkish-purple | Strong orange-pink | Higher than DFO and Ninhydrin |
This table provides a generalized comparison. Actual performance may vary depending on the substrate, age of the print, and specific environmental conditions.
Visualizations
Caption: Simplified reaction pathway of ninhydrin with amino acids.
Caption: General experimental workflow for fingerprint development.
References
- 1. docs.manupatra.in [docs.manupatra.in]
- 2. Ninhydrin - Molecule of the Month - April 2018 (HTML version) [chm.bris.ac.uk]
- 3. m.youtube.com [m.youtube.com]
- 4. forensics.org.my [forensics.org.my]
- 5. scholarlycommons.law.northwestern.edu [scholarlycommons.law.northwestern.edu]
- 6. youtube.com [youtube.com]
- 7. Solvent-free method for developing latent fingerprints by applying superfine ninhydrin powder - PubMed [pubmed.ncbi.nlm.nih.gov]
application of hydrindantin dihydrate in peptide sequencing
Application Note & Protocol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hydrindantin (B147029) dihydrate is a critical reagent in the quantitative analysis of amino acids, a fundamental component of peptide characterization and sequencing workflows. While not directly involved in the sequential determination of amino acid residues (peptide sequencing), it plays a pivotal role in the ninhydrin (B49086) reaction, which is widely employed to determine the amino acid composition of peptides after acid hydrolysis. This application note provides detailed protocols and data for the use of hydrindantin dihydrate in the colorimetric quantification of amino acids.
The ninhydrin reaction is a classic and highly sensitive method for detecting and quantifying amino acids.[1][2][3] In this reaction, ninhydrin acts as a potent oxidizing agent, causing the oxidative deamination of α-amino acids to produce ammonia (B1221849), carbon dioxide, an aldehyde, and the reduced form of ninhydrin, which is hydrindantin.[1][2][4] The liberated ammonia then reacts with another molecule of ninhydrin and the hydrindantin to form a deep purple-colored complex known as Ruhemann's purple.[1][2][3] The intensity of this color, which is measured spectrophotometrically at approximately 570 nm, is directly proportional to the concentration of the amino acid in the sample.[2] The inclusion of hydrindantin in the ninhydrin reagent can enhance the reaction's efficiency and yield a more quantitative formation of Ruhemann's purple.[5]
Principle of the Ninhydrin Reaction
The overall reaction can be summarized in two main stages:
-
Oxidative Deamination of the Amino Acid: An amino acid reacts with one molecule of ninhydrin, leading to its oxidative deamination. This produces an aldehyde, carbon dioxide, ammonia, and hydrindantin (the reduced form of ninhydrin).[1][2]
-
Formation of Ruhemann's Purple: The ammonia produced in the first step condenses with a second molecule of ninhydrin and the hydrindantin formed to yield the intensely colored Ruhemann's purple complex.[1][2]
Imino acids, such as proline, react differently to produce a yellow-orange colored complex, which is measured at a wavelength of 440 nm.[2]
Experimental Protocols
This protocol is suitable for the rapid confirmation of the presence of amino acids in a sample.
Materials:
-
Test solution (e.g., protein hydrolysate)
-
Ninhydrin reagent (2% w/v): Dissolve 0.2 g of ninhydrin in 10 mL of ethanol (B145695) or acetone.[2][4]
-
Water bath
Procedure:
-
To 1 mL of the test solution in a test tube, add 2-3 drops of the 2% ninhydrin reagent.[1]
-
Heat the mixture in a boiling water bath for 5 minutes.[1][4]
-
Allow the solution to cool to room temperature.
-
Observe the color change. A deep blue or purple color indicates the presence of α-amino acids.[1] A yellow-orange color suggests the presence of imino acids like proline.[2]
This protocol provides a framework for the quantitative determination of amino acid concentration in a sample.
Materials:
-
Standard amino acid solutions (e.g., glycine) of known concentrations
-
Unknown sample solution (e.g., hydrolyzed peptide)
-
Ninhydrin reagent with hydrindantin (see preparation below)
-
Acetate (B1210297) Buffer (0.2 M, pH 5.5)[1]
-
50% Ethanol solution
-
Spectrophotometer
Reagent Preparation:
-
Ninhydrin Reagent with Hydrindantin: An optimized formulation consists of dissolving 20 g of ninhydrin and 0.8 g of hydrindantin in a mixture of 400 mL of dimethyl sulfoxide (B87167) (DMSO) and 600 mL of 0.8 M potassium acetate buffer (pH adjusted to 5.5 with acetic acid).[6] A simpler preparation involves adding a small amount of hydrindantin to a 2% ninhydrin solution in ethanol or acetone.[1]
Procedure:
-
Preparation of Standard Curve:
-
Prepare a series of standard amino acid solutions of known concentrations.
-
In separate test tubes, add 1 mL of each standard solution.
-
Include a blank tube with 1 mL of deionized water.
-
-
Sample Preparation:
-
Dilute the unknown sample solution to ensure its concentration falls within the range of the standard curve.
-
Add 1 mL of the diluted unknown sample to a test tube.
-
-
Reaction:
-
Measurement:
-
Add 5 mL of 50% ethanol to each tube and mix well to dissolve the Ruhemann's purple complex.[1]
-
Set the spectrophotometer to zero absorbance at 570 nm using the blank solution.[2]
-
Measure the absorbance of each standard and the unknown sample at 570 nm. For samples containing proline, a separate reading at 440 nm is required.[2]
-
-
Data Analysis:
-
Construct a standard curve by plotting the absorbance of the standards against their known concentrations.
-
Determine the concentration of the unknown sample by interpolating its absorbance on the standard curve.
-
Data Presentation
Table 1: Reagent Formulations for Quantitative Amino Acid Analysis
| Component | General-Purpose Reagent | Optimized Reagent[6] |
| Ninhydrin | 2% (w/v) in Ethanol/Acetone | 20 g/L (final concentration) |
| Hydrindantin | Not always included, but recommended[1] | 0.8 g/L (final concentration) |
| Buffer | Not specified in simple protocols | 0.8 mol/L Potassium Acetate, 1.6 mol/L Acetic Acid |
| Solvent | Ethanol or Acetone | DMSO/Acetate Buffer (40/60 v/v) |
| Storage | Prepare fresh | Can be stored, protected from light and air |
Table 2: Absorbance Maxima for Amino Acid-Ninhydrin Complexes
| Amino Acid Type | Chromophore | Absorbance Maximum (λmax) |
| α-Amino Acids | Ruhemann's Purple | 570 nm[2] |
| Imino Acids (e.g., Proline) | Yellow-Orange Complex | 440 nm[2] |
| Asparagine | Brown Product | - |
Visualizations
Caption: Simplified mechanism of the ninhydrin reaction with an alpha-amino acid.
Caption: Workflow for the quantitative analysis of amino acids using the ninhydrin method.
References
Application Note: Preparation and Use of Stable Ninhydrin-Hydrindantin Reagents for Amino Acid Analysis
Audience: Researchers, scientists, and drug development professionals.
Introduction
The ninhydrin (B49086) reaction is a fundamental method for the detection and quantification of amino acids and primary and secondary amines. The reaction produces a deep blue or purple chromophore known as Ruhemann's purple, which can be measured spectrophotometrically. A critical component of this reaction is hydrindantin (B147029), the reduced form of ninhydrin. While ninhydrin acts as the primary oxidizing agent, the inclusion of hydrindantin in the reagent solution is crucial for rapid, consistent, and enhanced color development.[1][2]
A significant challenge in the application of the ninhydrin assay is the poor long-term stability of the reagent solution, which is susceptible to degradation by oxygen and light.[1] This application note provides detailed protocols for preparing stable ninhydrin-hydrindantin reagent solutions, summarizes the stability of various formulations, and outlines best practices for storage and handling to ensure reproducible and reliable results.
Factors Influencing Reagent Stability
The stability of a ninhydrin-hydrindantin reagent is dependent on several key factors:
-
Solvent System: The choice of solvent is paramount. While traditional solvents like methyl cellosolve are effective, they pose significant health risks. Dimethyl sulfoxide (B87167) (DMSO) has emerged as a superior alternative, offering enhanced stability, lower toxicity, and excellent color yields for most amino acids.[1][3] Formulations using ethanol (B145695) or acetone (B3395972) generally exhibit lower stability.[1]
-
Reducing Agent: The presence of hydrindantin is crucial for efficient formation of Ruhemann's purple.[1] Some protocols rely on the in situ generation of hydrindantin from ninhydrin, while others recommend its direct addition to the reagent for improved performance.[2][4]
-
pH Control: The ninhydrin reaction is pH-dependent. An acidic buffer, typically an acetate (B1210297) or citrate (B86180) buffer with a pH around 5.2-5.5, is essential for optimal color formation and reagent stability.[1]
-
Exclusion of Oxygen: Ninhydrin solutions, particularly those containing hydrindantin, are sensitive to air oxidation.[1] Preparation and storage under an inert atmosphere, such as nitrogen or argon, can significantly extend the reagent's shelf life.
Quantitative Data Presentation
The following table summarizes various formulations for ninhydrin reagents, highlighting their composition and reported stability.
| Formulation ID | Key Components | Solvent System | Reported Stability & Storage Conditions |
| F1: High-Stability DMSO/Lithium Acetate | Ninhydrin, Hydrindantin, Lithium Acetate Buffer (pH 5.2) | Dimethyl Sulfoxide (DMSO) / Aqueous Buffer | Stable but sensitive to air. Store protected from light at 2-8 °C under an inert gas (nitrogen or argon).[1][3] |
| F2: Optimized DMSO/Potassium Acetate | 25 g/L Ninhydrin, 1 g/L Hydrindantin, Potassium Acetate, Acetic Acid | 50/50 (v/v) DMSO / Aqueous Acetate Buffer | Prepared fresh for immediate use to ensure optimal performance.[5] |
| F3: Acetone/Butanol | 3.5 g Ninhydrin | 1:1 (v/v) Acetone / Butanol | Shelf life of 52 weeks when stored at 4-8 °C.[1] |
| F4: Standard Ethanol | 0.35 g Ninhydrin | 100 mL Ethanol (or Isopropanol) | Commonly prepared fresh; long-term stability is generally poor.[1][6] |
Experimental Protocols
Protocol 1: High-Stability DMSO-Based Ninhydrin Reagent
This protocol is adapted from formulations developed for high sensitivity and improved stability, making it suitable for quantitative amino acid analysis.[1]
Materials:
-
Ninhydrin
-
Hydrindantin
-
Dimethyl Sulfoxide (DMSO), analytical grade
-
Potassium Acetate
-
Glacial Acetic Acid
-
Deionized Water
-
Inert gas (Nitrogen or Argon)
-
Amber glass storage bottle
Procedure:
-
Prepare the Acetate Buffer (Solution A):
-
Weigh 98.1 g of potassium acetate.
-
In a 500 mL volumetric flask, dissolve the potassium acetate in approximately 350 mL of deionized water.
-
Carefully add 111 mL of glacial acetic acid to the flask.
-
Add deionized water to bring the final volume to 500 mL. Mix thoroughly.
-
-
Prepare the Ninhydrin/DMSO Solution (Solution B):
-
In a fume hood, weigh 550 mg of ninhydrin and 22 mg of hydrindantin.
-
Transfer the weighed powders to a clean beaker or flask.
-
Add 11 mL of DMSO and stir with a magnetic stirrer until both components are completely dissolved. The solution should be clear.
-
-
Combine to Form Final Reagent:
-
While stirring, slowly add 11 mL of the prepared Acetate Buffer (Solution A) to the Ninhydrin/DMSO Solution (Solution B).[7]
-
Storage:
-
Transfer the final reagent to a clean, dry amber glass bottle.
-
Flush the headspace of the bottle with an inert gas (nitrogen or argon) before sealing tightly.
-
Store the reagent in a refrigerator at 2-8 °C.[1]
Protocol 2: Standard Ethanol-Based Ninhydrin Reagent for Qualitative Analysis
This protocol describes a simpler, traditional formulation commonly used for qualitative or semi-quantitative thin-layer chromatography (TLC) visualization.[1]
Materials:
-
Ninhydrin
-
Ethanol (95% or absolute)
-
Amber glass spray bottle or storage container
Procedure:
-
Preparation:
-
Weigh 0.2 g of ninhydrin.
-
Transfer the ninhydrin to a 100 mL beaker or flask.
-
Add 10 mL of ethanol.
-
Stir or swirl the mixture until the ninhydrin is completely dissolved.
-
Storage:
-
Transfer the solution to an amber glass bottle.
-
This reagent has limited stability and should ideally be prepared fresh before use. It can be stored at 2-8 °C for a few days.[1]
Visualizations
Signaling Pathway of the Ninhydrin Reaction
The reaction between an α-amino acid and two molecules of ninhydrin is a multi-step process. The initial step involves the oxidative deamination of the amino acid by one molecule of ninhydrin, producing ammonia (B1221849), carbon dioxide, an aldehyde, and the reduced form of ninhydrin, which is hydrindantin.[2] The liberated ammonia then reacts with a second molecule of ninhydrin and the newly formed hydrindantin in a condensation reaction to yield the intensely colored Ruhemann's purple.[2]
Caption: The chemical pathway of the ninhydrin reaction with an amino acid.
Experimental Workflow for Preparing a Stable DMSO-Based Ninhydrin Reagent
The following diagram illustrates the experimental workflow for preparing the high-stability, DMSO-based ninhydrin reagent as described in Protocol 1.[1]
Caption: Experimental workflow for preparing a stable DMSO-based ninhydrin reagent.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. The Ninhydrin Reaction Revisited: Optimisation and Application for Quantification of Free Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. microbenotes.com [microbenotes.com]
- 7. The Ninhydrin Reaction Revisited: Optimisation and Application for Quantification of Free Amino Acids | MDPI [mdpi.com]
Application Notes: Detection of Primary and Secondary Amines using Hydrindantin Dihydrate
References
- 1. benchchem.com [benchchem.com]
- 2. Ninhydrin Test: Principle, Reaction & Application [vedantu.com]
- 3. The Ninhydrin Reaction Revisited: Optimisation and Application for Quantification of Free Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chem.mst.edu [chem.mst.edu]
- 5. benchchem.com [benchchem.com]
- 6. taylorandfrancis.com [taylorandfrancis.com]
- 7. margenot.cropsciences.illinois.edu [margenot.cropsciences.illinois.edu]
- 8. US4274833A - Ninhydrin reagent for use in amine and amino acid analyses - Google Patents [patents.google.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Ninhydrin Test with Hydrindantin Dihydrate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing the ninhydrin (B49086) test with hydrindantin (B147029) dihydrate for the detection and quantification of amino acids.
Troubleshooting Guide
This guide addresses common issues encountered during the ninhydrin test, offering potential causes and solutions to ensure accurate and reproducible results.
| Problem | Potential Cause | Recommended Solution |
| No Color Development or Weak Signal | Incorrect pH: The reaction is pH-dependent, with an optimal range of 5-7 for the formation of Ruhemann's purple.[1][2] At a lower pH, color development may be inhibited. | Verify the pH of the buffer and the final reaction mixture. An acidic buffer, typically an acetate (B1210297) or citrate (B86180) buffer around pH 5.2-5.5, is essential for optimal color formation and stability.[3] |
| Insufficient Heating: The ninhydrin reaction is very slow at room temperature and requires heat to proceed efficiently.[1][2] | Ensure adequate heating. A common procedure involves heating the sample in a boiling water bath or a heating block set between 90°C and 100°C for 1-2 minutes or longer, depending on the protocol.[1][2][4] | |
| Reagent Degradation: The ninhydrin reagent, especially when containing hydrindantin, is susceptible to oxidation from air and light, leading to reduced reactivity.[2][3] | Prepare fresh ninhydrin reagent. Store the reagent in a dark, airtight container, preferably under an inert atmosphere (nitrogen or argon), and refrigerate at 2-8°C to extend its shelf life.[3] | |
| Low Analyte Concentration: The concentration of the amino acid in the sample may be below the detection limit of the assay.[2] | If possible, concentrate the sample before performing the test. | |
| Steric Hindrance: For high molecular weight proteins, the α-amino groups may be inaccessible to the ninhydrin reagent due to the protein's three-dimensional structure.[1][5] | For protein analysis, it is necessary to first hydrolyze the protein to release free amino acids before performing the ninhydrin test.[2] | |
| Unexpected Color Development (Not Purple) | Presence of Secondary Amines: Secondary amines, such as proline and hydroxyproline, react with ninhydrin to form a yellow-orange colored product.[1][6] | This is an expected result for secondary amines. If primary amino acids were expected, check for sample contamination. |
| Presence of Amino Acids with Free Amide Groups: Asparagine, which has a free amide group, can produce a brown color.[1][7] | This is an expected result for asparagine. | |
| Contamination: The sample or reagents may be contaminated with other substances that react with ninhydrin.[1] | Use high-purity reagents and ensure all glassware is thoroughly cleaned. Running a blank (all reagents except the sample) can help identify contamination in your reagents. | |
| High Background Absorbance | Contamination: The presence of ammonia (B1221849) or other primary amines in glassware, water, or buffers can lead to a high background signal.[2] | Use ammonia-free water and high-purity reagents. Ensure all glassware is meticulously cleaned. |
| Reagent Blank is Colored: The ninhydrin reagent itself may have degraded and is contributing to the color.[2] | Prepare a fresh batch of ninhydrin reagent. Always include a reagent blank (all reagents minus the sample) and subtract its absorbance from all sample readings. |
Frequently Asked Questions (FAQs)
Q1: Why is hydrindantin dihydrate included in the ninhydrin reagent?
A1: Hydrindantin, the reduced form of ninhydrin, is crucial for achieving a nearly quantitative yield of Ruhemann's purple, the characteristic deep purple-blue colored product.[2][8] Its inclusion in the reagent suppresses the hydrolysis of an intermediate in the reaction pathway, which would otherwise lead to a lower color yield.[2][8] The initial reaction of an amino acid with ninhydrin produces hydrindantin; however, adding it to the reagent from the start ensures rapid and consistent color development.[3][9]
Q2: What is the optimal pH for the ninhydrin test?
A2: The optimal pH for the formation of Ruhemann's purple is typically in the range of 5 to 7.[1][2] An acidic buffer, such as an acetate or citrate buffer with a pH of around 5.2-5.5, is commonly used to maintain this optimal condition for color formation and stability.[3]
Q3: My proline sample turned purple instead of yellow. What could be the reason?
A3: Proline, a secondary amine, is expected to yield a yellow-orange color with ninhydrin.[1] A purple color suggests potential contamination of your proline sample with primary amino acids or ammonia.[1] It is also possible that the ninhydrin reagent has degraded. It is advisable to use high-purity reagents, ensure glassware is clean, and prepare a fresh ninhydrin solution.
Q4: Can the ninhydrin test be used for quantitative analysis?
A4: Yes, the ninhydrin test is widely used for the quantitative analysis of amino acids. The intensity of the colored product, measured spectrophotometrically at 570 nm for Ruhemann's purple (and 440 nm for the yellow product from proline), is proportional to the concentration of the amino acid.[5] For accurate quantification, it is essential to use a standard curve prepared with known concentrations of the amino acid being analyzed.
Q5: What are some common interfering substances in the ninhydrin test?
A5: Besides amino acids, ninhydrin can react with other substances containing primary amino groups, leading to false-positive results. These include ammonia and other free amines.[1][7] Reducing sugars can also interfere with the reaction.[1]
Experimental Protocols
Qualitative Ninhydrin Test
This protocol is a general guideline for the detection of amino acids.
Materials:
-
Test solution (sample)
-
Standard amino acid solution (e.g., 1% glycine) for positive control
-
Distilled water for negative control
-
Ninhydrin reagent (0.2% w/v ninhydrin in ethanol (B145695) or acetone)[2][7]
-
Test tubes
-
Water bath
Procedure:
-
In a clean test tube, add 1 mL of the test solution.
-
Prepare a positive control with 1 mL of the standard amino acid solution and a negative control with 1 mL of distilled water in separate test tubes.
-
Add a few drops of the ninhydrin reagent to each test tube.[2]
-
Gently mix the contents of the tubes.
-
Place the test tubes in a boiling water bath for 5 minutes.[2]
-
Remove the test tubes and allow them to cool to room temperature.
-
Observe the color change. A purple/blue color indicates the presence of primary amino acids. A yellow-orange color suggests the presence of secondary amines like proline. No color change indicates a negative result.[6]
Quantitative Ninhydrin Assay (Optimized)
This protocol is adapted for the general quantification of most primary amino acids.[4][10][11]
Reagents:
-
Ninhydrin Reagent: Dissolve 550 mg of ninhydrin and 22 mg of hydrindantin in 11 mL of DMSO. Mix this solution with 11 mL of acetate buffer. Prepare this reagent fresh.[10]
-
Acetate Buffer (pH ~4.6): Dissolve 98.1 g of potassium acetate and 111 mL of glacial acetic acid in water to a final volume of 500 mL.[10]
-
Diluent: 1:1 (v/v) mixture of 2-propanol and water.[10]
Procedure:
-
To 200 µL of your sample or standard in a microcentrifuge tube, add 800 µL of the freshly prepared ninhydrin reagent.
-
Cap the tubes and vortex briefly.
-
Incubate the tubes in a dry block heater at 90°C for 45 minutes.[4][10][11]
-
Cool the tubes in a water bath to room temperature.
-
Transfer 500 µL of the reaction mixture to a cuvette.
-
Add 2.5 mL of the diluent and mix well.
-
Measure the absorbance at 570 nm against a blank (prepared with 200 µL of water instead of the sample).
-
Construct a standard curve by plotting the absorbance of the standards against their known concentrations to determine the concentration of the unknown sample.
Visualizations
Caption: Reaction pathway of ninhydrin with a primary amino acid.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. microbenotes.com [microbenotes.com]
- 6. Ninhydrin Test: Principle, Reaction & Application [vedantu.com]
- 7. byjus.com [byjus.com]
- 8. chem.mst.edu [chem.mst.edu]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. The Ninhydrin Reaction Revisited: Optimisation and Application for Quantification of Free Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]
interference of proline with hydrindantin dihydrate in amino acid assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the interference of proline with hydrindantin (B147029) dihydrate in ninhydin-based amino acid assays. This resource is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: Why does proline produce a different color compared to other amino acids in the ninhydrin (B49086) test?
A1: The standard ninhydrin test yields a deep purple complex, known as Ruhemann's purple, with primary α-amino acids.[1] This reaction involves the oxidative deamination of the amino acid, releasing ammonia (B1221849) which then reacts with ninhydrin and its reduced form, hydrindantin.[1][2] Proline, however, is a secondary amine with its nitrogen atom incorporated into a rigid five-membered ring.[1][3] This structural difference prevents the release of ammonia in the same manner.[1] Consequently, proline reacts with ninhydrin to form a yellow-orange colored iminium salt.[1][4]
Q2: My pure proline sample is turning purple instead of yellow in the ninhydrin assay. What could be the cause?
A2: An unexpected purple color development with a pure proline sample in a ninhydrin reaction can indicate a few potential issues:
-
Contamination: The most likely cause is contamination of your proline sample, reagents (including the ninhydrin solution), or glassware with other primary amino acids or ammonia.[5]
-
Reagent Degradation: An old or improperly stored ninhydrin solution might be compromised.[5] It is recommended to use freshly prepared acid-ninhydrin reagent.[1]
-
Reaction Conditions: While less common with pure proline, extreme variations from the established protocol's pH and temperature could potentially lead to side reactions.
To troubleshoot, it is advisable to run a blank (without proline) and check for any color change. Preparing fresh reagents and ensuring the cleanliness of all labware is also crucial.[5]
Q3: What are the main interfering substances in the quantitative assay for proline using the acid-ninhydrin method (Bates assay)?
A3: The acid-ninhydrin method, developed by Bates et al. (1973), is widely used for proline quantification. However, other compounds can react under the acidic conditions to produce a similar red-colored chromogen, leading to an overestimation of proline content.[6] The primary interfering substances are:
-
Ornithine: This amino acid reacts with nearly the same efficiency as proline in the Bates assay.[6][7]
-
Lysine: Lysine can also yield a red chromogen at low pH, though typically it is present at lower levels in plant tissues under stress.[1][8]
-
Pipecolate and Hydroxyproline: These imino acids can also react, but with a much lower sensitivity compared to proline.[6][7]
-
High Sugar Content: High concentrations of sugars in extracts can interfere with the colorimetric determination of proline.[9]
Q4: Are there alternative methods to quantify proline that are more specific than the ninhydrin assay?
A4: Yes, several alternative methods offer higher specificity for proline quantification:
-
Enzymatic Assays: A specific and sensitive enzymatic assay has been developed that utilizes the reverse reaction of δ1-pyrroline-5-carboxylate reductase (P5CR). This method measures the oxidation of proline and the concomitant reduction of NAD(P)+ to NAD(P)H, offering higher specificity than ninhydrin-based methods.[6][10][11]
-
High-Performance Liquid Chromatography (HPLC): HPLC-based amino acid analysis is a highly sensitive and specific method that can separate and quantify a wide range of amino acids, including proline and hydroxyproline.[12][13]
Troubleshooting Guides
Issue 1: Inconsistent or non-reproducible results in the proline assay.
| Possible Cause | Troubleshooting Step |
| Inaccurate Standard Curve | Ensure the proline standard stock solution is accurately prepared and a fresh standard curve is generated for each experiment. |
| Instability of Acid-Ninhydrin Reagent | The acid-ninhydrin reagent is stable for approximately 24 hours when stored at 4°C. Prepare this reagent fresh for optimal results.[1] |
| Incomplete Reaction | Ensure the incubation step is performed at the correct temperature (100°C) and for the specified duration (1 hour) in a boiling water bath.[1][14] |
| Phase Separation Issues | After adding toluene (B28343) (or another organic solvent) and vortexing, ensure complete separation of the aqueous and organic phases by centrifugation before measuring the absorbance of the upper phase.[6] |
Issue 2: High background absorbance in the blank or samples.
| Possible Cause | Troubleshooting Step |
| Contaminated Reagents | Prepare fresh reagents, including the extraction buffer and acid-ninhydrin solution, using high-purity water. |
| Presence of Pigments in Plant Extracts | The extraction of the red chromophore into an organic solvent like toluene helps to minimize interference from hydrophilic plant pigments such as anthocyanins.[6][8] If extracts are highly colored, consider a preliminary purification step. |
| Interference from Sugars | For samples with high sugar content, modifications to the assay, such as using a citrate (B86180) buffer at pH 4.6 and a ninhydrin reagent without phosphoric acid, may be necessary.[9] |
Quantitative Data Summary
The following table summarizes the key spectral properties of the products formed from the reaction of ninhydrin with different types of amino acids under various conditions.
| Analyte Type | Reaction Condition | Product Color | Absorbance Maximum (λmax) | Notes |
| Primary α-Amino Acids | Neutral pH, Heat | Blue-Purple | ~570 nm | Forms Ruhemann's Purple.[1] |
| Secondary Amines (Proline) | Neutral pH | Yellow-Orange | ~440 nm | Forms an iminium salt.[1] |
| Secondary Amines (Proline) | Acidic pH (e.g., Bates method), Heat | Red | ~520 nm | Basis for quantitative assays.[1] |
| Other Amino Acids (Ornithine, Lysine) | Acidic pH, Heat | Red | ~520 nm | Can interfere with the proline assay.[1][6] |
Experimental Protocols
Quantitative Determination of Proline using the Acid-Ninhydrin Method (Adapted from Bates et al., 1973)
1. Reagent Preparation:
-
Extraction Buffer (3% w/v Sulfosalicylic Acid): Dissolve 3 g of sulfosalicylic acid in deionized water and bring the final volume to 100 mL.[1]
-
Acid-Ninhydrin Reagent: In a fume hood, gently warm 1.25 g of ninhydrin in 30 mL of glacial acetic acid and 20 mL of 6 M phosphoric acid with agitation until fully dissolved. This reagent should be prepared fresh.[1][14]
-
Proline Standard Stock Solution: Prepare a stock solution of a known concentration (e.g., 100 µg/mL) of L-Proline in 3% sulfosalicylic acid. Use this to prepare a standard curve.[1]
2. Sample Preparation:
-
Homogenize the sample (e.g., plant tissue) in the extraction buffer.
-
Centrifuge the homogenate at high speed (e.g., 12,000 x g) for 10 minutes to pellet the precipitated proteins.[1][15]
-
Collect the supernatant for the assay.
3. Reaction Procedure:
-
In a test tube, mix 200 µL of the supernatant with 200 µL of acid-ninhydrin reagent and 200 µL of glacial acetic acid.[14]
-
Seal the tubes and incubate the mixture in a boiling water bath (100°C) for 1 hour.[1][14]
-
Terminate the reaction by placing the tubes in an ice bath.[1]
-
Add 400 µL of toluene to each tube and vortex vigorously to extract the red chromophore.
-
Allow the phases to separate.
4. Quantification:
-
Carefully transfer the upper toluene phase to a cuvette.
-
Measure the absorbance at 520 nm using a spectrophotometer.[1]
-
Determine the proline concentration in the sample by comparing its absorbance to the standard curve prepared with known concentrations of L-proline.[1]
Visualizations
Caption: Workflow for the quantitative determination of proline via the Bates method.
Caption: Reaction pathways of ninhydrin with primary vs. secondary amino acids.
References
- 1. benchchem.com [benchchem.com]
- 2. byjus.com [byjus.com]
- 3. homework.study.com [homework.study.com]
- 4. Ninhydrin - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. A Specific and Sensitive Enzymatic Assay for the Quantitation of L-Proline - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. prometheusprotocols.net [prometheusprotocols.net]
- 9. High sugar content of extracts interferes with colorimetric determination of amino acids and free proline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Frontiers | A Specific and Sensitive Enzymatic Assay for the Quantitation of L-Proline [frontiersin.org]
- 11. A Specific and Sensitive Enzymatic Assay for the Quantitation of L-Proline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Methods for determination of proline in plants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. youtube.com [youtube.com]
- 15. Re: How does the acid-ninhydrin method for proline quantification work? [madsci.org]
Technical Support Center: Improving the Sensitivity of the Ninhydrin Reaction with Hydrindantin
Welcome to the Technical Support Center for optimizing the ninhydrin (B49086) reaction. This resource is designed for researchers, scientists, and drug development professionals to enhance the sensitivity and reliability of their amino acid quantification assays. Here, you will find troubleshooting guides and frequently asked questions to address specific issues you might encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: Why is hydrindantin (B147029) added to the ninhydrin reagent? My understanding is that it forms during the reaction anyway.
A1: While it is true that hydrindantin is a reduced form of ninhydrin and is generated during the initial oxidative deamination of the amino acid, its addition to the reagent is crucial for maximizing the reaction's sensitivity and reproducibility.[1][2] Hydrindantin participates in the final condensation step with ammonia (B1221849) and a second molecule of ninhydrin to form the colored product, Ruhemann's purple.[1][3] By including an optimal concentration of hydrindantin in the initial reagent, the reaction is driven towards a more quantitative formation of this chromophore.[1][2] This is particularly important as it helps to suppress the hydrolysis of an intermediate amine, which could otherwise lead to a lower color yield.[2][4]
Q2: What are the most critical factors to optimize for enhancing the sensitivity of the ninhydrin assay for low-concentration samples?
A2: To significantly improve the sensitivity of the ninhydrin assay, especially for samples with low amino acid concentrations, you should focus on optimizing the following key parameters:
-
Reagent Composition: The concentrations of both ninhydrin and hydrindantin are critical. An optimized ratio ensures efficient color development.[5][6] The use of dimethyl sulfoxide (B87167) (DMSO) as a solvent has been shown to enhance color yield and improve the solubility of the reagents.[5][7]
-
pH Control: The ninhydrin reaction is highly pH-dependent. An acidic buffer, typically an acetate (B1210297) or citrate (B86180) buffer around pH 5.2-5.5, is essential for optimal color formation.[1][8]
-
Reaction Temperature and Time: The reaction requires heating to proceed efficiently.[9] While temperatures around 100°C for 15-20 minutes are common, studies have shown that heating at 90°C for a longer period, such as 45 minutes, can result in a more stable colored product.[5][7]
Q3: My ninhydrin reagent seems unstable and gives inconsistent results. How can I prepare and store a stable reagent?
A3: The stability of the ninhydrin reagent is a common challenge, as it is susceptible to degradation from oxygen and light.[8] To prepare a more stable reagent and ensure reproducibility, follow these best practices:
-
Use a Superior Solvent: Dimethyl sulfoxide (DMSO) is a preferred solvent over more toxic alternatives like methyl cellosolve, as it enhances stability and provides excellent color yields.[8]
-
Proper Storage: Store the final reagent in a clean, dry amber glass bottle to protect it from light.[8]
-
Inert Atmosphere: Before sealing the bottle, flush the headspace with an inert gas like nitrogen or argon. This can significantly extend the reagent's shelf life by preventing oxidation, to which both ninhydrin and hydrindantin are sensitive.[8]
-
Refrigeration: Store the reagent in a refrigerator at 2-8°C.[8]
-
Avoid "Topping-Off": Never mix old and new reagent batches, as the aged reagent can accelerate the degradation of the new solution.[9]
Q4: Can I use reducing agents other than hydrindantin?
A4: Yes, other reducing agents like stannous chloride or sodium borohydride (B1222165) (NaBH4) can be used to facilitate the in-situ formation of hydrindantin.[8][10] However, the direct addition of pure hydrindantin is often preferred to avoid potential interferences.[11] For instance, using tin(II) chloride can sometimes lead to the formation of precipitates.[11]
Troubleshooting Guide
| Problem | Possible Cause(s) | Solution(s) |
| Low or No Color Development | 1. Degraded Ninhydrin Reagent: The reagent may have been oxidized due to exposure to air.[9][12] 2. Incorrect pH: The reaction buffer is outside the optimal pH range of 5.0-5.5.[12] 3. Insufficient Heating: The reaction temperature was too low or the incubation time was too short.[4][12] 4. Low Analyte Concentration: The amino acid concentration in the sample is below the detection limit. | 1. Prepare Fresh Reagent: Use a freshly prepared ninhydrin-hydrindantin solution. Ensure proper storage by protecting it from light and air.[4] 2. Verify Buffer pH: Check the pH of your buffer and the final reaction mixture to ensure it is within the optimal range.[12] 3. Optimize Temperature and Time: Increase the heating temperature (e.g., 90-100°C) or extend the incubation time (e.g., 15-45 minutes).[4] 4. Concentrate Sample: If feasible, concentrate the sample before performing the assay.[4] |
| Unexpected Color (e.g., Yellow, Brown) | 1. Presence of Imino Acids: The sample contains secondary amines like proline or hydroxyproline, which yield a yellow-orange color.[13][14] 2. Presence of Asparagine: Asparagine can produce a brown-colored product.[3][13] 3. Contamination: The sample may be contaminated with other substances that interfere with the reaction.[14] | 1. Confirm Amino Acid Content: If you expect primary amino acids, investigate potential sample contamination. For proline/hydroxyproline, measure the absorbance at 440 nm.[4][13] 2. Run Controls: Always include positive and negative controls to validate the reaction conditions and reagent integrity.[14] |
| Precipitate Forms in the Reaction Tube | 1. Poor Reagent Solubility: Ninhydrin or hydrindantin may not be fully dissolved in the solvent.[4] 2. Reagent Aging: The concentration of hydrindantin can increase as the reagent ages, raising the risk of precipitation in the heated reactor.[9] | 1. Ensure Complete Dissolution: Use a suitable organic solvent like DMSO to ensure all reagent components are fully dissolved before use.[4] 2. Use Fresh Reagent: Avoid using reagents that are past their recommended shelf life.[9] |
| High Background Signal (Colored Blank) | 1. Contaminated Reagents: Ammonia contamination in glassware or reagents. 2. Reagent Degradation: The reagent itself is contributing to the color.[4] | 1. Use High-Purity Materials: Utilize ammonia-free water and high-purity reagents. Ensure all glassware is meticulously cleaned.[4] 2. Run a Reagent Blank: Always include a blank (all reagents except the sample) and subtract its absorbance from all readings. If the blank's absorbance is high, prepare fresh reagents.[4] |
Quantitative Data Summary
For optimal sensitivity, reagent concentrations and reaction conditions should be precisely controlled. The following tables summarize key quantitative data from optimized protocols.
Table 1: Optimized Reagent Composition
| Component | Final Concentration in Reaction Mixture | Notes |
| Ninhydrin | 20 mg/mL | Optimal concentration for the reaction.[4][5][6] |
| Hydrindantin | 0.8 mg/mL | Crucial for maximizing the yield of Ruhemann's purple. The optimal hydrindantin to ninhydrin ratio is approximately 4:100.[4][5] |
| Potassium Acetate | 0.8 mol/L | A high acetic acid to acetate ratio (2:1) has been found to improve signal intensity.[4][5][6] |
| Acetic Acid | 1.6 mol/L | Contributes to the optimal acidic pH for the reaction.[4][5][6] |
| Solvent System | DMSO/Acetate Buffer (40/60 v/v) | DMSO is superior for dissolving reagents and leads to more intense color development.[4][5][7] |
Table 2: Optimized Reaction Parameters
| Parameter | Optimized Condition | Notes |
| Temperature | 90°C | Provides a good balance between reaction speed and the stability of the colored product.[4][5][6] |
| Time | 45 minutes | Found to be suitable for a wide range of amino acids to achieve maximum color development.[4][5][6] |
| Dilution Solvent | 2-propanol/water (50/50 v/v) | Used after heating to dilute the sample before measuring absorbance.[4][5] |
| Wavelength | 570 nm | Wavelength for maximum absorbance of Ruhemann's purple for primary amino acids.[5][13] |
| Wavelength (Imino Acids) | 440 nm | Wavelength for maximum absorbance of the yellow-orange complex formed with proline and hydroxyproline.[13] |
Experimental Protocols
Protocol 1: Preparation of Optimized Ninhydrin-Hydrindantin Reagent
This protocol details the preparation of a stable and sensitive ninhydrin reagent.
Materials:
-
Ninhydrin
-
Hydrindantin
-
Dimethyl sulfoxide (DMSO)
-
Potassium acetate
-
Glacial acetic acid
-
Deionized water
-
500 mL volumetric flask
-
Amber glass storage bottle
-
Magnetic stirrer and stir bar
Procedure:
-
Prepare the Acetate Buffer:
-
Prepare the Ninhydrin/Hydrindantin Solution (in a fume hood):
-
Combine to Form Final Reagent:
-
Storage:
Protocol 2: Quantitative Analysis of Amino Acids (Optimized)
This protocol is designed for the spectrophotometric quantification of amino acids using the optimized reagent.[6]
Materials:
-
Freshly prepared Optimized Ninhydrin-Hydrindantin Reagent
-
Sample and standard solutions
-
Diluent: 2-propanol and deionized water mixed in equal volumes (50/50 v/v).[5][12]
-
1.5 mL reaction tubes
-
Heating block or water bath set to 90°C
-
Spectrophotometer
Procedure:
-
Sample Preparation:
-
Prepare a standard curve using known concentrations of a relevant amino acid standard.
-
Pipette 200 µL of your samples and standards into separate 1.5 mL reaction tubes.[12]
-
-
Reaction:
-
Measurement:
-
Analysis:
-
Construct a standard curve by plotting the absorbance of the standards against their known concentrations.
-
Determine the concentration of the unknown samples from the standard curve.[1]
-
Visualizations
Caption: Simplified chemical pathway of the ninhydrin reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. chem.mst.edu [chem.mst.edu]
- 3. byjus.com [byjus.com]
- 4. benchchem.com [benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. The Ninhydrin Reaction Revisited: Optimisation and Application for Quantification of Free Amino Acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The Ninhydrin Reaction Revisited: Optimisation and Application for Quantification of Free Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. pickeringlabs.com [pickeringlabs.com]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
stability issues of hydrindantin dihydrate solutions over time
This technical support center provides troubleshooting guidance and frequently asked questions regarding the stability of hydrindantin (B147029) dihydrate solutions. It is intended for researchers, scientists, and drug development professionals utilizing hydrindantin dihydrate in their experiments, most commonly in the preparation of ninhydrin (B49086) reagents for amino acid analysis.
Frequently Asked Questions (FAQs)
Q1: My freshly prepared ninhydrin-hydrindantin reagent is a burgundy color, but it turned yellow after a short time. What is the cause of this color change, and can I still use the reagent?
A1: The color change from burgundy to yellow is a visual indicator of the oxidation of hydrindantin.[1] Hydrindantin is the reduced form of ninhydrin and is highly susceptible to oxidation when exposed to air.[2] A yellow color indicates that a significant portion of the hydrindantin has oxidized, which will compromise the performance of the reagent, leading to inaccurate and non-reproducible results. It is strongly advised not to use the reagent once it has turned yellow. To prevent this, it is crucial to prepare and store the solution under an inert atmosphere, such as nitrogen or argon, and to protect it from light.[1][2]
Q2: I am observing high background absorbance (a high blank value) in my amino acid analysis. Could this be related to the stability of my hydrindantin solution?
A2: Yes, instability of the hydrindantin solution can contribute to high background absorbance. If the concentration of hydrindantin is too high, or if it has started to degrade, it can develop a red color upon heating, which can persist after cooling and lead to erroneously high absorbance readings.[3] Additionally, the use of certain reducing agents to stabilize the solution in situ can sometimes produce colored by-products.[4] To mitigate this, ensure the correct concentration of hydrindantin is used and that the reagent is prepared fresh or has been stored properly to prevent degradation.
Q3: What is the optimal solvent for preparing a stable this compound solution for use in the ninhydrin reagent?
A3: Dimethyl sulfoxide (B87167) (DMSO) is recommended as a superior solvent for preparing stable ninhydrin-hydrindantin reagents compared to traditional solvents like 2-methoxyethanol (B45455) (methyl cellosolve).[2][5] DMSO offers enhanced stability, lower toxicity, and excellent color yields in the ninhydrin reaction.[2] While alcohols such as ethanol (B145695) can be used, they generally provide lower stability for the reagent.[2]
Q4: How does pH affect the stability of this compound solutions?
A4: The pH of the solution is a critical factor for both the stability of the hydrindantin and the optimal performance of the ninhydrin reaction. An acidic buffer, typically an acetate (B1210297) or citrate (B86180) buffer with a pH between 5.2 and 5.5, is essential for maintaining the stability of the reagent and for achieving optimal color formation.[2] Deviations from this pH range can accelerate the degradation of hydrindantin.
Q5: What are the best practices for storing this compound solutions to maximize their shelf life?
A5: To maximize the shelf life of this compound solutions, it is recommended to:
-
Store the solution in an amber glass bottle to protect it from light.[2]
-
Flush the headspace of the storage container with an inert gas, such as nitrogen or argon, before sealing to minimize exposure to oxygen.[1][2]
-
For critical quantitative applications, it is often best to prepare the reagent fresh before each use.[6]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Inconsistent or non-reproducible results in amino acid analysis. | Degradation of the this compound solution due to oxidation. | Prepare a fresh ninhydrin-hydrindantin reagent before each experiment. Ensure the use of a high-purity solvent like DMSO and maintain a pH of 5.2-5.5 with an appropriate buffer.[2][5] |
| Weak or no color development in the ninhydrin test. | Insufficient concentration of active hydrindantin due to degradation. | Verify the age and storage conditions of your hydrindantin solution. If it is old or has been improperly stored, discard it and prepare a fresh solution.[2] |
| The solid this compound powder has changed color from light beige to a darker shade. | The solid may have been exposed to moisture or contaminants, leading to degradation. | It is best to use a fresh container of this compound to ensure the purity and reactivity of the compound. |
| Precipitate forms in the hydrindantin solution upon storage. | The solution may be supersaturated, or the storage temperature may be too low, causing the hydrindantin to crystallize out of solution.[3] | Gently warm the solution to room temperature and sonicate briefly to redissolve the precipitate. If it does not redissolve, it may be a degradation product, and the solution should be discarded. |
Data Presentation
Table 1: Stability of this compound (0.2 mg/mL) in DMSO Solution under Different Storage Conditions
| Storage Condition | Time (Days) | Remaining Active Hydrindantin (%) | Appearance |
| 2-8°C, under Nitrogen, in Amber Vial | 0 | 100 | Burgundy |
| 7 | 98 | Burgundy | |
| 14 | 95 | Burgundy | |
| 30 | 91 | Light Burgundy | |
| Room Temperature (~25°C), Exposed to Air, in Clear Vial | 0 | 100 | Burgundy |
| 1 | 75 | Brownish-Red | |
| 3 | 40 | Yellow | |
| 7 | <10 | Pale Yellow | |
| 40°C, Exposed to Air, in Clear Vial | 0 | 100 | Burgundy |
| 1 | 50 | Yellow-Brown | |
| 3 | <5 | Pale Yellow |
Note: The data presented in this table is a synthesized representation based on established principles of chemical degradation and is intended for illustrative purposes.
Table 2: Effect of pH on the Stability of this compound (0.2 mg/mL) in Aqueous Buffer at 25°C after 24 hours
| pH | Buffer System | Remaining Active Hydrindantin (%) |
| 4.0 | Acetate | 85 |
| 5.2 | Acetate | 96 |
| 6.0 | Phosphate | 88 |
| 7.0 | Phosphate | 70 |
| 8.0 | Borate | 55 |
Note: The data presented in this table is a synthesized representation based on established principles of chemical stability and is intended for illustrative purposes.
Experimental Protocols
Protocol 1: Preparation of a High-Stability DMSO-Based Ninhydrin-Hydrindantin Reagent
This protocol is adapted for preparing a stable reagent for quantitative amino acid analysis.[2][5]
Materials:
-
Ninhydrin
-
This compound
-
Dimethyl sulfoxide (DMSO), analytical grade
-
Potassium acetate
-
Glacial acetic acid
-
Deionized water
-
Inert gas (Nitrogen or Argon)
-
Amber glass storage bottle
Procedure:
-
Prepare the Acetate Buffer (pH ~5.2):
-
In a 200 mL volumetric flask, dissolve 41.24 g of potassium acetate in approximately 150 mL of deionized water.
-
Carefully add 4.8 mL of glacial acetic acid to the flask.
-
Add deionized water to bring the final volume to 200 mL and mix thoroughly.
-
-
Prepare the Ninhydrin/Hydrindantin/DMSO Solution:
-
In a fume hood, weigh 4.0 g of ninhydrin and 0.12 g of this compound.
-
Transfer the powders to a 100 mL beaker.
-
Add 75 mL of DMSO and stir with a magnetic stirrer until both components are completely dissolved. The solution should be clear and have a burgundy color.
-
-
Combine to Form the Final Reagent:
-
While stirring, slowly add 25 mL of the prepared Acetate Buffer to the Ninhydrin/Hydrindantin/DMSO solution.
-
Continue stirring for 5-10 minutes to ensure the solution is homogeneous.
-
-
Storage:
-
Transfer the final reagent to a clean, dry amber glass bottle.
-
Flush the headspace of the bottle with an inert gas (nitrogen or argon) before sealing it tightly.
-
Store the reagent in a refrigerator at 2-8°C.
-
Protocol 2: Stability-Indicating RP-HPLC Method for this compound
This protocol describes a reverse-phase high-performance liquid chromatography (RP-HPLC) method for assessing the stability of this compound solutions.
Instrumentation:
-
HPLC system with a UV detector
-
C18 column (e.g., 4.6 x 250 mm, 5 µm)
Reagents:
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Deionized water (HPLC grade)
-
Phosphoric acid
Chromatographic Conditions:
-
Mobile Phase: Acetonitrile and water (60:40 v/v), with the aqueous phase adjusted to pH 3.0 with phosphoric acid.
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 235 nm
-
Injection Volume: 20 µL
-
Column Temperature: 30°C
Procedure:
-
Standard Solution Preparation:
-
Accurately weigh and dissolve this compound in the mobile phase to prepare a stock solution of 100 µg/mL.
-
Prepare working standards of known concentrations by diluting the stock solution with the mobile phase.
-
-
Sample Preparation:
-
Dilute the this compound solution to be tested with the mobile phase to a final concentration within the calibration range.
-
-
Forced Degradation Studies (for method validation):
-
Acidic Degradation: Mix the hydrindantin solution with 0.1 M HCl and heat at 60°C for 2 hours. Neutralize with 0.1 M NaOH before injection.
-
Basic Degradation: Mix the hydrindantin solution with 0.1 M NaOH and keep at room temperature for 30 minutes. Neutralize with 0.1 M HCl before injection.
-
Oxidative Degradation: Mix the hydrindantin solution with 3% H₂O₂ and keep at room temperature for 1 hour.
-
Thermal Degradation: Heat the solid this compound at 105°C for 24 hours, then prepare a solution.
-
Photolytic Degradation: Expose the hydrindantin solution to UV light (254 nm) for 24 hours.
-
-
Analysis:
-
Inject the standard and sample solutions into the HPLC system.
-
Monitor the chromatograms for the appearance of new peaks (degradation products) and a decrease in the peak area of the parent hydrindantin peak. The method should be able to separate the main hydrindantin peak from any degradation product peaks.
-
Visualizations
Caption: Workflow for preparing a stable ninhydrin-hydrindantin reagent.
Caption: Degradation pathways for this compound solutions.
References
- 1. This compound, 96% 10 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 2. chemimpex.com [chemimpex.com]
- 3. Hydrindantin | 16289-95-5 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 4. Photodegradation of protoporphyrin-dimethylester in solution and in organized environments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Accelerated Predictive Stability Testing: Accelerating Registration Phase and Application of Reduced Designs for Shelf-Life Determination of Parenteral Drug Product - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CAS NO. 5950-69-6 | this compound | Jay Finechem [jayfinechem.com]
effect of pH on hydrindantin dihydrate reactivity and stability
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the effect of pH on the reactivity and stability of hydrindantin (B147029) dihydrate, particularly in its common application within the ninhydrin (B49086) reaction for amino acid analysis.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for reactions involving hydrindantin dihydrate, such as the ninhydrin test?
A1: The optimal pH for the ninhydrin reaction, where hydrindantin is a critical component, is in the slightly acidic range of 5.0 to 5.5.[1] Maintaining this pH is crucial for achieving maximum color development (Ruhemann's purple) and ensuring the accuracy of quantitative amino acid analysis. An acetate (B1210297) buffer is commonly used to maintain this pH.[1]
Q2: How does pH affect the stability of this compound in solution?
A2: Hydrindantin's stability is pH-dependent. While the dihydrate solid form is stable with a good shelf life, in aqueous solutions, its stability is influenced by pH.[2][3] At a pH as low as 5, hydrindantin can be formed from ninhydrin. However, at strongly alkaline pH, it can undergo cleavage into diketohydrindol and ninhydrin, which can impact its effectiveness in subsequent reactions.[4] For experimental consistency, it is recommended to prepare solutions fresh.[1]
Q3: Why is my ninhydrin reaction not producing the expected deep purple color?
A3: This issue can often be traced back to incorrect pH. If the pH of the reaction mixture is outside the optimal 5.0-5.5 range, the formation of Ruhemann's purple will be inefficient.[1] Other factors include incorrect reagent concentrations, insufficient heating, or the absence of hydrindantin, which is often included in ninhydrin reagents to enhance color yield.[1]
Q4: Can I use a different buffer system instead of acetate buffer?
A4: While acetate buffer at pH 5.5 is standard, other buffer systems could theoretically be used as long as they can reliably maintain the pH within the optimal 5.0-5.5 range and do not interfere with the reaction. However, it is important to validate the chosen buffer system to ensure it does not chelate ions or react with ninhydrin or hydrindantin, thereby affecting the results.
Q5: What is the role of hydrindantin in the ninhydrin reaction?
A5: Hydrindantin is the reduced form of ninhydrin and a crucial intermediate in the ninhydrin reaction.[1] The reaction involves an amino acid reacting with one molecule of ninhydrin (an oxidizing agent) to produce ammonia (B1221849), CO2, an aldehyde, and hydrindantin.[1] The liberated ammonia then reacts with another molecule of ninhydrin and the newly formed hydrindantin to produce the intensely colored Ruhemann's purple, which is measured for quantification.[1]
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Low or No Color Development | Incorrect pH of the reaction buffer. | Verify the pH of your buffer and the final reaction mixture. Adjust to pH 5.0-5.5 using an appropriate acid or base.[1] |
| Degradation of hydrindantin/ninhydrin reagent. | Prepare fresh ninhydrin reagent.[1] Store stock solutions in a cool, dark place. | |
| Insufficient heating. | Ensure the reaction mixture is heated in a boiling water bath (90-100 °C) for the recommended time (15-20 minutes).[1] | |
| Inconsistent/Irreproducible Results | Fluctuation in reaction pH. | Use a buffer with sufficient capacity (e.g., 0.2 M acetate) to maintain a stable pH throughout the experiment.[1] |
| Variable reagent quality. | Use high-purity this compound and ninhydrin. Ensure consistent reagent preparation across all experiments. | |
| Yellow or Orange Color Instead of Purple | Presence of imino acids like proline. | This is an expected result. Proline and other imino acids yield a yellow-orange product that absorbs at a different wavelength (~440 nm) than Ruhemann's purple (570 nm).[1] |
| Highly alkaline conditions. | As mentioned, strongly alkaline solutions can cause hydrindantin to cleave, which may interfere with the proper reaction pathway.[4] Ensure the pH is not basic. |
Quantitative Data Summary
The following table summarizes the optimized conditions for the quantitative analysis of amino acids using a ninhydrin-hydrindantin based reagent.
| Parameter | Optimal Value/Range | Notes |
| pH | 5.0 - 5.5 | Critical for maximal color formation. Typically maintained with an acetate buffer.[1] |
| Temperature | 90 - 100 °C | Heating is required for the reaction to proceed efficiently.[1] |
| Reaction Time | 15 - 20 minutes | The standard time required for complete color development.[1] |
| Ninhydrin Concentration | ~2% (w/v) | A commonly used concentration in a suitable solvent like ethanol (B145695) or DMSO.[1][5] |
| Hydrindantin to Ninhydrin Ratio | ~4:100 | Adding hydrindantin enhances performance; an optimal ratio is around 4 parts hydrindantin to 100 parts ninhydrin by weight.[5] |
| Absorbance Wavelength | 570 nm | Wavelength for measuring the resulting Ruhemann's purple.[1] |
Experimental Protocols
Protocol: Quantitative Amino Acid Analysis using Ninhydrin Reagent
This protocol provides a framework for the colorimetric quantification of amino acids.
1. Reagent Preparation:
-
Acetate Buffer (0.2 M, pH 5.5): Prepare separate solutions of 0.2 M acetic acid and 0.2 M sodium acetate. Mix the two solutions while monitoring with a calibrated pH meter until the pH reaches 5.5.[1]
-
Ninhydrin Reagent (2% w/v): Dissolve 2.0 g of ninhydrin in 100 mL of an appropriate solvent (e.g., ethanol, acetone, or a DMSO/buffer mixture).[1][5] This solution should be prepared fresh for best results.[1]
-
Hydrindantin Addition (Recommended): To enhance color yield, add hydrindantin to the ninhydrin reagent. Based on optimal ratios, for a 2% ninhydrin solution (2 g/100mL), approximately 0.08 g (80 mg) of hydrindantin can be added.[5]
2. Assay Procedure:
-
Pipette 1 mL of your amino acid standard solutions and unknown samples into separate, labeled test tubes.
-
Prepare a blank tube containing 1 mL of distilled water.
-
To each tube, add 1 mL of the 0.2 M acetate buffer (pH 5.5).
-
Add 1 mL of the 2% ninhydrin reagent (containing hydrindantin) to each tube.
-
Mix the contents of each tube thoroughly.
-
Place all tubes in a boiling water bath and heat for 15-20 minutes.[1]
-
After heating, cool the tubes to room temperature.
-
Add 5 mL of a diluent solvent (e.g., 50% ethanol) to each tube and mix well to dissolve the purple complex.[1]
-
Using a spectrophotometer, measure the absorbance of each solution at 570 nm, after zeroing the instrument with the blank.[1]
-
Construct a standard curve by plotting the absorbance values of the standards against their known concentrations to determine the concentration of the unknown samples.
Visualizations
Logical Workflow: Effect of pH on Hydrindantin in Ninhydrin Reaction
References
Technical Support Center: Optimizing Hydrindantin Dihydrate Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing background noise and ensuring data accuracy in assays utilizing hydrindantin (B147029) dihydrate.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of high background noise in assays using hydrindantin dihydrate?
High background color, often seen as a dark purple or blue in blank or negative control samples, is typically due to the self-reaction of ninhydrin (B49086) or its reaction with interfering substances. Key factors contributing to this include suboptimal reagent concentrations, incorrect pH of the reaction buffer, and the presence of contaminants like ammonia (B1221849) or other primary amines in samples or reagents.[1] An increase in ninhydrin concentration, for instance, has been shown to significantly elevate the blank reading.[1]
Q2: What is the specific role of this compound in the ninhydrin reaction?
Hydrindantin, the reduced form of ninhydrin, is a crucial component for the development of the characteristic "Ruhemann's purple" color with primary amines.[1][2] Its presence helps to ensure a more quantitative yield of the colored product by suppressing the hydrolysis of an intermediate, which would otherwise lead to a weaker signal.[2] The ratio of hydrindantin to ninhydrin is a critical parameter to optimize for maximizing the signal-to-noise ratio.[1]
Q3: How does the choice of solvent impact the assay's background and signal?
The solvent used to prepare the ninhydrin reagent plays a significant role. Dimethyl sulfoxide (B87167) (DMSO) is frequently recommended because it effectively dissolves both ninhydrin and hydrindantin, leading to more intense color development compared to other solvents.[1][3] A suitable organic solvent ensures the solubility of all reactants and the resulting chromophore, which can lead to a more stable and reproducible assay with potentially lower background.[1][3]
Q4: Can the pH of the buffer system affect the background signal?
Yes, the pH of the reaction buffer is critical. The reaction between ninhydrin and amino acids is pH-dependent, with optimal color development for most amino acids occurring in a slightly acidic to neutral pH range.[1] An acetate (B1210297) buffer with a pH around 5.0 has been shown to be effective in many applications.[1] Alkaline conditions can lead to an increased molar extinction coefficient of the ninhydrin derivative, which may contribute to a higher background if not properly controlled.[1]
Q5: What are some common interfering substances in ninhydrin-based assays?
Besides the target amino acids, other molecules can react with ninhydrin and contribute to background noise. These include:
-
Peptides present in biological extracts.[5]
-
Certain metal ions, such as Cu²⁺ and Fe³⁺, which can interfere with color development.[4]
-
The indole (B1671886) ring of tryptophan can degrade under acidic conditions and high temperatures, leading to variable color development.[4]
Troubleshooting Guide: High Background Signal
This guide provides a systematic approach to identifying and resolving common causes of high background noise in your assays.
| Problem | Potential Cause | Recommended Solution |
| High Absorbance in Blank/Negative Control | Incorrect Reagent Concentrations: The concentrations of ninhydrin and hydrindantin are not optimal, leading to self-reaction or reaction with contaminants. | Prepare the ninhydrin reagent with optimized concentrations. A recommended starting point is 20 g/L ninhydrin and 0.8 g/L hydrindantin.[1][3] Always use high-purity reagents and solvents. It is also advisable to prepare the ninhydrin reagent fresh for each experiment.[1] |
| Suboptimal pH: The pH of the final reaction mixture is outside the optimal range, promoting background reactions. | The optimal pH is often slightly acidic. For many applications, an acetate buffer with a pH around 5.0 has been shown to be effective.[1] It is crucial to verify the pH of your final reaction mixture. | |
| Contaminated Reagents or Glassware: Reagents, solvents, or glassware may be contaminated with ammonia or other amines. | Use high-purity, ammonia-free water and reagents.[4] Ensure all glassware is thoroughly cleaned to remove any amine contaminants.[4] | |
| Reagent Degradation: The ninhydrin reagent may have oxidized, especially if exposed to air for extended periods. | Prepare the ninhydrin reagent fresh before each use.[1] Store this compound properly to prevent oxidation. | |
| Inappropriate Incubation Conditions: The reaction temperature or time is not optimized, leading to increased background signal. | Optimize the heating temperature and incubation time. A common condition is heating at 90-100°C for 15-45 minutes.[2][3][6][7] | |
| Precipitate Forms in Reaction | Poor Solubility of Reagents: Ninhydrin or hydrindantin may not be fully dissolved. | Ensure complete dissolution of reagents. Using a suitable organic solvent like DMSO can aid in solubility.[2] |
| Reagent Aging: Older reagents can lead to the formation of precipitates. | Use fresh reagents and prepare solutions just before the experiment.[2] | |
| Inconsistent or Non-Reproducible Results | Variable Reaction Conditions: Inconsistent heating or timing across samples. | Ensure uniform heating of all samples. Use a water bath or a reliable heating block.[4] Precisely time the incubation for all samples. |
| Sample Matrix Effects: Components in the sample matrix are interfering with the reaction. | Consider sample preparation steps to remove interfering substances, such as proteins or salts.[4] |
Experimental Protocols
Optimized Ninhydrin-Hydrindantin Reagent Preparation and Assay Protocol
This protocol is optimized for low background and consistent results in the quantification of free amino acids.[3][6][7][8]
1. Reagent Preparation:
-
Acetate Buffer (pH ~5.2): Prepare a buffer containing 0.8 M potassium acetate and 1.6 M acetic acid in water.[1][3]
-
Ninhydrin-Hydrindantin Reagent: Dissolve 20 mg of ninhydrin and 0.8 mg of hydrindantin per mL of a 40:60 (v/v) mixture of DMSO and the acetate buffer.[1][3][6][7][8] This reagent should be prepared fresh before use.[1][3]
2. Assay Procedure:
-
In a microcentrifuge tube, combine your sample or standard with the ninhydrin-hydrindantin reagent. A common ratio is 1:4 (e.g., 200 µL sample + 800 µL reagent).[3]
-
Include a blank control containing the sample solvent instead of the sample.
-
Securely cap the tubes and mix gently.
-
Heat the reaction mixture at 90°C for 45 minutes in a water bath or heating block.[3][6][7][8]
-
After incubation, allow the tubes to cool to room temperature.
-
Dilute the samples with a 50:50 (v/v) mixture of 2-propanol and water to stop the reaction and stabilize the color.[3][6][7][8]
-
Measure the absorbance of the samples, standards, and blank at 570 nm using a spectrophotometer.
-
Subtract the absorbance of the blank from the absorbance of the samples and standards.
-
Construct a standard curve by plotting the background-corrected absorbance of the standards against their concentrations.
-
Determine the concentration of your samples from the standard curve.
Visualized Workflows
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. The Ninhydrin Reaction Revisited: Optimisation and Application for Quantification of Free Amino Acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The Ninhydrin Reaction Revisited: Optimisation and Application for Quantification of Free Amino Acids [ouci.dntb.gov.ua]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Hydrindantin Dihydrate in Experimental Applications
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the use of hydrindantin (B147029) dihydrate in experimental settings. Particular focus is given to its degradation and the subsequent impact on the accuracy and reliability of experimental results, especially in the context of amino acid analysis.
Frequently Asked Questions (FAQs)
Q1: What is hydrindantin dihydrate and what is its primary role in experiments?
A1: this compound is the reduced form of ninhydrin (B49086) and is a critical reagent in the ninhydrin test for the detection and quantification of amino acids, primary/secondary amines, and ammonia.[1] In this reaction, hydrindantin participates in the formation of the colored product, Ruhemann's purple, which is measured spectrophotometrically.[2] While it can be formed in situ during the reaction, the addition of hydrindantin to the ninhydrin reagent is often recommended to enhance color yield and improve the sensitivity and reproducibility of the assay.[2][3]
Q2: What are the primary degradation pathways for this compound?
A2: The primary degradation pathway for this compound is oxidation back to ninhydrin.[4] This process can be accelerated by exposure to air (oxygen), light, and elevated temperatures. The dihydrate form is generally considered to be more stable for laboratory use.[5]
Q3: What are the degradation products of this compound?
A3: The main degradation product of this compound is ninhydrin.[4] While other minor degradation byproducts may form under specific stress conditions, the oxidative conversion to ninhydrin is the most significant degradation reaction affecting its performance in common assays.
Q4: How does the degradation of this compound affect experimental results?
A4: The degradation of this compound to ninhydrin can significantly impact experimental outcomes, particularly in quantitative amino acid analysis. Since hydrindantin is a necessary reactant for the formation of Ruhemann's purple, its depletion due to degradation leads to a weaker color development and consequently, an underestimation of the amino acid concentration.[6] This can result in decreased assay sensitivity, poor reproducibility, and inaccurate quantification.
Troubleshooting Guides
This section addresses common issues encountered during experiments involving this compound.
Issue 1: Low or No Color Development in Ninhydrin Assay
| Possible Cause | Troubleshooting Steps |
| Degradation of this compound | Prepare fresh ninhydrin reagent containing this compound before each experiment. Store solid this compound in a cool, dark place and minimize its exposure to air. |
| Incorrect Reagent Composition | Ensure the optimal ratio of ninhydrin to hydrindantin is used. A common ratio is approximately 4:100 (hydrindantin to ninhydrin) by weight.[3] |
| Suboptimal Reaction pH | The ninhydrin reaction is pH-dependent. Ensure the reaction buffer is at the optimal pH, typically between 5.0 and 5.5.[2] |
| Insufficient Heating | The reaction requires heating to proceed efficiently. Ensure the reaction mixture is heated at the recommended temperature (e.g., 90-100°C) for the specified time (e.g., 15-20 minutes).[2] |
Issue 2: High Background Absorbance
| Possible Cause | Troubleshooting Steps |
| Contaminated Reagents | Use high-purity reagents and ammonia-free water to prepare all solutions. |
| Poor Quality this compound | Use this compound of high purity (≥98%). Impurities in the reagent can contribute to high background readings. |
| Improper Blank Subtraction | Always include a reagent blank (containing all reagents except the analyte) in your assay and subtract its absorbance from all sample readings. |
Experimental Protocols
Protocol 1: Synthesis of this compound from Ninhydrin
This protocol describes the reduction of ninhydrin to hydrindantin using ascorbic acid as the reducing agent.
Materials:
-
Ninhydrin
-
Ascorbic acid
-
McIlvaine's buffer (0.1 M, pH 3)
Procedure:
-
Dissolve 1 g of ninhydrin and 0.5 g of ascorbic acid in 200 mL of 0.1 M McIlvaine's buffer (pH 3).[7]
-
Heat the solution to 90°C.
-
Allow the solution to cool to room temperature, during which colorless crystals of hydrindantin will precipitate.[7]
-
Collect the crystals by filtration.
-
Recrystallize the crude product from hot acetone to yield pure, colorless hydrindantin.[7]
-
Dry the crystals under vacuum. The expected yield of anhydrous hydrindantin is approximately 350 mg.[7] The dihydrate can be obtained by exposure to a humid atmosphere.
Purity Assessment: The purity of the synthesized hydrindantin can be assessed by its melting point (approximately 240-242°C for the dihydrate) and by HPLC analysis.[3]
Protocol 2: Quantitative Ninhydrin Assay for Amino Acids
This protocol provides a method for the quantitative analysis of amino acids using a ninhydrin reagent containing hydrindantin.[3][7]
Reagents:
-
Ninhydrin Reagent: Dissolve 20 g of ninhydrin and 0.8 g of hydrindantin in 75 mL of dimethyl sulfoxide (B87167) (DMSO). Add 25 mL of 4 M lithium acetate (B1210297) buffer (pH 5.2). Prepare this reagent fresh.[3]
-
Dilution Solvent: 50% (v/v) aqueous ethanol.
-
Amino Acid Standard Solutions: Prepare a series of standard solutions of a known amino acid (e.g., leucine) in the expected concentration range of the samples.
Procedure:
-
Pipette 100 µL of each standard solution and the unknown sample solution into separate test tubes.
-
Add 1.0 mL of the ninhydrin reagent to each tube.
-
Mix the contents of the tubes thoroughly.
-
Heat the tubes in a boiling water bath for 15 minutes.
-
Cool the tubes to room temperature.
-
Add 5.0 mL of the dilution solvent to each tube and mix well.
-
Measure the absorbance of each solution at 570 nm using a spectrophotometer, using the dilution solvent as a blank.
-
Construct a standard curve by plotting the absorbance of the standards against their concentrations.
-
Determine the concentration of the amino acid in the unknown sample from the standard curve.
Visualizations
Caption: Degradation pathway of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. The Ninhydrin Reaction Revisited: Optimisation and Application for Quantification of Free Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. chemimpex.com [chemimpex.com]
- 6. chem.mst.edu [chem.mst.edu]
- 7. benchchem.com [benchchem.com]
Technical Support Center: Optimizing Hydrindantin Dihydrate Concentration for Amino Acid Analysis
Welcome to the technical support center for optimizing hydrindantin (B147029) dihydrate concentration in amino acid analysis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions to ensure accurate and reproducible results in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the role of hydrindantin dihydrate in the ninhydrin (B49086) reaction for amino acid analysis?
A1: this compound is the reduced form of ninhydrin and plays a critical role in the color-forming reaction with primary amino acids. In the initial step of the reaction, one molecule of ninhydrin oxidizes the amino acid, leading to its deamination and decarboxylation. This process produces ammonia (B1221849), an aldehyde, carbon dioxide, and the reduced ninhydrin, which is hydrindantin.[1] The liberated ammonia then condenses with a second molecule of ninhydrin and the hydrindantin to form the intensely colored Ruhemann's purple complex, which is measured spectrophotometrically at 570 nm.[1][2][3] The presence of an adequate concentration of hydrindantin is crucial for driving the reaction to completion and achieving a quantitative color yield.[1]
Q2: What is the generally recommended concentration of this compound for the analysis of most amino acids?
A2: For a robust and sensitive analysis of most proteinogenic amino acids, an optimized final concentration of 0.8 mg/mL this compound is recommended in conjunction with 20 mg/mL ninhydrin .[2][4] This concentration has been shown to be effective for a range of amino acids, including asparagine, glutamic acid, arginine, and leucine.[5]
Q3: Why do proline and hydroxyproline (B1673980) react differently with ninhydrin, and what is the expected color?
A3: Proline and hydroxyproline are secondary amino acids, meaning their alpha-amino group is part of a ring structure. This structural difference prevents the typical reaction pathway that forms Ruhemann's purple.[6] Instead, the reaction with ninhydrin yields a yellow-orange colored iminium salt.[3][6] Consequently, the absorbance for proline and hydroxyproline should be measured at a different wavelength, typically around 440 nm or 520 nm depending on the specific acid-ninhydrin protocol used.[6][7]
Q4: Why does cysteine often show low reactivity in the ninhydrin assay?
A4: The low color yield for cysteine is due to a competing reaction involving its sulfhydryl (-SH) group. This side reaction with ninhydrin can form a stable, colorless spiro derivative, which reduces the amount of cysteine's amino group available to form the colored product.[6] To address this, specific methods using an acid ninhydrin reagent have been developed for the quantification of cysteine, which can produce a pink-colored product with an absorbance maximum at 560 nm.[8]
Q5: What are common interfering substances in the ninhydrin assay?
A5: Several substances can interfere with the ninhydrin reaction and lead to inaccurate results. These include:
-
Ammonia and other primary amines: These compounds will react with ninhydrin to produce Ruhemann's purple, leading to an overestimation of the amino acid concentration.[6]
-
Metal ions: Certain metal ions, such as Cu²⁺ and Fe³⁺, can interfere with color development, often causing a significant decrease in the signal.[1][6]
-
Buffers containing primary amines: Buffers like Tris should be avoided as they will react with ninhydrin. Acetate or citrate (B86180) buffers are recommended.[6]
Troubleshooting Guides
Issue 1: Low or No Color Development for Primary Amino Acids
| Possible Cause | Troubleshooting Step |
| Degraded Ninhydrin Reagent | Prepare a fresh ninhydrin/hydrindantin solution. Store the reagent protected from light and at the recommended temperature (e.g., 4°C).[6] |
| Incorrect pH of Reaction Mixture | Verify the pH of your buffer and the final reaction mixture. The optimal pH for the standard assay is typically between 5.0 and 5.5.[6] |
| Insufficient Heating | Ensure the reaction is heated to the specified temperature (e.g., 90-100°C) for the recommended duration (e.g., 15-45 minutes).[4] |
| Oxidized Hydrindantin | Ensure the this compound has not been oxidized due to prolonged exposure to air. Use a fresh or properly stored supply. |
| Presence of Interfering Metal Ions | If metal ion contamination is suspected, consider sample purification steps or the addition of a chelating agent like EDTA, after verifying its compatibility with the assay. |
Issue 2: Unexpected Color Formation
| Observation | Possible Cause | Recommended Action |
| Yellow or Orange Color | The sample likely contains secondary amino acids such as proline or hydroxyproline.[6] | This is the expected result for these amino acids. Measure the absorbance at approximately 440 nm or 520 nm, depending on your specific protocol.[6][7] |
| Brown Color | The sample may contain a high concentration of asparagine.[3] | This is a known reaction for asparagine. Ensure your standard curve is prepared with asparagine if it is the primary analyte. |
| High Background Absorbance | Contamination of glassware or reagents with ammonia or other primary amines.[6] | Use high-purity, ammonia-free water and reagents. Thoroughly clean all glassware. Run a reagent blank to identify the source of contamination. |
| Proline Sample Turning Purple | Contamination of the proline sample with primary amino acids or ammonia.[9] | Use high-purity proline. Ensure all glassware is meticulously cleaned. Prepare fresh reagents. |
Experimental Protocols
General Protocol for Primary Amino Acids
This protocol is optimized for the quantification of most primary amino acids.
Reagents:
-
Ninhydrin Reagent:
-
Ninhydrin: 20 g/L
-
This compound: 0.8 g/L
-
Solvent: A 40:60 (v/v) mixture of Dimethyl Sulfoxide (DMSO) and 0.8 M Potassium Acetate buffer (pH adjusted to bring the final reaction pH to ~5.5 with 1.6 M Acetic Acid).[4]
-
-
Diluent: 50% (v/v) isopropanol (B130326) in deionized water.[4]
-
Amino Acid Standards: Prepare a stock solution of a known amino acid (e.g., glycine, leucine) and create a series of dilutions for the standard curve.
Procedure:
-
Pipette 200 µL of your sample or standard into a microcentrifuge tube.
-
Add 800 µL of the Ninhydrin Reagent to each tube.
-
Mix the contents thoroughly.
-
Heat the tubes in a heating block or water bath at 90°C for 45 minutes.[4]
-
Cool the tubes to room temperature.
-
Add 1 mL of the diluent to each tube and mix well.
-
Measure the absorbance at 570 nm using a spectrophotometer, using a reagent blank to zero the instrument.
-
Construct a standard curve by plotting the absorbance of the standards against their known concentrations.
-
Determine the concentration of the unknown samples from the standard curve.
Specific Protocol for Proline
This protocol is adapted for the quantification of proline.
Reagents:
-
Acid-Ninhydrin Reagent: Dissolve 1.25 g of ninhydrin in 30 mL of glacial acetic acid and 20 mL of 6 M phosphoric acid with gentle warming and agitation. This reagent should be stored at 4°C and is stable for up to 24 hours.[6]
-
Glacial Acetic Acid
-
Proline Standard Solutions
Procedure:
-
Mix 1 mL of the sample or standard with 1 mL of the Acid-Ninhydrin Reagent and 1 mL of glacial acetic acid in a test tube.[6]
-
Incubate the mixture at 100°C for 1 hour.[6]
-
Terminate the reaction by placing the test tube in an ice bath.
-
Add 2 mL of toluene and vortex vigorously to extract the chromophore.
-
Allow the phases to separate.
-
Measure the absorbance of the upper toluene layer at 520 nm.[7]
-
Construct a standard curve and determine the concentration of the unknown samples.
Quantitative Data Summary
Table 1: Optimized Reagent Concentrations for General Amino Acid Analysis
| Component | Final Concentration |
| Ninhydrin | 20 mg/mL |
| This compound | 0.8 mg/mL |
| Potassium Acetate | 0.8 M |
| Acetic Acid | 1.6 M |
| DMSO/Acetate Buffer Ratio | 40/60 (v/v) |
Data adapted from Stauß et al. (2024).[4]
Table 2: Molar Absorptivity of Ruhemann's Purple for Selected Amino Acids
| Amino Acid | Molar Absorptivity (ε) at 570 nm (L·mol⁻¹·cm⁻¹) |
| Alanine | 2.1 x 10⁴ |
| Glycine | 2.0 x 10⁴ |
| Leucine | 2.2 x 10⁴ |
| Valine | 2.1 x 10⁴ |
Note: These values can vary slightly depending on the exact reaction conditions.[10]
Visualizations
Caption: Simplified reaction pathway of ninhydrin with a primary amino acid.
Caption: Troubleshooting workflow for unexpected ninhydrin assay results.
References
- 1. Effect of various substances on the colorimetric amino acid-ninhydrin reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Ninhydrin Reaction Revisited: Optimisation and Application for Quantification of Free Amino Acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. microbenotes.com [microbenotes.com]
- 4. mdpi.com [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. prometheusprotocols.net [prometheusprotocols.net]
- 8. A spectrophotometric method for the direct determination of cysteine in the presence of other naturally occurring amino acids - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
preventing precipitation in hydrindantin dihydrate reagents
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing precipitation in hydrindantin (B147029) dihydrate reagents used for amino acid analysis.
Frequently Asked Questions (FAQs)
Q1: What is hydrindantin dihydrate and why is it used in amino acid analysis?
This compound is a reduced form of ninhydrin (B49086). It is a critical component in ninhydrin-based reagents for the colorimetric quantification of amino acids. In the reaction, ninhydrin acts as an oxidizing agent, and the presence of hydrindantin ensures the reaction proceeds to completion, leading to the formation of a stable colored product known as Ruhemann's purple, which is measured spectrophotometrically.
Q2: What are the common causes of precipitation in this compound reagents?
Precipitation in this compound reagents can be attributed to several factors:
-
Poor Solubility: this compound is insoluble in water.[1][2] Using a purely aqueous solvent system will cause the reagent to precipitate out of solution.
-
Reagent Degradation: Hydrindantin is susceptible to oxidation, especially when exposed to air. Oxidized hydrindantin may have lower solubility and can contribute to precipitate formation.
-
Improper pH: The pH of the reagent solution is crucial for the stability of both hydrindantin and the final colored product. Suboptimal pH can lead to the formation of insoluble byproducts.
-
Low-Quality Solvents: The presence of impurities in solvents can initiate precipitation.
-
Incorrect Storage Conditions: Exposure to light and elevated temperatures can accelerate the degradation of the reagent, leading to precipitation.[3]
Q3: How can I prevent precipitation in my this compound reagent?
To prevent precipitation, it is essential to use a properly formulated reagent and adhere to correct preparation and storage procedures. Key preventive measures include:
-
Use of an appropriate organic solvent: Dimethyl sulfoxide (B87167) (DMSO) is an excellent solvent for both ninhydrin and hydrindantin, ensuring they remain dissolved.[4]
-
Inclusion of a buffer system: An acetate (B1210297) buffer is commonly used to maintain the optimal pH for the reaction and reagent stability.[3][4]
-
Fresh Preparation: Whenever possible, prepare the reagent fresh before use.[3]
-
Proper Storage: Store the reagent in an amber glass bottle to protect it from light, flush with an inert gas like nitrogen or argon to prevent oxidation, and keep it refrigerated at 2-8°C.[3]
Troubleshooting Guide
| Problem | Possible Cause | Solution |
| Reagent is cloudy or contains precipitate immediately after preparation. | 1. Incomplete dissolution of this compound. 2. Use of water instead of an appropriate organic solvent. | 1. Ensure vigorous mixing in DMSO until all components are fully dissolved.[3] 2. Prepare the reagent using a DMSO/acetate buffer system as detailed in the experimental protocol.[4] |
| Precipitate forms in the reagent during storage. | 1. Oxidation of hydrindantin. 2. Exposure to light. 3. Fluctuation in storage temperature. | 1. Before sealing the storage bottle, flush the headspace with an inert gas (nitrogen or argon).[3] 2. Store the reagent in a dark, amber glass bottle.[3] 3. Maintain a consistent storage temperature of 2-8°C.[3] |
| A precipitate forms after adding the reagent to the sample. | 1. Poor solubility of the Ruhemann's purple complex. 2. Suboptimal pH of the reaction mixture. | 1. Ensure the final reaction mixture contains a sufficient concentration of an organic solvent like DMSO or ethanol.[5] 2. Verify the pH of your sample and the final reaction mixture is within the optimal range for the ninhydrin reaction (typically around pH 5). |
Experimental Protocol: Preparation of a Stable this compound Reagent
This protocol describes the preparation of a stable ninhydrin/hydrindantin reagent for quantitative amino acid analysis.
Materials:
-
Ninhydrin
-
This compound
-
Dimethyl Sulfoxide (DMSO), analytical grade
-
Potassium Acetate
-
Glacial Acetic Acid
-
Deionized Water
-
Inert gas (Nitrogen or Argon)
-
Amber glass storage bottle
Procedure:
-
Preparation of Acetate Buffer (Solution A):
-
Weigh 98.1 g of potassium acetate.
-
In a 500 mL volumetric flask, dissolve the potassium acetate in approximately 350 mL of deionized water.
-
Carefully add 111 mL of glacial acetic acid to the flask.
-
Add deionized water to bring the final volume to 500 mL and mix thoroughly.
-
-
Preparation of Ninhydrin/Hydrindantin Solution (Solution B):
-
In a fume hood, accurately weigh 550 mg of ninhydrin and 22 mg of hydrindantin.
-
Transfer the powders to a clean beaker.
-
Add 11 mL of DMSO and stir with a magnetic stirrer until both components are completely dissolved. The solution should be clear.
-
-
Formation of the Final Reagent:
-
While stirring, slowly add 11 mL of the prepared Acetate Buffer (Solution A) to the Ninhydrin/Hydrindantin Solution (Solution B).
-
Continue stirring for 5-10 minutes to ensure the solution is homogeneous.
-
-
Storage:
-
Transfer the final reagent to a clean, dry amber glass bottle.
-
Flush the headspace of the bottle with an inert gas (e.g., nitrogen or argon) before sealing it tightly.
-
Store the reagent in a refrigerator at 2-8°C.[3]
-
Quantitative Data Summary:
| Component | Concentration in Final Reagent |
| Ninhydrin | ~25 g/L |
| Hydrindantin | ~1 g/L |
| Potassium Acetate | ~1 M |
| Acetic Acid | ~2 M |
| DMSO | 50% (v/v) |
| Acetate Buffer | 50% (v/v) |
Visualizations
Caption: Logical workflow for preventing hydrindantin reagent precipitation.
Caption: Experimental workflow for preparing a stable hydrindantin reagent.
References
Validation & Comparative
A Head-to-Head Battle for Amino Acid Detection: Hydrindantin Dihydrate vs. Ninhydrin
For researchers, scientists, and drug development professionals, the precise detection and quantification of amino acids is a critical task. The ninhydrin (B49086) reaction has long been a cornerstone for this purpose, but variations in the reagent composition can significantly impact its sensitivity. This guide provides an objective comparison of two approaches: the use of a ninhydrin reagent fortified with hydrindantin (B147029) dihydrate versus a traditional ninhydrin reagent.
The inclusion of hydrindantin dihydrate in the ninhydrin reagent is a key optimization that enhances the sensitivity and reliability of amino acid detection. Hydrindantin, the reduced form of ninhydrin, is a crucial intermediate in the formation of Ruhemann's purple, the intensely colored product that is measured spectrophotometrically.[1] While hydrindantin is naturally formed during the reaction between an amino acid and ninhydrin, its initial inclusion in the reagent ensures a more efficient and complete color development, leading to a stronger signal and improved performance.[1]
At a Glance: Performance Comparison
The following table summarizes the key differences in performance between the two methods. While direct comparative studies providing limits of detection (LOD) and quantification (LOQ) for a wide range of amino acids are limited, the evidence strongly suggests that the inclusion of this compound enhances the colorimetric response, thereby improving sensitivity.
| Feature | Optimized Method with this compound | Traditional Ninhydrin Method |
| Reagent Composition | Contains ninhydrin and this compound in an optimized buffer. | Typically contains ninhydrin in a buffer, may include a reducing agent like stannous chloride. |
| Sensitivity | High, due to enhanced and more stable color development.[2] | Good, but can be limited by the initial rate of hydrindantin formation. |
| Color Yield | Optimized for maximal absorbance, leading to a more intense Ruhemann's purple color.[2] | Generally lower and can be more variable. |
| Reproducibility | Generally higher due to the stabilized and optimized reagent. | Can be less reproducible, susceptible to variations in reaction conditions. |
| Blank Absorbance | The addition of pure hydrindantin helps to keep the blank value low.[1] | Can be higher or more variable, especially if using other reducing agents. |
The Chemistry of Detection: The Role of Hydrindantin
The reaction between an amino acid and ninhydrin is a two-step process. First, one molecule of ninhydrin oxidizes the amino acid, producing an aldehyde, carbon dioxide, ammonia (B1221849), and hydrindantin. In the second step, the liberated ammonia reacts with another molecule of ninhydrin and the hydrindantin to form the characteristic deep purple chromophore, Ruhemann's purple.
Experimental Protocols
Below are detailed methodologies for both the optimized ninhydrin-hydrindantin method and the traditional ninhydrin method.
Optimized Method with this compound
This protocol is based on an optimized method for enhanced sensitivity.[2]
Reagents:
-
Ninhydrin-Hydrindantin Reagent: In a 50/50 (v/v) mixture of Dimethyl Sulfoxide (DMSO) and acetate (B1210297) buffer, dissolve ninhydrin to a final concentration of 25 g/L and hydrindantin to a final concentration of 1 g/L. The acetate buffer consists of 2 mol/L acetic acid and 1 mol/L potassium acetate.
-
Sample/Standard Diluent: A suitable buffer for your sample.
-
Dilution Solvent: A 50/50 (v/v) mixture of 2-propanol and water.
Procedure:
-
Sample/Standard Preparation: Prepare a series of standard solutions of a known amino acid and the unknown samples in the sample/standard diluent.
-
Reaction Mixture: In a 1.5 mL reaction tube, mix 200 µL of the sample or standard with 800 µL of the Ninhydrin-Hydrindantin reagent.
-
Incubation: Heat the mixture at 90°C for 45 minutes.
-
Cooling: Cool the tubes to room temperature.
-
Dilution: Dilute the samples with the dilution solvent (e.g., add 1 mL of dilution solvent).
-
Spectrophotometric Measurement: Measure the absorbance of the solution at 570 nm. For proline and hydroxyproline, measure the absorbance at 440 nm.
-
Quantification: Determine the concentration of the unknown sample using the standard curve.
Traditional Ninhydrin Method (Moore and Stein)
This protocol is a widely cited traditional method for amino acid analysis.
Reagents:
-
Ninhydrin Reagent (2% w/v): Dissolve 0.2 g of ninhydrin in 10 mL of ethanol (B145695) or acetone. This solution should be prepared fresh.
-
Acetate Buffer (0.2 M, pH 5.5): Prepare by mixing solutions of 0.2 M sodium acetate and 0.2 M acetic acid until the desired pH is achieved.
-
Diluent Solvent: Mix equal volumes of n-propanol and deionized water.
Procedure:
-
Sample/Standard Preparation: Prepare a series of standard solutions of a known amino acid and the unknown samples.
-
Reaction Mixture: In a test tube, add 1 mL of the sample or standard and 1 mL of the ninhydrin reagent.
-
Incubation: Heat the mixture in a boiling water bath for 15-20 minutes.
-
Cooling: Cool the tubes to room temperature.
-
Dilution: Add 5 mL of the diluent solvent to each tube and mix well.
-
Spectrophotometric Measurement: Measure the absorbance of the solution at 570 nm (440 nm for proline).
-
Quantification: Determine the concentration of the unknown sample using the standard curve.
Experimental Workflow Comparison
The following diagram illustrates the key steps in both experimental workflows.
References
A Comparative Guide to Reducing Agents in the Ninhydrin Assay: Hydrindantin vs. Alternatives
For researchers, scientists, and drug development professionals seeking precision and reliability in amino acid quantification, the choice of reducing agent in the ninhydrin (B49086) assay is a critical determinant of experimental success. This guide provides an objective comparison of hydrindantin (B147029) and other common reducing agents, supported by available experimental data and detailed protocols to inform your selection process.
The ninhydrin reaction, a cornerstone of amino acid analysis for over a century, relies on the formation of a deep purple chromophore known as Ruhemann's purple. This reaction requires a reducing agent to facilitate the necessary chemical transformations. While hydrindantin is a highly effective choice, other agents such as stannous chloride and ascorbic acid are also utilized. This guide will delve into a comparison of their performance, highlighting key differences in sensitivity, stability, and practicality.
Performance Comparison of Reducing Agents
The selection of a reducing agent in the ninhydrin assay significantly impacts the quality of the results. Hydrindantin, stannous chloride, and ascorbic acid are frequently employed, each with a distinct profile of advantages and disadvantages.
| Feature | Hydrindantin | Stannous Chloride (SnCl₂) | Ascorbic Acid |
| Toxicity | Non-toxic[1][2] | Toxic | Non-toxic, considered safe and economical[3] |
| Blank Reading | Low blank signal[1] | Can be higher | Significantly increases the blank reading[1][3] |
| Precipitate Formation | No precipitate formation | Forms insoluble precipitates[1] | No precipitate formation |
| Stability of Reagent | Good stability in appropriate solvents like DMSO[1] | Susceptible to oxidation[4] | Can be unstable and prone to oxidation[3] |
| Sensitivity | High sensitivity, with optimized protocols allowing for detection in the low micromolar range[2] | Enables detection at the nanomole level, though less sensitive than fluorescence-based methods. | Can achieve stoichiometric reaction for quantitative yield of Ruhemann's purple[3] |
| Overall Recommendation | Highly recommended for its low toxicity, low blank, and high stability, making it ideal for sensitive and reproducible assays.[1][2] | Use with caution due to toxicity and potential for precipitate formation, which can interfere with spectrophotometric readings. | A safer alternative to toxic reducing agents like potassium cyanide, but the high blank can be a drawback for assays requiring high sensitivity.[3] |
Experimental Protocols
Detailed methodologies are crucial for reproducible results. Below are protocols for the ninhydrin assay using hydrindantin, stannous chloride, and ascorbic acid.
Protocol 1: Ninhydrin Assay with Hydrindantin
This protocol is based on an optimized method for high sensitivity and stability.[2]
Reagents:
-
Ninhydrin-Hydrindantin Reagent:
-
In a 50 mL tube, dissolve 1.0 g of ninhydrin and 0.04 g of hydrindantin in 30 mL of dimethyl sulfoxide (B87167) (DMSO).
-
Add 20 mL of 4 M potassium acetate (B1210297) buffer (pH 5.2).
-
Mix until fully dissolved. Prepare this reagent fresh daily.
-
-
Potassium Acetate Buffer (4 M, pH 5.2):
-
Dissolve 196.2 g of potassium acetate in deionized water.
-
Adjust the pH to 5.2 with glacial acetic acid.
-
Bring the final volume to 500 mL with deionized water.
-
-
Dilution Solvent: 50% (v/v) 2-propanol in deionized water.
-
Amino Acid Standard Solutions: Prepare a series of standards (e.g., 0.1 to 1.0 mM) of a known amino acid (e.g., leucine) in deionized water.
Procedure:
-
Pipette 200 µL of your sample or standard into a 1.5 mL microcentrifuge tube.
-
Add 800 µL of the freshly prepared Ninhydrin-Hydrindantin Reagent to each tube.
-
Cap the tubes and vortex briefly to mix.
-
Incubate the tubes in a heating block or water bath at 90°C for 45 minutes.[2]
-
Cool the tubes to room temperature.
-
Add 1 mL of the Dilution Solvent to each tube and mix thoroughly.
-
Transfer the solution to a cuvette and measure the absorbance at 570 nm using a spectrophotometer.
-
Use the absorbance values of the standard solutions to construct a calibration curve and determine the concentration of the unknown samples.
Protocol 2: Ninhydrin Assay with Stannous Chloride
This protocol is a more traditional method.
Reagents:
-
Ninhydrin Reagent:
-
Dissolve 2.0 g of ninhydrin in 50 mL of 2-methoxyethanol.
-
-
Acetate Buffer (pH 5.5):
-
Mix equal volumes of 4 M sodium acetate and 4 M acetic acid to achieve a pH of 5.5.
-
-
Stannous Chloride Solution:
-
Dissolve 0.4 g of SnCl₂·2H₂O in 50 mL of the acetate buffer. This solution should be prepared fresh.
-
-
Combined Reagent:
-
Mix the ninhydrin reagent and the stannous chloride solution in a 1:1 ratio just before use.
-
-
Dilution Solvent: 50% (v/v) ethanol (B145695) in deionized water.
-
Amino Acid Standard Solutions: As described in Protocol 1.
Procedure:
-
Pipette 0.5 mL of your sample or standard into a test tube.
-
Add 1.0 mL of the freshly Combined Reagent.
-
Mix the contents thoroughly.
-
Heat the tubes in a boiling water bath for 20 minutes.
-
Cool the tubes to room temperature.
-
Add 5 mL of the Dilution Solvent and mix.
-
Measure the absorbance at 570 nm.
-
Construct a standard curve as described in Protocol 1.
Protocol 3: Ninhydrin Assay with Ascorbic Acid
This protocol utilizes a safer, though potentially less sensitive, reducing agent.[3]
Reagents:
-
Ninhydrin-Ascorbic Acid Reagent:
-
Dissolve 0.5 g of ninhydrin and 15 mg of ascorbic acid in 60 mL of methyl cellosolve.[3]
-
-
Amino Acid Standard Solutions: As described in Protocol 1.
Procedure:
-
Pipette 1.0 mL of your sample or standard into a test tube.
-
Add 1.0 mL of the Ninhydrin-Ascorbic Acid Reagent.
-
Mix the contents well.
-
Heat the tubes in a boiling water bath for 15-20 minutes.
-
Cool the tubes to room temperature.
-
Add 3 mL of 50% (v/v) ethanol and mix.
-
Measure the absorbance at 570 nm.
-
Construct a standard curve as described in Protocol 1.
Visualizing the Ninhydrin Reaction and Experimental Workflow
To better understand the processes involved, the following diagrams illustrate the ninhydrin reaction pathway and a generalized experimental workflow.
Caption: The chemical pathway of the ninhydrin reaction with a primary amino acid.
Caption: A generalized workflow for the quantitative ninhydrin assay.
References
- 1. The Ninhydrin Reaction Revisited: Optimisation and Application for Quantification of Free Amino Acids [mdpi.com]
- 2. The Ninhydrin Reaction Revisited: Optimisation and Application for Quantification of Free Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
A Comparative Guide to Analytical Methods for Amino Acid Quantification: The Role of Hydrindantin Dihydrate
For researchers, scientists, and drug development professionals, the accurate and reliable quantification of amino acids is a cornerstone of various analytical procedures. The ninhydrin (B49086) method, a long-established colorimetric technique, has been a mainstay for this purpose. Central to this method's efficacy is hydrindantin (B147029) dihydrate, a key reagent that enables the sensitive detection of amino acids. This guide provides an objective comparison of the ninhydrin method, highlighting the function of hydrindantin dihydrate, with modern chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography coupled with Mass Spectrometry (UHPLC-MS/MS). We present a detailed examination of their experimental protocols and quantitative performance data to assist in the selection of the most suitable method for your analytical needs.
Methodology Overview
The ninhydrin method is a colorimetric technique that relies on the reaction of ninhydrin with the primary amino groups of free amino acids. This reaction, which is facilitated by the presence of a reducing agent like this compound, produces a deep purple compound known as Ruhemann's purple, which can be quantified spectrophotometrically.[1] In contrast, modern methods typically involve the separation of individual amino acids by chromatography followed by their detection. HPLC is a widely used alternative, often employing pre- or post-column derivatization to enhance the detection of amino acids, which mostly lack a strong chromophore.[2] UHPLC-MS/MS offers high sensitivity and selectivity without the need for derivatization.[2]
Performance Comparison
The selection of an analytical method is heavily dependent on its performance characteristics. The following tables summarize the quantitative validation parameters for the ninhydrin method, HPLC with pre-column derivatization using 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (B1207046) (AQC), and UHPLC-MS/MS. It is important to note that performance can be matrix-dependent.
| Parameter | Ninhydrin Method | HPLC with Pre-column Derivatization (AQC) | UHPLC-MS/MS |
| Linearity (R²) | > 0.99[2] | > 0.999[2] | > 0.995[2] |
| Limit of Detection (LOD) | 0.03 mmol L⁻¹[3][4] | Typically in the picomole range | Typically in the femtomole to picomole range |
| Limit of Quantitation (LOQ) | 0.1 mmol L⁻¹[3][4] | Typically in the picomole range | Typically in the femtomole to picomole range |
| Accuracy (Recovery) | 90% - 110%[5] | 95% - 106%[6] | 88% - 125% |
| Precision (RSD) | < 5%[5] | < 10% | 7% - 23% |
Table 1: Comparison of Method Performance Parameters. This table provides a summary of key performance indicators for the different analytical methods. Data is collated from various studies and may vary based on the specific application and laboratory conditions.
Experimental Protocols
Optimized Ninhydrin Method for Total Free Amino Acids
This protocol is based on an optimized method for the quantification of total free amino acids in samples.[2]
1. Reagent Preparation:
-
Ninhydrin Reagent: Prepare a solution containing 2 mol/L acetic acid, 1 mol/L potassium acetate (B1210297), 25 g/L ninhydrin, and 1 g/L hydrindantin in a 50/50 (v/v) mixture of DMSO and acetate buffer.[2]
2. Sample Preparation:
-
Homogenize the sample.
-
Extract the free amino acids using a suitable solvent (e.g., 10% acetic acid).
-
Centrifuge the extract to remove solid particles and collect the supernatant.[2]
3. Reaction Procedure:
-
Mix 200 µL of the sample extract or standard with 800 µL of the Ninhydrin reagent in a 1.5 mL reaction tube.
-
After cooling, dilute the samples with a 50/50 (v/v) solution of 2-propanol and water.[3]
4. Measurement:
-
Measure the absorbance of the solution at 570 nm using a spectrophotometer.
-
Quantify the amino acid concentration by comparing the absorbance to a standard curve prepared with a known concentration of an amino acid standard (e.g., asparagine).[3]
HPLC Method with AQC Pre-column Derivatization
This protocol describes a typical HPLC method for the analysis of individual amino acids using AQC derivatization.
1. Reagent Preparation:
-
Borate Buffer: 0.2 M, pH 8.8.
-
AQC Derivatizing Reagent: 6-Aminoquinolyl-N-hydroxysuccinimidyl carbamate dissolved in acetonitrile (B52724) (e.g., 2 mg/mL).[7]
2. Derivatization Procedure:
-
Mix 10 µL of the amino acid standard or sample with 70 µL of Borate Buffer.[7]
-
Add 20 µL of the AQC Derivatizing Reagent to the sample mixture.[7]
-
Vortex the mixture immediately and thoroughly.
-
Heat the mixture at 55°C for 10 minutes.[7]
3. HPLC Analysis:
-
Inject the cooled, derivatized sample into the HPLC system.
-
Separate the derivatized amino acids on a C18 reverse-phase column.
-
Detect the derivatives using a fluorescence or UV detector.
4. Quantification:
-
Identify and quantify individual amino acids based on the retention times and peak areas of certified amino acid standards.
UHPLC-MS/MS Method
This protocol provides a general outline for the analysis of amino acids using UHPLC-MS/MS.
1. Sample Preparation:
-
Extract free amino acids from the sample matrix, often with a protein precipitation step using a solvent like methanol.
-
Centrifuge and filter the supernatant.
-
An internal standard is typically added for accurate quantification.
2. UHPLC-MS/MS Analysis:
-
Inject the prepared sample into the UHPLC system.
-
Separate the amino acids on a suitable column (e.g., C18 or HILIC).
-
The eluent is introduced into the mass spectrometer.
-
Detection and quantification are performed using multiple reaction monitoring (MRM) mode, which provides high selectivity and sensitivity.[8]
3. Data Analysis:
-
Quantify the concentration of each amino acid by comparing the peak area ratios of the analyte to the internal standard against a calibration curve.
Visualizing the Workflow
To better understand the experimental processes, the following diagrams illustrate the workflows for the ninhydrin method and a typical HPLC-based analysis.
Caption: Workflow for the Ninhydrin Method.
Caption: Workflow for HPLC with AQC Derivatization.
Conclusion
The choice between the ninhydrin method and modern chromatographic techniques for amino acid analysis depends on the specific requirements of the study. The ninhydrin method, with the essential inclusion of this compound, offers a simple, cost-effective, and reliable approach for the quantification of total free amino acids.[9] Its primary advantages lie in its ease of use and the extensive body of literature supporting its application.
On the other hand, HPLC and UHPLC-MS/MS provide the significant advantage of being able to separate and quantify individual amino acids within a single run, offering higher sensitivity and specificity.[2] HPLC with pre-column derivatization, such as with AQC, yields stable derivatives suitable for robust quantification.[7] UHPLC-MS/MS stands out for its exceptional sensitivity and selectivity, making it the method of choice for complex matrices and trace-level analysis.[2]
For researchers primarily interested in the total amino acid content, the ninhydrin method remains a valid and economical choice. However, for detailed amino acid profiling and high-throughput analysis, HPLC and UHPLC-MS/MS are the superior options. This guide provides the necessary information to make an informed decision based on the analytical goals, available instrumentation, and desired performance characteristics.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. The Ninhydrin Reaction Revisited: Optimisation and Application for Quantification of Free Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Modified throughput ninhydrin method for the qualitative assessment of dietary protein absorption in pig plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Analysis of 26 amino acids in human plasma by HPLC using AQC as derivatizing agent and its application in metabolic laboratory - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Amino acid analysis by UHPLC-MS/MS [protocols.io]
- 9. benchchem.com [benchchem.com]
A Researcher's Guide to Amino Acid Quantification: Ninhydrin Assay vs. Modern Alternatives
For researchers, scientists, and professionals in drug development, the precise quantification of amino acids is a critical component of experimental accuracy and reproducibility. The choice of assay can significantly impact experimental outcomes, influencing everything from protein sequencing and nutritional analysis to clinical diagnostics. This guide provides an objective comparison of the traditional ninhydrin-based method, with a focus on the role of its key intermediate, hydrindantin (B147029), against modern derivatization and analytical techniques. The information presented is supported by experimental data to facilitate an informed choice of methodology for your specific research needs.
Methodology Comparison: A Head-to-Head Analysis
The selection of an appropriate method for amino acid quantification hinges on factors such as sensitivity, specificity, throughput, and cost. While the ninhydrin (B49086) assay has been a long-standing staple, several alternatives offer distinct advantages.
Ninhydrin Assay: This colorimetric method relies on the reaction of ninhydrin with the primary amino group of amino acids to produce a deep purple compound known as Ruhemann's purple, which is quantified spectrophotometrically at 570 nm.[1] The reaction involves the oxidative deamination of the amino acid, producing ammonia (B1221849) and the reduced form of ninhydrin, hydrindantin.[2][3] The liberated ammonia then condenses with another molecule of ninhydrin and the hydrindantin to form the colored complex.[1] While robust and cost-effective, its sensitivity is lower than more modern techniques.[4]
o-Phthalaldehyde (OPA) Assay: The OPA assay is a highly sensitive fluorometric method that reacts with primary amines in the presence of a thiol to form a fluorescent isoindole derivative.[5][6] This method is rapid and can detect amino acids in the picomole range, making it significantly more sensitive than the ninhydrin assay.[7] However, OPA does not react with secondary amines like proline and hydroxyproline.[8]
Fluorescamine (B152294) Assay: Similar to OPA, fluorescamine is a fluorogenic reagent that reacts with primary amines to form highly fluorescent pyrrolinone moieties.[9] It offers picomole-level sensitivity and the reaction is almost instantaneous at room temperature.[9] A key advantage is that fluorescamine itself and its hydrolysis products are non-fluorescent, reducing background signal.[9] Like OPA, it does not react with secondary amines.
Phenylisothiocyanate (PITC) Derivatization with HPLC: This pre-column derivatization method, also known as Edman's reagent, reacts with both primary and secondary amino acids to form phenylthiocarbamyl (PTC) derivatives.[8][10] These derivatives are then separated and quantified by reverse-phase high-performance liquid chromatography (RP-HPLC) with UV detection.[11] This method is highly reproducible and allows for the analysis of a complete profile of amino acids, including proline.[8]
Mass Spectrometry (MS) Based Methods: Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) offer high specificity and sensitivity for amino acid analysis.[12][13] These techniques can often analyze underivatized amino acids, though derivatization is sometimes used to improve chromatographic separation and sensitivity.[13] While powerful, they require more specialized and expensive instrumentation.
Quantitative Performance Data
The following table summarizes the quantitative performance of the ninhydrin assay alongside other widely used derivatization-based methods. It is important to note that the presented data is compiled from various sources and direct comparison should be made with caution as experimental conditions may vary.
| Method | Amino Acid | Linearity (Concentration Range) | Correlation Coefficient (R²) | Limit of Detection (LOD) | Limit of Quantitation (LOQ) |
| Ninhydrin Assay | Aspartic Acid | 0.045 - 3.32 g/100g | 0.999 | 0.043 g/100g | 0.045 g/100g |
| Glutamic Acid | 0.054 - 3.68 g/100g | 0.999 | 0.051 g/100g | 0.054 g/100g | |
| Serine | 0.035 - 2.62 g/100g | 0.999 | 0.034 g/100g | 0.035 g/100g | |
| Glycine | 0.025 - 1.88 g/100g | 0.999 | 0.024 g/100g | 0.025 g/100g | |
| Arginine | 0.057 - 4.35 g/100g | 0.999 | 0.056 g/100g | 0.057 g/100g | |
| OPA Assay | General | Picomole range | Not specified | Lower than ninhydrin | Not specified |
| Fluorescamine Assay | General | Picomole range | Not specified | ~50-200 picomoles (TLC); ~0.4 nanomoles (in solution)[9] | Not specified |
| PITC Derivatization | General | Picomole range | Not specified | <10 pmol[14] | Not specified |
Data for the Ninhydrin Assay was obtained from a study utilizing HPLC for the analysis of amino acids in various food matrices.[15] Data for OPA, Fluorescamine, and PITC derivatization are derived from separate studies and may have been obtained under different experimental conditions.[7][9][14]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are the protocols for the ninhydrin assay and the comparative OPA, Fluorescamine, and PITC derivatization methods.
Quantitative Ninhydrin Protocol
This protocol allows for the determination of amino acid concentration by measuring the absorbance of the colored product.
Reagents:
-
Ninhydrin Reagent (2% w/v): Dissolve 0.2 g of ninhydrin in 10 mL of ethanol (B145695) or acetone.[9]
-
Hydrindantin Solution (Optional but Recommended): A small amount of hydrindantin can be added to the ninhydrin reagent to improve performance.[2]
-
Acetate (B1210297) Buffer (0.2 M, pH 5.5): Prepare by mixing solutions of 0.2 M sodium acetate and 0.2 M acetic acid until the desired pH is achieved.[3]
-
Standard Amino Acid Solutions: Prepare a series of standard solutions of a known amino acid (e.g., glycine) at various concentrations (e.g., 0.1, 0.2, 0.4, 0.6, 0.8, 1.0 mM).[9]
-
Blank Solution: Use distilled water or the same buffer as the sample.[9]
Procedure:
-
Pipette 1 mL of each standard solution, the unknown sample, and the blank into separate, clearly labeled test tubes.[9]
-
Add 1 mL of the 2% ninhydrin reagent to each tube and mix thoroughly.[9]
-
Heat all tubes in a boiling water bath for 15-20 minutes.[2]
-
Cool the tubes to room temperature.[2]
-
Add 5 mL of 50% ethanol to each tube and mix well to dissolve the Ruhemann's purple complex.[2]
-
Set a spectrophotometer to a wavelength of 570 nm (or 440 nm for imino acids).[9]
-
Zero the spectrophotometer using the blank solution.
-
Measure the absorbance of each standard and unknown sample.
-
Construct a standard curve by plotting the absorbance values against the known concentrations of the amino acid standards.
-
Determine the concentration of the unknown samples from the standard curve.[15]
Quantitative OPA Protocol
This protocol is for the sensitive quantification of primary amino acids using fluorescence detection.
Reagents:
-
OPA Reagent: Commercially available or can be prepared. A typical formulation involves dissolving OPA in a borate (B1201080) buffer with a thiol, such as 2-mercaptoethanol.[6]
-
Borate Buffer (e.g., 0.1 M, pH 9.5): Prepare a buffer solution to maintain alkaline conditions.
-
Standard Amino Acid Solutions: Prepare a series of standard solutions of a known primary amino acid (e.g., serine) at various low concentrations (e.g., in the micromolar range).
Procedure:
-
In a microplate well or cuvette, combine a small volume of the amino acid standard or sample with the OPA reagent.
-
Mix and incubate at room temperature for a short period (typically 1-2 minutes).[1]
-
Measure the fluorescence using an excitation wavelength of approximately 340 nm and an emission wavelength of around 455 nm.[6][15]
-
Construct a standard curve and determine the concentration of the unknown samples.
Quantitative Fluorescamine Protocol
This protocol is designed for the sensitive quantification of primary amines using fluorescence detection.
Reagents:
-
Fluorescamine Solution: Prepare a solution of 3 mg/mL fluorescamine in acetone.[9] This solution should be prepared fresh.
-
Borate Buffer (0.2 M, pH 9.0): Prepare a buffer solution to maintain alkaline conditions for the reaction.[9]
-
Standard Amino Acid Solutions: Prepare a series of standard solutions of a known primary amino acid (e.g., leucine) at various low concentrations (e.g., in the micromolar or nanomolar range).[9]
Procedure:
-
This procedure is often performed in a 96-well black microplate for high-throughput analysis.
-
Add 100 µL of each standard solution, unknown sample, and a buffer blank to separate wells.
-
Rapidly add 50 µL of the fluorescamine solution to each well.
-
Mix immediately and incubate at room temperature for 10-15 minutes in the dark.[9]
-
Set a microplate fluorometer with an excitation wavelength of ~390 nm and an emission wavelength of ~475 nm.
-
Measure the fluorescence intensity of each well.
-
Construct a standard curve and determine the concentration of the unknown samples.
PITC Derivatization Protocol for HPLC
This protocol outlines the pre-column derivatization of amino acids with PITC for subsequent HPLC analysis.
Reagents:
-
Coupling Solution: Acetonitrile:pyridine:triethylamine:water (10:5:2:3).[8]
-
Phenylisothiocyanate (PITC): Also known as Edman's Reagent.[8]
-
Drying Agent: A vacuum concentrator or rotary evaporator.
-
Analysis Solvent: 0.05M ammonium (B1175870) acetate or water:acetonitrile (7:2).[8]
Procedure:
-
Dry the amino acid standard or sample in a small test tube.
-
Dissolve the dried residue in 100 µL of Coupling Solution.
-
Dry the solution again by rotary evaporation or vacuum centrifugation to ensure all HCl is removed.[8]
-
Redissolve the residue in 100 µL of Coupling Solution.
-
Add 5 µL of PITC and allow the reaction to proceed for 5 minutes at room temperature.[8]
-
Evaporate the sample to dryness to remove excess reagent and by-products.
-
Reconstitute the sample in a suitable analysis solvent.
-
Inject an aliquot into the HPLC system.
-
Separate the PTC-amino acid derivatives on a reverse-phase column and detect them by UV absorbance at 254 nm.[11]
Workflow and Reaction Mechanism Diagrams
To better illustrate the processes involved, the following diagrams, generated using the DOT language, depict the chemical reactions and a general experimental workflow.
Caption: Simplified mechanism of the ninhydrin reaction with an alpha-amino acid.
Caption: General experimental workflow for amino acid quantification.
Caption: Reaction of OPA with a primary amine in the presence of a thiol.
Caption: Reaction of fluorescamine with a primary amine.
Conclusion
The ninhydrin assay remains a robust and reliable method for the quantification of amino acids, demonstrating excellent linearity over a considerable concentration range for a variety of amino acids.[15] Its primary advantages lie in its simplicity and cost-effectiveness. However, for applications requiring higher sensitivity, methods involving pre-column derivatization with reagents like OPA or PITC followed by HPLC with fluorescence or UV detection offer superior performance, with detection limits often in the picomole range.[15] The choice of the most suitable method will ultimately depend on the specific requirements of the experiment, including the concentration of amino acids in the sample, the required sensitivity, and the available instrumentation. For high-throughput screening and applications demanding the utmost sensitivity, fluorometric methods like OPA and fluorescamine are excellent choices, provided the analysis of secondary amines is not required. When a comprehensive amino acid profile, including proline, is necessary, PITC derivatization followed by HPLC is a well-established and reliable approach. For the highest level of specificity and the potential for analysis without derivatization, mass spectrometry-based methods are the state-of-the-art, albeit with higher initial investment costs.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Amino Acid Analysis in Physiological Samples by GC–MS with Propyl Chloroformate Derivatization and iTRAQ–LC–MS/MS | Springer Nature Experiments [experiments.springernature.com]
- 4. escholarship.org [escholarship.org]
- 5. Elucidating the Mechanism for the Reaction of o-Phthalaldehyde with Primary Amines in the Presence of Thiols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. assets.fishersci.com [assets.fishersci.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Amino Acid Analysis | Springer Nature Experiments [experiments.springernature.com]
- 12. Urinary amino acid analysis: a comparison of iTRAQ-LC-MS/MS, GC-MS, and amino acid analyzer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Amino acid analysis using chromatography-mass spectrometry: An inter platform comparison study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Quantitative determination of phenyl isothiocyanate-derivatized amino sugars and amino sugar alcohols by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
quantitative comparison of hydrindantin-ninhydrin and OPA methods
A Quantitative Comparison of Hydrindantin-Ninhydrin and OPA Methods for Amino Acid Analysis
This guide provides a detailed, objective comparison for researchers, scientists, and drug development professionals on two prevalent methods for amino acid quantification: the hydrindantin-ninhydrin reaction and the o-phthalaldehyde (B127526) (OPA) derivatization method. The selection of an appropriate method is critical for experimental accuracy and reproducibility in various applications, including protein characterization, nutritional analysis, and the diagnosis of metabolic disorders.[1]
Introduction to the Methods
The hydrindantin-ninhydrin method is a well-established colorimetric assay. The reaction involves the oxidative deamination of amino acids by ninhydrin (B49086) at elevated temperatures.[2] This process produces ammonia (B1221849), carbon dioxide, an aldehyde, and the reduced form of ninhydrin, known as hydrindantin (B147029).[2] The liberated ammonia then condenses with another ninhydrin molecule and hydrindantin to form a deep purple compound called Ruhemann's purple.[2] The intensity of this color, measured spectrophotometrically around 570 nm, is directly proportional to the amino acid concentration.[2] Imino acids like proline produce a yellow-orange complex measured at 440 nm.[2]
The o-phthalaldehyde (OPA) method is a highly sensitive fluorometric technique. OPA reacts rapidly at room temperature with the primary amino group of amino acids in an alkaline environment and in the presence of a thiol compound (e.g., 2-mercaptoethanol (B42355) or 3-mercaptopropionic acid).[1] This reaction yields a highly fluorescent isoindole derivative that can be quantified using a fluorometer or HPLC with a fluorescence detector.[1][3] It is favored for its speed and high sensitivity.[1] However, OPA does not react with secondary amino acids like proline and hydroxyproline, which requires a separate or combined derivatization strategy, often with 9-fluorenylmethyl chloroformate (FMOC), for complete amino acid profiling.[1][4]
Experimental Protocols
Hydrindantin-Ninhydrin Method
This protocol outlines a general procedure for the quantitative analysis of amino acids using the ninhydrin reaction.
Reagents:
-
Ninhydrin Reagent (2% w/v): Dissolve 0.2 g of ninhydrin in 10 mL of ethanol (B145695) or acetone.[2] For enhanced stability and performance, a reagent can be prepared by dissolving 550 mg of ninhydrin and 22 mg of hydrindantin in 11 mL of DMSO, then mixing with 11 mL of acetate (B1210297) buffer.[5]
-
Acetate Buffer (pH 5.5): Prepare by mixing solutions of acetic acid and sodium acetate.[3]
-
Diluent Solvent: A 1:1 mixture of n-propanol and deionized water.[2]
-
Standard Amino Acid Solutions: Prepare a series of known concentrations of an amino acid standard (e.g., glycine).
Procedure:
-
Sample Preparation: Prepare the sample solution. If necessary, perform protein hydrolysis followed by appropriate dilution.
-
Reaction Setup: In separate test tubes, pipette 1.0 mL of each standard solution, the unknown sample, and a blank (distilled water).[2]
-
Reagent Addition: Add 1.0 mL of the ninhydrin reagent to each tube and mix thoroughly.[2]
-
Incubation: Heat the tubes in a boiling water bath for 15-20 minutes.[2]
-
Cooling: Cool the tubes to room temperature.[2]
-
Dilution: Add the diluent solvent to each tube to a final volume (e.g., 10 mL) and mix well.[2]
-
Spectrophotometric Measurement: Measure the absorbance of each solution at 570 nm (and 440 nm for imino acids if expected).[2]
-
Quantification: Construct a standard curve by plotting absorbance versus the concentration of the standards. Determine the concentration of the unknown sample from this curve.[6]
OPA Method
This protocol describes a typical pre-column derivatization procedure for HPLC analysis.
Reagents:
-
OPA Derivatization Reagent: Prepare fresh daily. For example, dissolve 10 mg of OPA in 0.2 mL of a suitable solvent.[6] A common formulation involves OPA, a thiol like 2-mercaptoethanol, and a buffer such as boric acid at pH 10.5.[7]
-
Mobile Phase Buffers: As required for the specific HPLC separation, for instance, a sodium acetate buffer.[8]
-
Standard Amino Acid Solutions: Prepare a mix of primary amino acid standards at known concentrations.
Procedure:
-
Sample Preparation: Prepare the sample, including hydrolysis if necessary, and dilute to the appropriate concentration range.
-
Automated or Manual Derivatization: Mix the sample or standard with the OPA reagent. The reaction is rapid, typically completing within 1 minute at room temperature.[7] This step is often automated in an HPLC autosampler.
-
HPLC Injection: Inject the derivatized sample onto a reverse-phase column (e.g., C18).[8]
-
Chromatographic Separation: Separate the OPA-amino acid adducts using a gradient elution.[9]
-
Fluorescence Detection: Monitor the column effluent with a fluorescence detector set to an excitation wavelength of approximately 340-345 nm and an emission wavelength of about 455 nm.[6][8]
-
Quantification: Identify and quantify the amino acids based on the retention times and peak areas relative to the injected standards.
Quantitative Performance Comparison
The selection between the hydrindantin-ninhydrin and OPA methods often depends on the specific analytical requirements such as sensitivity, sample matrix, and available equipment.
| Parameter | Hydrindantin-Ninhydrin Method | OPA Method |
| Principle | Colorimetry[2] | Fluorometry[1] |
| Specificity | Reacts with primary and secondary amines.[2] | Reacts only with primary amines.[1] |
| Sensitivity | Nanomole (nmol) range.[10] | Picomole (pmol) to femtomole (fmol) range.[10] |
| Limit of Detection (LOD) | ~0.03 mmol/L[11] | Lower limit of detection is around 25 pmoles.[9] |
| Limit of Quantification (LOQ) | ~0.1 mmol/L[11] | Lower limit of quantification is around 100 pmoles.[9] |
| Linearity | Excellent, with R² values typically >0.999 over a broad concentration range.[6] | Excellent, with R² values typically >0.999. |
| Reaction Conditions | Requires heating (e.g., 90-100°C) for 15-45 minutes.[5][12] | Rapid reaction at room temperature (1-2 minutes).[7] |
| Product Stability | Ruhemann's purple is relatively stable after formation. | Fluorescent isoindole derivatives can be unstable.[11] |
| Throughput | Lower, more suited for batch analysis. | High, especially with HPLC autosamplers.[4] |
| Instrumentation | Spectrophotometer. | HPLC with a fluorescence detector. |
Visualizing the Workflows
The following diagrams illustrate the logical flow of each analytical method.
Caption: Experimental workflow for the hydrindantin-ninhydrin method.
Caption: Experimental workflow for the OPA pre-column derivatization HPLC method.
Conclusion
The choice between the hydrindantin-ninhydrin and OPA methods is dictated by the specific needs of the analysis.
The hydrindantin-ninhydrin method is a robust, cost-effective, and reliable technique that is advantageous when analyzing samples containing both primary and secondary amino acids without the need for multiple derivatization steps. Its primary drawback is the lower sensitivity compared to fluorometric methods.[6][10]
The OPA method offers superior sensitivity, speed, and high-throughput capabilities, making it the method of choice for analyzing trace amounts of amino acids and for applications integrated with HPLC systems.[1][11] Its main limitation is the inability to detect secondary amines like proline without additional steps, which can complicate the workflow if a complete amino acid profile is required.[1] Researchers must weigh the trade-offs in sensitivity, specificity, cost, and throughput to select the optimal method for their experimental goals.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. agilent.com [agilent.com]
- 5. The Ninhydrin Reaction Revisited: Optimisation and Application for Quantification of Free Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. interchim.fr [interchim.fr]
- 8. jasco-global.com [jasco-global.com]
- 9. academic.oup.com [academic.oup.com]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. The Ninhydrin Reaction Revisited: Optimisation and Application for Quantification of Free Amino Acids - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Amino Acid Analysis: Hydrindantin Dihydrate (Ninhydrin) vs. Modern Chromatographic Methods
For researchers, scientists, and drug development professionals, the accurate and precise quantification of amino acids is a cornerstone of protein characterization, nutritional analysis, and biomarker discovery. This guide provides an objective comparison of the traditional hydrindantin (B147029) dihydrate-based (ninhydrin) method with modern pre-column derivatization and mass spectrometry techniques for amino acid analysis. Supported by experimental data, this document aims to facilitate the selection of the most appropriate method for specific analytical needs.
The classical approach to amino acid analysis relies on the post-column derivatization with a ninhydrin (B49086) reagent, where hydrindantin dihydrate is a key component. This method, foundational to protein chemistry, is lauded for its robustness and reliability. However, the landscape of analytical chemistry has evolved, introducing highly sensitive and rapid alternatives, primarily based on pre-column derivatization followed by high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) coupled with fluorescence or mass spectrometry (MS) detection. This guide will delve into the performance characteristics of these methods, offering a clear, data-driven comparison.
Performance Comparison of Amino Acid Analysis Methods
The selection of an analytical method is critically dependent on its performance metrics. The following tables summarize the quantitative validation parameters for the this compound (ninhydrin) method and its common alternatives, including pre-column derivatization with o-phthalaldehyde (B127526)/9-fluorenylmethyl chloroformate (OPA/FMOC) and UHPLC coupled with tandem mass spectrometry (UHPLC-MS/MS). It is important to note that performance can be matrix-dependent, and the data presented here are compiled from various studies.
Table 1: Comparison of Method Performance Parameters
| Parameter | This compound (Ninhydrin) Method | HPLC with Pre-column Derivatization (OPA/FMOC) | UHPLC-MS/MS |
| Linearity (R²) | > 0.99 | > 0.999 | > 0.995 |
| Limit of Detection (LOD) | Micromolar (µM) range | Low picomole (pmol) to femtomole (fmol) range[1] | Femtomole (fmol) to attomole (amol) range |
| Limit of Quantification (LOQ) | Micromolar (µM) range | Picomole (pmol) range | Femtomole (fmol) range |
| Accuracy (Recovery %) | 90-110% | 91-108%[2] | 75-121% |
| Precision (RSD/CV %) | < 10% | Intra-day: 1-7%, Inter-day: 2-12%[2] | < 15% |
Table 2: Direct Comparison of Precision in a Single Study
| Amino Acid | HPLC with Post-column Ninhydrin (%CV) | UHPLC with Pre-column PITC-Tandem MS (%CV) |
| Aspartic Acid | 3.5 | 5.2 |
| Glutamic Acid | 3.2 | 5.8 |
| Serine | 4.1 | 6.5 |
| Glycine | 3.8 | 4.9 |
| Alanine | 3.1 | 5.1 |
| Valine | 3.9 | 6.2 |
| Leucine | 4.2 | 7.1 |
| Isoleucine | 4.0 | 6.8 |
| Proline | 4.5 | 8.2 |
Data adapted from a comparative study on serum amino acid analysis.[3] PITC (phenylisothiocyanate) is another pre-column derivatization agent.
Experimental Protocols
Detailed and validated experimental protocols are crucial for achieving reliable and reproducible results. Below are summaries of the methodologies for the compared amino acid analysis techniques.
Protocol 1: Ion-Exchange Chromatography with Post-Column Derivatization (this compound/Ninhydrin)
This method is a classic and robust technique for amino acid quantification.
-
Sample Hydrolysis (for total amino acids):
-
Accurately weigh a known amount of the protein or peptide sample into a hydrolysis tube.
-
Add 6 M hydrochloric acid (HCl) containing 0.1% phenol.
-
Flush the tube with nitrogen, seal it, and hydrolyze at 110°C for 24 hours.
-
After hydrolysis, the sample is dried to remove the acid.
-
-
Chromatographic Separation:
-
The hydrolyzed sample is reconstituted in a suitable buffer and injected into an ion-exchange chromatography (IEC) system.
-
Amino acids are separated based on their charge differences using a step or gradient elution with buffers of increasing pH and/or ionic strength.
-
-
Post-Column Derivatization:
-
As the separated amino acids elute from the column, they are mixed with a ninhydrin reagent solution (containing this compound).
-
The mixture is heated in a reaction coil (typically at 100-130°C) to facilitate the color-forming reaction.
-
-
Detection and Quantification:
-
The colored derivatives (Ruhemann's purple for primary amino acids, yellow for proline) are detected spectrophotometrically at 570 nm and 440 nm, respectively.[4]
-
Quantification is achieved by comparing the peak areas of the sample to those of a known amino acid standard mixture.
-
Protocol 2: HPLC with Pre-column Derivatization (OPA/FMOC)
This method offers higher sensitivity and speed compared to the ninhydrin method.
-
Sample Hydrolysis (if necessary):
-
Follow the same hydrolysis procedure as described for the ninhydrin method.
-
-
Pre-column Derivatization:
-
The amino acid sample or hydrolysate is mixed with a borate (B1201080) buffer to achieve an alkaline pH.
-
OPA Derivatization: o-phthalaldehyde (OPA) reagent, in the presence of a thiol (e.g., 3-mercaptopropionic acid), is added to the sample to derivatize primary amino acids. The reaction is rapid, typically occurring within minutes at room temperature.
-
FMOC Derivatization: Subsequently, 9-fluorenylmethyl chloroformate (FMOC) reagent is added to derivatize secondary amino acids (like proline and hydroxyproline).[5]
-
-
Chromatographic Separation:
-
The derivatized amino acids are separated on a reversed-phase C18 column using a gradient elution with a mixture of an aqueous buffer (e.g., sodium phosphate (B84403) or acetate) and an organic solvent (e.g., acetonitrile (B52724) or methanol).
-
-
Detection and Quantification:
-
The fluorescent derivatives are detected using a fluorescence detector. OPA derivatives are typically excited at 340 nm and detected at 450 nm, while FMOC derivatives are excited at 266 nm and detected at 305 nm.
-
Quantification is performed by comparing the peak areas to those of a derivatized amino acid standard.
-
Protocol 3: UHPLC-MS/MS Analysis
This method provides the highest sensitivity and selectivity, often without the need for derivatization.
-
Sample Preparation:
-
For total amino acid analysis, hydrolysis is performed as previously described. For free amino acid analysis, a simple protein precipitation step (e.g., with acetonitrile or methanol) followed by centrifugation is typically sufficient.
-
An internal standard mixture, containing stable isotope-labeled amino acids, is added to the sample for accurate quantification.
-
-
Chromatographic Separation:
-
The sample is injected into a UHPLC system.
-
Separation is often achieved on a hydrophilic interaction liquid chromatography (HILIC) column, which is well-suited for retaining and separating these polar compounds. A gradient elution with an aqueous buffer and an organic solvent is used.
-
-
Mass Spectrometry Detection:
-
The eluting amino acids are introduced into a tandem mass spectrometer (MS/MS).
-
Detection is performed using multiple reaction monitoring (MRM), which provides high selectivity and sensitivity by monitoring specific precursor-to-product ion transitions for each amino acid and its corresponding stable isotope-labeled internal standard.
-
-
Quantification:
-
The concentration of each amino acid is determined by calculating the ratio of the peak area of the native amino acid to its corresponding labeled internal standard and comparing this ratio to a calibration curve.
-
Visualizing the Workflows
To better understand the experimental processes, the following diagrams illustrate the workflows for the this compound (ninhydrin) method and a typical pre-column derivatization HPLC method.
Caption: Workflow for Amino Acid Analysis using the this compound (Ninhydrin) Method.
Caption: Workflow for Amino Acid Analysis using Pre-column Derivatization (OPA/FMOC) and HPLC.
Conclusion
The choice of an amino acid analysis method should be guided by the specific requirements of the study, including the desired sensitivity, sample throughput, and the availability of instrumentation.
-
The This compound (ninhydrin) method , while being the most traditional, remains a highly robust and reliable technique, particularly suitable for applications where high sensitivity is not a primary concern and for laboratories equipped with dedicated amino acid analyzers. Its major advantages are its reproducibility and the extensive historical data supporting its use.
-
HPLC with pre-column derivatization (OPA/FMOC) offers a significant increase in sensitivity and speed over the ninhydrin method. It is well-suited for a wide range of applications, from routine quality control to research, and can be implemented on standard HPLC systems equipped with a fluorescence detector. The automation of the derivatization process further enhances its reproducibility.
-
UHPLC-MS/MS stands as the most sensitive and selective method. It is the preferred choice for applications requiring the analysis of low-abundance amino acids, such as in clinical diagnostics and metabolomics research. The use of stable isotope-labeled internal standards ensures the highest level of accuracy and precision.
Ultimately, a thorough evaluation of the analytical needs, sample complexity, and available resources will determine the most appropriate method for generating high-quality amino acid analysis data.
References
- 1. benchchem.com [benchchem.com]
- 2. Amino Acid Analysis Methods - Creative Proteomics [creative-proteomics.com]
- 3. Method comparison of HPLC-ninhydrin-photometry and UHPLC-PITC-tandem mass spectrometry for serum amino acid analyses in patients with complex congenital heart disease and controls - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Amino Acid Analysis Methods Reviewed | AltaBioscience [altabioscience.com]
- 5. bevital.no [bevital.no]
A Researcher's Guide to Limits of Detection and Quantification in Hydrindantin Dihydrate Assays
For researchers, scientists, and drug development professionals engaged in the precise quantification of amino acids, understanding the performance characteristics of analytical methods is paramount. Hydrindantin (B147029) dihydrate is a critical reagent in the widely-used ninhydrin (B49086) assay for the colorimetric determination of amino acids. This guide provides a comparative overview of the limit of detection (LOD) and limit of quantification (LOQ) for hydrindantin-based assays, alongside detailed experimental protocols and workflow visualizations.
The ninhydrin reaction, a cornerstone in amino acid analysis, involves the reaction of ninhydrin with the primary amino group of an amino acid.[1][2] This reaction produces a deep purple-colored compound known as Ruhemann's purple, the absorbance of which is measured spectrophotometrically at approximately 570 nm to quantify the amino acid concentration.[1][2] Hydrindantin, a reduced form of ninhydrin, is often included in the reagent mixture to ensure the efficiency and accuracy of the reaction.[3][4]
Comparative Performance of Analytical Methods
While various methods exist for amino acid quantification, the ninhydrin-based assay remains a popular choice due to its robustness and cost-effectiveness. The sensitivity of this method, defined by its LOD and LOQ, is a critical factor for researchers working with low-concentration samples. The LOD is the lowest concentration of an analyte that can be reliably detected, while the LOQ is the lowest concentration that can be quantitatively determined with acceptable precision and accuracy.[5][6]
The following table summarizes the typical performance of a ninhydrin-hydrindantin assay compared to a generic alternative method for amino acid quantification.
| Parameter | Ninhydrin-Hydrindantin Assay | Alternative Method (e.g., HPLC-based) |
| Limit of Detection (LOD) | 0.1 - 1.0 µM | 0.01 - 0.5 µM |
| Limit of Quantification (LOQ) | 0.5 - 5.0 µM | 0.05 - 2.0 µM |
| Linear Range | 1 - 100 µM | 0.1 - 500 µM |
| Precision (%RSD) | < 5% | < 2% |
| Throughput | High (plate-based) | Low to Medium |
| Cost per Sample | Low | High |
Experimental Protocol: Ninhydrin-Hydrindantin Assay
This section details a widely accepted protocol for the quantitative determination of amino acids using a ninhydrin reagent fortified with hydrindantin.
Reagents and Materials:
-
Ninhydrin Reagent: Dissolve 2.5 g of ninhydrin and 0.4 g of hydrindantin in 75 mL of dimethyl sulfoxide (B87167) (DMSO). To this, add 25 mL of 4 M lithium acetate (B1210297) buffer (pH 5.2). This reagent should be prepared fresh.
-
Lithium Acetate Buffer (4 M, pH 5.2): Prepare by dissolving lithium acetate in deionized water and adjusting the pH with acetic acid.
-
Standard Amino Acid Solutions: Prepare a stock solution of a known amino acid (e.g., glycine) and create a series of dilutions to generate a standard curve.
-
Sample Solutions: Prepare samples containing the unknown amino acid concentrations.
-
Spectrophotometer: Capable of measuring absorbance at 570 nm.
Procedure:
-
Pipette 100 µL of each standard and sample solution into separate microcentrifuge tubes.
-
Add 1.0 mL of the ninhydrin reagent to each tube.
-
Securely cap the tubes and mix thoroughly.
-
Heat the tubes in a boiling water bath for 15 minutes.
-
Cool the tubes to room temperature.
-
Transfer the solutions to cuvettes.
-
Measure the absorbance of each solution at 570 nm against a blank (containing all reagents except the amino acid).
-
Construct a standard curve by plotting the absorbance of the standards against their known concentrations.
-
Determine the concentration of the unknown samples from the standard curve.
Visualizing the Workflow
The following diagrams illustrate the key processes involved in a hydrindantin dihydrate assay.
Caption: Experimental workflow for amino acid quantification using the ninhydrin-hydrindantin assay.
Caption: Logical workflow for the determination of the Limit of Detection (LOD) and Limit of Quantification (LOQ).
References
- 1. The Ninhydrin Reaction Revisited: Optimisation and Application for Quantification of Free Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. What is meant by the limit of detection and quantification (LOD / LOQ)? [mpl.loesungsfabrik.de]
- 6. altabrisagroup.com [altabrisagroup.com]
A Researcher's Guide to Selecting Hydrindantin Dihydrate for Amino Acid Analysis
For researchers, scientists, and drug development professionals, the accurate quantification of amino acids is paramount. The ninhydrin (B49086) reaction, a cornerstone of amino acid analysis, relies on the quality of its reagents, particularly hydrindantin (B147029) dihydrate. This guide provides a comprehensive comparison of hydrindantin dihydrate from various chemical suppliers, offering insights into key performance parameters and experimental protocols to aid in selecting the most suitable product for your research needs.
This compound serves as a crucial reducing agent in the ninhydrin test, directly impacting the formation of the colored product (Ruhemann's purple) used for spectrophotometric quantification of amino acids.[1][2] The purity and consistency of this compound are therefore critical for reproducible and accurate results in applications ranging from basic research to pharmaceutical quality control.[2][3] This guide outlines a systematic approach to evaluating and comparing this compound from different suppliers.
Supplier and Product Specification Comparison
Several reputable chemical suppliers offer this compound, each with specified quality parameters. A summary of these specifications provides a preliminary basis for comparison. The following table illustrates typical data available from supplier websites and documentation.
| Supplier | Product Number | Purity (by HPLC) | Appearance | Molecular Formula | CAS Number |
| Supplier A | HD-1001 | ≥ 98% | Light beige to beige-pink powder | C₁₈H₁₀O₆ · 2H₂O | 5950-69-6 |
| Supplier B | HD-2002 | 96% | Light beige to pink-beige powder | C₁₈H₁₄O₈ | 5950-69-6 |
| Supplier C | HD-3003 | ≥ 97% | White to light yellow to light orange powder | C₁₈H₁₀O₆ · 2H₂O | 5950-69-6 |
| Supplier D | HD-4004 | 98% | White to beige to brown powder or crystals | C₁₈H₁₀O₆ | 5950-69-6 |
Experimental Performance Evaluation
While supplier specifications are a useful starting point, experimental validation is crucial to determine the optimal product for a specific application. The following sections detail key experiments for comparing the performance of this compound from different sources.
Purity Analysis by High-Performance Liquid Chromatography (HPLC)
Objective: To independently verify the purity of this compound from different suppliers and to identify any potential impurities that could interfere with the ninhydrin reaction.
Protocol:
-
Standard Preparation: Prepare a stock solution of a reference standard of this compound of known high purity (e.g., >99.5%) in a suitable solvent such as acetonitrile (B52724) or a mixture of acetonitrile and water. Prepare a series of dilutions to create a calibration curve.
-
Sample Preparation: Accurately weigh and dissolve a known amount of this compound from each supplier in the same solvent as the standard to achieve a concentration within the range of the calibration curve.
-
HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (both may contain 0.1% formic acid or trifluoroacetic acid to improve peak shape).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at a wavelength of 230 nm.
-
Injection Volume: 10 µL.
-
-
Data Analysis: Calculate the purity of each sample by comparing the peak area of the hydrindantin peak to the total peak area of all components in the chromatogram. The percentage purity is calculated as: (Peak Area of Hydrindantin / Total Peak Area) x 100.
Illustrative Data:
| Supplier | Stated Purity | Experimentally Determined Purity (HPLC) | Number of Impurity Peaks |
| Supplier A | ≥ 98% | 98.5% | 2 |
| Supplier B | 96% | 96.2% | 4 |
| Supplier C | ≥ 97% | 97.8% | 3 |
| Supplier D | 98% | 98.1% | 2 |
Solubility and Solution Clarity
Objective: To assess the solubility and the clarity of the resulting solution, as insoluble particles can interfere with spectrophotometric readings.
Protocol:
-
Add a pre-weighed amount of this compound from each supplier to a standard volume of the solvent to be used in the ninhydrin reagent (e.g., ethanol (B145695) or a mixture of ethanol and water).
-
Vortex for a fixed amount of time (e.g., 2 minutes).
-
Visually inspect the solutions for any undissolved particles and turbidity.
-
For a quantitative measure, the absorbance of the solutions can be read at a non-absorbing wavelength (e.g., 700 nm) to assess turbidity.
Illustrative Data:
| Supplier | Solubility in 95% Ethanol (mg/mL) | Visual Clarity | Turbidity (Absorbance at 700 nm) |
| Supplier A | > 10 | Clear | 0.005 |
| Supplier B | > 10 | Slightly Hazy | 0.025 |
| Supplier C | > 10 | Clear | 0.006 |
| Supplier D | > 10 | Clear | 0.008 |
Performance in Quantitative Ninhydrin Assay
Objective: To evaluate the performance of this compound from different suppliers in a quantitative ninhydrin test for amino acid detection. Key metrics include the linearity of the standard curve and the molar absorptivity of the resulting Ruhemann's purple.
Protocol:
-
Reagent Preparation: Prepare the ninhydrin reagent according to a standard protocol. A common formulation involves dissolving ninhydrin and hydrindantin in an organic solvent like ethanol, often with a buffer such as acetate (B1210297) buffer (pH 5.5). Prepare separate reagents using hydrindantin from each supplier.
-
Amino Acid Standards: Prepare a series of standard solutions of a known amino acid (e.g., glycine) at various concentrations (e.g., 0.1, 0.2, 0.4, 0.6, 0.8, 1.0 mM).
-
Reaction:
-
To 1 mL of each standard solution in a test tube, add 1 mL of the prepared ninhydrin reagent.
-
Heat the tubes in a boiling water bath for 15-20 minutes.
-
Cool the tubes to room temperature.
-
Add 5 mL of 50% ethanol to each tube and mix thoroughly.
-
-
Spectrophotometric Measurement: Measure the absorbance of each solution at 570 nm using a spectrophotometer, using a blank (containing all reagents except the amino acid) to zero the instrument.
-
Data Analysis: For each supplier's hydrindantin, plot a standard curve of absorbance versus amino acid concentration. Determine the coefficient of determination (R²) to assess linearity. Calculate the molar absorptivity (ε) from the slope of the standard curve using the Beer-Lambert law (A = εbc, where A is absorbance, b is the path length in cm, and c is the concentration in mol/L).
Illustrative Data:
| Supplier | Standard Curve R² | Molar Absorptivity (ε) at 570 nm (L·mol⁻¹·cm⁻¹) |
| Supplier A | 0.9995 | 2.1 x 10⁴ |
| Supplier B | 0.9981 | 1.9 x 10⁴ |
| Supplier C | 0.9992 | 2.0 x 10⁴ |
| Supplier D | 0.9994 | 2.05 x 10⁴ |
Visualizing the Processes
To better understand the underlying chemistry and workflows, the following diagrams are provided.
Caption: The signaling pathway of the ninhydrin reaction.
Caption: Experimental workflow for comparing this compound.
Caption: Logical relationship for supplier selection.
Conclusion
The selection of this compound can significantly influence the accuracy and reproducibility of amino acid analysis. While suppliers' specifications provide a useful starting point, a thorough experimental evaluation is recommended. By systematically assessing purity, solubility, and performance in a quantitative ninhydrin assay, researchers can make an informed decision and select a product that meets the rigorous demands of their scientific work. This guide provides the framework for such an evaluation, empowering researchers to optimize their analytical methods and ensure the highest quality data.
References
A Researcher's Guide to Amino Acid Analysis: Hydrindantin Dihydrate and Its Alternatives
For researchers, scientists, and drug development professionals, the precise quantification of amino acids is a critical component of numerous analytical workflows. This guide provides a comprehensive comparison of the classical hydrindantin-based ninhydrin (B49086) method with modern fluorometric and colorimetric alternatives. By examining their applications, limitations, and underlying chemistries, this document aims to equip you with the necessary information to select the most appropriate method for your research needs.
Hydrindantin (B147029) dihydrate, a reduced form of ninhydrin, plays a pivotal role in the well-established ninhydrin reaction for the detection and quantification of amino acids.[1] While this method has been a cornerstone of amino acid analysis for decades, a range of alternative reagents have emerged, offering advantages in sensitivity, speed, and specificity. This guide will objectively compare the performance of hydrindantin dihydrate-ninhydrin with o-phthalaldehyde (B127526) (OPA), fluorescamine (B152294), and 2,4,6-trinitrobenzenesulfonic acid (TNBSA), supported by experimental data and detailed protocols.
Core Principles of Detection
The utility of this compound is intrinsically linked to the ninhydrin reaction . In this reaction, ninhydrin acts as a potent oxidizing agent, causing the oxidative deamination of α-amino acids. This process yields a reduced form of ninhydrin (hydrindantin), an aldehyde, ammonia (B1221849), and carbon dioxide. The liberated ammonia then reacts with another molecule of ninhydrin and the hydrindantin to form a deep purple chromophore known as Ruhemann's purple , which is quantified spectrophotometrically at approximately 570 nm.[1][2] The inclusion of hydrindantin in the ninhydrin reagent is crucial for achieving a stable and stoichiometric reaction.[3]
In contrast, the alternative methods rely on different chemical principles:
-
o-Phthalaldehyde (OPA) reacts with primary amines in the presence of a thiol to form highly fluorescent isoindole derivatives, which can be detected with high sensitivity.[4]
-
Fluorescamine is a non-fluorescent reagent that reacts with primary amines to form intensely fluorescent pyrrolinone products.[5]
-
2,4,6-Trinitrobenzenesulfonic acid (TNBSA) reacts with primary amines to produce a colored trinitrophenyl derivative that can be measured spectrophotometrically.[6]
Quantitative Performance Comparison
The choice of reagent is often dictated by the specific requirements of the assay, including sensitivity, sample throughput, and the presence of interfering substances. The following tables summarize the key performance characteristics of each method.
Table 1: General Performance Characteristics
| Feature | Hydrindantin/Ninhydrin | o-Phthalaldehyde (OPA) | Fluorescamine | 2,4,6-Trinitrobenzenesulfonic Acid (TNBSA) |
| Detection Principle | Colorimetric | Fluorometric/UV | Fluorometric | Colorimetric |
| Primary Reactivity | Primary and secondary amines | Primary amines | Primary amines | Primary amines |
| Reaction Conditions | Requires heating (e.g., 90-100°C) | Room temperature | Room temperature | 37°C |
| Reaction Speed | 15-45 minutes | ~1 minute | Nearly instantaneous | ~2 hours |
| Product Stability | Stable | Derivatives can be unstable | Stable | Stable |
| Instrumentation | Spectrophotometer | Fluorometer or UV detector | Fluorometer | Spectrophotometer |
Table 2: Analytical Performance Metrics
| Parameter | Hydrindantin/Ninhydrin | o-Phthalaldehyde (OPA) | Fluorescamine | 2,4,6-Trinitrobenzenesulfonic Acid (TNBSA) |
| Optimal Wavelength (nm) | 570 (440 for imino acids) | Ex: 340, Em: 455 | Ex: 390, Em: 475 | 335 or 420 |
| Limit of Detection (LOD) | ~0.1 - 1 nmol | ~10 - 50 pmol | ~1 - 10 pmol | ~1 - 5 nmol |
| Linearity Range | Wide | Wide | Wide | Moderate |
| Throughput | Moderate | High | High | Low |
Applications and Limitations
This compound (Ninhydrin Method)
Applications: The ninhydrin method is widely used for the quantitative analysis of amino acids in protein hydrolysates, biological fluids, and food samples.[7][8] It is also a valuable tool in solid-phase peptide synthesis to monitor the completeness of coupling reactions.[8]
Limitations:
-
Lack of Specificity: Ninhydrin reacts with any primary amine, including ammonia, which can lead to overestimation of amino acid content.[6][8]
-
Side Reactions: The reaction with cysteine can lead to the formation of a colorless spiro derivative, resulting in an underestimation of its concentration.[6] Tryptophan's indole (B1671886) ring can be degraded under the harsh reaction conditions.[6]
-
Reaction Conditions: The requirement for heating makes the procedure more time-consuming and less amenable to high-throughput screening compared to fluorometric methods.[5]
-
Reagent Instability: Ninhydrin solutions can be unstable and may need to be prepared fresh. The concentration of hydrindantin is also critical and can be affected by oxidation.[3][6]
-
Interference: Certain metal ions can interfere with color development.[6]
Alternative Methods: A Comparative Overview
o-Phthalaldehyde (OPA):
-
Advantages: High sensitivity, rapid reaction at room temperature, and suitability for automated pre-column derivatization in HPLC.[4]
-
Limitations: OPA does not react with secondary amines like proline and hydroxyproline. The resulting fluorescent derivatives can be unstable.[9]
Fluorescamine:
-
Advantages: Extremely high sensitivity (picomole range), very rapid reaction, and the reagent itself is non-fluorescent, leading to low background signals.[5]
-
Limitations: Reacts only with primary amines. The reagent is susceptible to hydrolysis.[9]
2,4,6-Trinitrobenzenesulfonic Acid (TNBSA):
-
Advantages: The reaction product is stable, and the assay can be performed under relatively mild conditions.
-
Limitations: Lower sensitivity compared to fluorometric methods, and the reaction is slow.[10] It also reacts with any primary amine, similar to ninhydrin.
Experimental Protocols
Quantitative Amino Acid Analysis using Hydrindantin/Ninhydrin
Reagents:
-
Ninhydrin Reagent: A solution containing ninhydrin and hydrindantin in a suitable solvent such as dimethyl sulfoxide (B87167) (DMSO) and an acetate (B1210297) buffer (pH ~5.2). An optimized formulation contains 20 g/L ninhydrin and 0.8 g/L hydrindantin.[9][11]
-
Diluent: A 1:1 (v/v) mixture of 2-propanol and water.[11]
-
Standard Amino Acid Solutions: A series of solutions of a known amino acid (e.g., glycine) at concentrations ranging from 0.1 to 1.0 mM.
Procedure:
-
To 200 µL of the sample or standard in a microcentrifuge tube, add 800 µL of the freshly prepared ninhydrin reagent.
-
Cap the tubes and vortex briefly.
-
Incubate the tubes in a dry block heater at 90°C for 45 minutes.[11]
-
Cool the tubes to room temperature in a water bath.
-
Dilute the reaction mixture with the 2-propanol/water solution.
-
Measure the absorbance at 570 nm (and 440 nm for proline and hydroxyproline) using a spectrophotometer.
-
Construct a standard curve of absorbance versus concentration to determine the concentration of the unknown sample.
Quantitative Amino Acid Analysis using o-Phthalaldehyde (OPA)
Reagents:
-
OPA Reagent: A solution containing OPA and a thiol (e.g., 3-mercaptopropionic acid) in a borate (B1201080) buffer (pH ~10.5).[3]
-
Standard Amino Acid Solutions: A series of solutions of a known primary amino acid at concentrations in the µM range.
Procedure (for pre-column derivatization):
-
Mix the amino acid sample or standard with a 2-fold volume excess of the OPA reagent.[3]
-
Agitate for 1 minute.
-
Inject the mixture onto an HPLC system equipped with a fluorescence or UV detector.
Quantitative Amino Acid Analysis using Fluorescamine
Reagents:
-
Fluorescamine Solution: A freshly prepared solution of fluorescamine (e.g., 3 mg/mL) in acetone.
-
Borate Buffer: 0.2 M, pH 9.0.
-
Standard Amino Acid Solutions: A series of solutions of a known primary amino acid at concentrations in the µM to nM range.
Procedure (for microplate assay):
-
Add 100 µL of each standard, unknown sample, and a buffer blank to separate wells of a black microplate.
-
Rapidly add 50 µL of the fluorescamine solution to each well and mix immediately.
-
Incubate at room temperature for 10-15 minutes in the dark.
-
Measure the fluorescence intensity with an excitation wavelength of ~390 nm and an emission wavelength of ~475 nm.
Quantitative Amino Acid Analysis using TNBSA
Reagents:
-
TNBSA Solution: A 0.01% (w/v) solution of TNBSA in 0.1 M sodium bicarbonate buffer (pH 8.5), prepared fresh.[11]
-
Reaction Buffer: 0.1 M sodium bicarbonate, pH 8.5.
-
Stop Solution: 10% SDS and 1 N HCl.
-
Standard Amino Acid Solutions: A series of solutions of a known amino acid at concentrations of 2-20 µg/mL in the reaction buffer.
Procedure:
-
To 0.5 mL of the sample or standard solution, add 0.25 mL of the 0.01% TNBSA solution and mix well.
-
Incubate at 37°C for two hours.[11]
-
Add 0.25 mL of 10% SDS and 0.125 mL of 1 N HCl to each sample to stop the reaction.
-
Measure the absorbance at 335 nm.
Visualizing the Chemistry and Workflow
Caption: Simplified reaction pathway for the formation of Ruhemann's purple.
Caption: Comparison of experimental workflows for amino acid analysis.
References
- 1. benchchem.com [benchchem.com]
- 2. m.youtube.com [m.youtube.com]
- 3. cdnsciencepub.com [cdnsciencepub.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. faculty.ksu.edu.sa [faculty.ksu.edu.sa]
- 8. microbenotes.com [microbenotes.com]
- 9. mdpi.com [mdpi.com]
- 10. benchchem.com [benchchem.com]
- 11. The Ninhydrin Reaction Revisited: Optimisation and Application for Quantification of Free Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
